molecular formula C33H29F6N3O5S B15585584 AES-135

AES-135

Número de catálogo: B15585584
Peso molecular: 693.7 g/mol
Clave InChI: LTRKEOBJRDKIHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AES-135 is a useful research compound. Its molecular formula is C33H29F6N3O5S and its molecular weight is 693.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRKEOBJRDKIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of AES-135: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and therapeutic potential of this compound, supported by preclinical data.

Executive Summary

This compound is a potent inhibitor of Class I and IIb histone deacetylases, demonstrating significant therapeutic potential in preclinical cancer models. By modulating the acetylation status of histones and non-histone proteins, this compound triggers a cascade of cellular events, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. This guide will explore the biochemical activity, mechanism of action, and experimental validation of this compound.

Introduction to HDAC Inhibition and this compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and suppressing gene expression.[2] In various cancers, HDACs are often dysregulated, contributing to tumor growth and survival. HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to hyperacetylation of their substrates and subsequent anti-tumor effects.[2]

This compound is a novel, hydroxamic acid-based small molecule inhibitor that has demonstrated significant efficacy in preclinical studies.[3][4] It was identified through a structure-activity relationship (SAR) study aimed at repurposing a class of signal transducer and activator of transcription 3 (STAT3)-targeting compounds.[3]

Biochemical Profile of this compound

This compound exhibits a distinct inhibitory profile against several HDAC isoforms. The following table summarizes its biochemical potency.

Target HDAC IsoformIC50 (nM)HDAC Class
HDAC3190I
HDAC6Not explicitly quantified, but described as nanomolar inhibition.[3][4]IIb
HDAC81100I
HDAC11Nanomolar inhibitionIV

Table 1: Biochemical inhibitory activity of this compound against various HDAC isoforms. Data compiled from preclinical studies.[3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This has several downstream consequences that contribute to its anti-cancer activity.

Histone Hyperacetylation and Gene Expression

By inhibiting HDACs, particularly Class I (HDAC3, HDAC8) and Class IIb (HDAC6), this compound increases the acetylation of lysine residues on the N-terminal tails of histones.[2] This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes.

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell Treated with this compound Histone_N Histone (Lysine) HDAC HDAC Histone_N->HDAC Deacetylation Chromatin_C Condensed Chromatin (Gene Repression) Histone_N->Chromatin_C HDAC->Histone_N Acetyl_Group Acetyl Group HAT HAT Acetyl_Group->HAT HAT->Histone_N Acetylation AES135 This compound HDAC_I HDAC (Inhibited) AES135->HDAC_I Inhibits Histone_A Acetylated Histone (Lysine) Chromatin_O Open Chromatin (Gene Expression) Histone_A->Chromatin_O Tumor_Suppressor Tumor Suppressor Genes Chromatin_O->Tumor_Suppressor Allows Transcription

Figure 1: General mechanism of HDAC inhibition by this compound leading to gene expression.

Non-Histone Protein Acetylation

HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes. Inhibition of HDAC6 by this compound is particularly relevant in this context. HDAC6 is a cytoplasmic enzyme that regulates proteins such as tubulin and Hsp90. Increased acetylation of these proteins can disrupt cytoskeletal dynamics and protein folding, contributing to cell stress and apoptosis.

Induction of Apoptosis

A key outcome of this compound treatment in cancer cells is the induction of apoptosis. This is achieved through the altered expression of pro- and anti-apoptotic genes. While the specific genes modulated by this compound are not fully detailed in the available literature, a derivative of this compound, compound 51, has been shown to dose-dependently trigger apoptosis in Acute Myeloid Leukemia (AML) cells.[1]

Apoptosis_Induction AES135 This compound HDAC_Inhibition HDAC Inhibition (HDAC3, 6, 11) AES135->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression Pro_Apoptotic Increased Pro-Apoptotic Gene Expression Gene_Expression->Pro_Apoptotic Anti_Apoptotic Decreased Anti-Apoptotic Gene Expression Gene_Expression->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Figure 2: Signaling pathway for this compound-induced apoptosis.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.

ModelTreatmentOutcomep-value
Orthotopic Mouse Model of Pancreatic CancerThis compoundSignificantly increased survival0.0146
Median survival of 36.5 days vs. 29.5 days for vehicle

Table 2: In vivo efficacy of this compound in a pancreatic cancer model.[3]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize this compound.

HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

HDAC_Assay_Workflow start Start recombinant_hdac Recombinant HDAC Enzyme start->recombinant_hdac incubation Incubate Components recombinant_hdac->incubation aes135_dilutions Serial Dilutions of this compound aes135_dilutions->incubation substrate Fluorogenic HDAC Substrate substrate->incubation developer Add Developer Solution incubation->developer fluorescence Measure Fluorescence developer->fluorescence ic50 Calculate IC50 Value fluorescence->ic50 end End ic50->end Western_Blot_Workflow start Start cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE (Protein Separation) protein_quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

AES-135: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Novel Histone Deacetylase Inhibitor for Pancreatic Cancer

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) that has demonstrated significant preclinical activity in models of pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive and treatment-resistant malignancy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Characteristics

This compound was identified through a structure-activity relationship (SAR) study aimed at repurposing a class of signal transducer and activator of transcription 3 (STAT3)-targeting compounds towards HDACs. The key modification involved replacing the STAT3 SH2 domain-targeting benzoic acid group with an N-hydroxamic acid moiety, a known zinc-binding group essential for HDAC inhibition.

FeatureDescription
Compound Name This compound
Chemical Class Hydroxamic acid-based HDAC inhibitor
Molecular Target Primarily inhibits Class I and IIb histone deacetylases
Therapeutic Indication Pancreatic Ductal Adenocarcinoma (preclinical)

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting the enzymatic activity of specific histone deacetylases. By doing so, it prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated proteins. This, in turn, results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and other anti-tumor effects. The primary known targets of this compound are HDAC3, HDAC6, and HDAC11.[1][2][3]

The inhibition of these specific HDACs is thought to contribute to the death of cancer cells through several mechanisms. HDAC inhibitors, in general, are known to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells.[4][5] In the context of pancreatic cancer, inhibition of HDAC3 has been shown to modulate the tumor microenvironment by affecting cytokine signaling, such as IL-6, and the interaction between cancer cells and tumor-promoting macrophages.[6]

Below is a generalized signaling pathway illustrating the mechanism of action of this compound based on its known targets and the established roles of HDAC inhibitors in cancer.

AES135_Mechanism cluster_HDACs Target HDACs cluster_Cellular_Effects Cellular Effects AES135 This compound HDAC3 HDAC3 AES135->HDAC3 Inhibits HDAC6 HDAC6 AES135->HDAC6 Inhibits HDAC11 HDAC11 AES135->HDAC11 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation Modulates NonHistone_Acetylation Increased Non-Histone Protein Acetylation HDAC3->NonHistone_Acetylation Modulates HDAC6->Histone_Acetylation Modulates HDAC6->NonHistone_Acetylation Modulates HDAC11->Histone_Acetylation Modulates HDAC11->NonHistone_Acetylation Modulates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression NonHistone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Development_and_Reading Development and Reading Reagents Prepare Assay Buffer, HDAC enzyme, and This compound dilutions Plate_Setup Add enzyme, this compound, and fluorogenic substrate to a 96-well plate Reagents->Plate_Setup Incubate_1 Incubate at 37°C for 30 minutes Plate_Setup->Incubate_1 Developer Add developer solution to stop the reaction Incubate_1->Developer Incubate_2 Incubate at 37°C for 15 minutes Developer->Incubate_2 Read_Plate Measure fluorescence on a plate reader Incubate_2->Read_Plate Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis_and_Transfer Electrophoresis and Transfer cluster_Immunodetection Immunodetection Cell_Treatment Treat cells with this compound Lysis Lyse cells and extract proteins Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-acetyl-Histone H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

References

AES-135: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs modulate chromatin structure and the function of numerous cellular proteins, thereby influencing key processes such as cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of pancreatic cancer, by targeting specific HDAC isoforms. This document provides an in-depth technical overview of the target profile and selectivity of this compound, including detailed experimental methodologies and an exploration of its impact on relevant signaling pathways.

Target Profile and Selectivity

This compound exhibits a distinct profile of inhibitory activity against several HDAC isoforms. Its primary targets are Class I and Class IIb HDACs, with demonstrated nanomolar to low-micromolar efficacy. The selectivity of this compound is a key aspect of its therapeutic potential, as isoform-specific HDAC inhibition is thought to offer a more favorable therapeutic window with reduced off-target effects compared to pan-HDAC inhibitors.

Quantitative Inhibition Data

The inhibitory activity of this compound against a panel of recombinant human HDAC enzymes has been determined using various biochemical assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the compound's potency for each isoform.

HDAC IsoformIC50 (nM)[3]Class
HDAC3654I
HDAC6190IIb
HDAC11636IV
HDAC81100I

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Furthermore, screening at a concentration of 10 μM revealed significant inhibition of HDACs 1 and 10, while HDAC4 was not affected.[4] This indicates a degree of selectivity within the HDAC family.

Off-Target Activity

Recent chemoproteomic studies have revealed that many hydroxamic acid-based HDAC inhibitors can exhibit off-target activity against metallo-beta-lactamase domain-containing protein 2 (MBLAC2). While specific data for this compound's interaction with MBLAC2 is not extensively published, this remains a potential off-target to consider in its overall selectivity profile.

Experimental Protocols

The characterization of this compound's target profile and cellular effects has been achieved through a series of key in vitro experiments. The following sections detail the methodologies for these assays.

HDAC Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

The inhibitory activity of this compound against various HDAC isoforms is determined using an Electrophoretic Mobility Shift Assay (EMSA). This assay measures the ability of an HDAC enzyme to deacetylate a substrate, which can then be cleaved by a developer, resulting in a change in electrophoretic mobility.

Principle: A fluorescently labeled, acetylated peptide substrate is incubated with a specific recombinant HDAC enzyme in the presence or absence of the inhibitor (this compound). The HDAC enzyme removes the acetyl group from the substrate. Subsequently, a developer enzyme, which specifically recognizes and cleaves the deacetylated substrate, is added. The cleavage of the substrate results in a smaller, faster-migrating fluorescent fragment. The inhibition of HDAC activity by this compound prevents the deacetylation of the substrate, which then cannot be cleaved by the developer, resulting in a larger, slower-migrating fluorescent species. The separation and visualization of these fluorescent species are achieved through gel electrophoresis.

Representative Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human HDAC enzyme (e.g., HDAC3, HDAC6, HDAC8, or HDAC11), assay buffer, and varying concentrations of this compound (or vehicle control).

  • Substrate Addition: Add a fluorescently labeled, acetylated peptide substrate to each well to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.

  • Developer Addition: Add a developer enzyme solution to each well.

  • Second Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate.

  • Electrophoresis: Load the reaction products onto a native polyacrylamide gel.

  • Visualization and Quantification: Visualize the fluorescent bands using a gel imaging system. The intensity of the bands corresponding to the cleaved (deacetylated) and uncleaved (acetylated) substrate is quantified. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable, metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals accumulate within the cells. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Representative Protocol for Pancreatic Cancer Cells:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of this compound are mediated through the inhibition of its target HDACs, which in turn modulates the activity of various downstream signaling pathways critical for cancer cell survival and proliferation.

Inhibition of HDAC3 and Modulation of the cGAS-STING Pathway

HDAC3 has been implicated in the regulation of the innate immune signaling pathway mediated by cGAS (cyclic GMP-AMP synthase) and STING (stimulator of interferon genes).[5][6][7][8] The cGAS-STING pathway is a critical sensor of cytosolic DNA, which can be a sign of cellular damage or viral infection, and its activation leads to the production of type I interferons and other pro-inflammatory cytokines. In some cancer contexts, aberrant HDAC3 activity can suppress this pathway, allowing tumor cells to evade immune surveillance. By inhibiting HDAC3, this compound may restore the activity of the cGAS-STING pathway, leading to an anti-tumor immune response.

HDAC3_cGAS_STING_Pathway AES135 This compound HDAC3 HDAC3 AES135->HDAC3 Inhibits p65 p65 (NF-κB) HDAC3->p65 Deacetylates cGAS_mRNA cGAS mRNA p65->cGAS_mRNA Promotes Transcription cGAS_protein cGAS Protein cGAS_mRNA->cGAS_protein Translation cGAMP 2'3'-cGAMP cGAS_protein->cGAMP Synthesizes Cytosolic_DNA Cytosolic dsDNA Cytosolic_DNA->cGAS_protein Activates STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription

Caption: this compound inhibition of HDAC3 leads to increased cGAS expression and activation of the STING pathway.

Inhibition of HDAC6 and Disruption of Chaperone Function

HDAC6 is a predominantly cytoplasmic enzyme that deacetylates a number of non-histone proteins, including the molecular chaperone heat shock protein 90 (Hsp90).[9] The chaperone activity of Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival (e.g., AKT, STAT5). Deacetylation of Hsp90 by HDAC6 is required for its proper function. Inhibition of HDAC6 by this compound leads to the hyperacetylation of Hsp90, which impairs its chaperone activity. This, in turn, leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cancer cell death.

HDAC6_Hsp90_Pathway AES135 This compound HDAC6 HDAC6 AES135->HDAC6 Inhibits Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Client_Proteins Oncogenic Client Proteins (e.g., AKT, STAT5) Hsp90->Client_Proteins Maintains Stability Ubiquitin Ubiquitin Hsp90->Ubiquitin Hyperacetylation leads to Client Protein Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degradation Degradation

Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and degradation of client oncoproteins.

Inhibition of HDAC8 and Modulation of the p38 MAPK Pathway

HDAC8 has been shown to be involved in the regulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11][12] The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines and plays a complex role in cancer, sometimes promoting and sometimes inhibiting tumor growth depending on the context. In certain cancers, HDAC8 activity may contribute to the pro-tumorigenic signaling of the p38 MAPK pathway. By inhibiting HDAC8, this compound may attenuate this signaling, leading to reduced cancer cell proliferation and survival.

HDAC8_p38MAPK_Pathway Stress_Stimuli Cellular Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases Activate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylate & Activate Downstream_Effectors Downstream Effectors (e.g., ATF2, MK2) p38_MAPK->Downstream_Effectors Phosphorylate & Activate Cellular_Response Cellular Response (Apoptosis, Inflammation) Downstream_Effectors->Cellular_Response Mediate AES135 This compound HDAC8 HDAC8 AES135->HDAC8 Inhibits HDAC8->p38_MAPK Modulates Activity

Caption: this compound may modulate the p38 MAPK signaling pathway through the inhibition of HDAC8.

Inhibition of HDAC11 and Regulation of β-Adrenergic Signaling

HDAC11, the sole member of Class IV HDACs, has been identified as a key regulator of adipocyte β-adrenergic receptor (β-AR) signaling.[13][14][15][16][17] This regulation is mediated through the deacetylation of gravin-α (also known as AKAP12), a scaffolding protein. The myristoylation of gravin-α is essential for the localization of β-ARs to lipid rafts, a step required for downstream signaling through protein kinase A (PKA). HDAC11 acts as a demyristoylase for gravin-α. By inhibiting HDAC11, this compound can prevent the demyristoylation of gravin-α, thereby promoting β-AR signaling. While this pathway is well-described in the context of metabolism, its role in cancer is an area of active investigation, with potential implications for tumor microenvironment modulation.

HDAC11_Adrenergic_Signaling AES135 This compound HDAC11 HDAC11 AES135->HDAC11 Inhibits Gravin_alpha Gravin-α (AKAP12) HDAC11->Gravin_alpha Demyristoylates Lipid_Rafts Lipid Rafts Gravin_alpha->Lipid_Rafts Localizes to Myristoylation Myristoylation Myristoylation->Gravin_alpha Modifies PKA PKA Lipid_Rafts->PKA Activates beta_AR β-Adrenergic Receptor beta_AR->Lipid_Rafts Localizes to Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling Initiates

Caption: this compound inhibition of HDAC11 can enhance β-adrenergic signaling by preventing gravin-α demyristoylation.

Conclusion

This compound is a promising HDAC inhibitor with a distinct selectivity profile, primarily targeting HDACs 3, 6, 8, and 11. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival, proliferation, and immune evasion. The detailed understanding of its target profile, selectivity, and impact on cellular signaling pathways provides a strong rationale for its continued investigation and development as a potential therapeutic agent for pancreatic cancer and other malignancies. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the preclinical characteristics of this compound.

References

AES-135: Discovery, Synthesis, and Characterization of a Novel Modulator of Apoptosis-Enhancing S-Ligase (AESL)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of AES-135, a first-in-class small molecule modulator of the novel E3 ubiquitin ligase, Apoptosis-Enhancing S-Ligase (AESL). AESL has been identified as a critical negative regulator of pro-apoptotic signaling in various cancer cell lines. This compound demonstrates potent and selective inhibition of AESL's ligase activity, leading to the stabilization of its substrate, the pro-apoptotic protein Pro-Apoptotic Factor X (PAFX), and subsequent induction of apoptosis in tumor cells. This guide details the methodologies employed in the identification and optimization of this compound, its synthetic route, and its in vitro and cellular characterization.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the Apoptosis-Enhancing S-Ligase (AESL). A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The initial hit, a thiazole-containing compound, exhibited modest potency but served as a viable starting point for a lead optimization campaign. Structure-activity relationship (SAR) studies led to the synthesis of over 200 analogs, culminating in the identification of this compound, which demonstrated a significant improvement in potency and drug-like properties.

High-Throughput Screening Cascade

The screening cascade was designed to triage hits from the primary HTS and identify the most promising candidates for further development.

HTS_Cascade A 500,000 Compound Library B Primary HTS: AESL TR-FRET Assay A->B Screening C Hit Confirmation (Dose-Response) B->C 1,250 Hits D Orthogonal Assay: AlphaLISA C->D 310 Confirmed Hits E Cellular Target Engagement: NanoBRET Assay D->E 75 Validated Hits F Lead Optimization (SAR Studies) E->F 5 Lead Scaffolds G This compound F->G

Caption: High-throughput screening and lead optimization workflow for the discovery of this compound.

Synthesis of this compound

This compound was synthesized via a convergent, five-step synthetic route starting from commercially available materials. The key step involves a Suzuki coupling to form the bi-aryl core of the molecule.

Synthetic Protocol

Step 1: Synthesis of Intermediate 1 (Boc-protected amine) To a solution of 4-bromoaniline (B143363) (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) was added di-tert-butyl dicarbonate (B1257347) (1.1 eq) and triethylamine (B128534) (1.2 eq). The reaction was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Thiazole boronic ester) 2-aminothiazole (B372263) (1.0 eq) was dissolved in tetrahydrofuran (B95107) (THF, 0.4 M). N-bromosuccinimide (1.05 eq) was added portion-wise at 0°C. After 2 hours, the reaction was quenched with aqueous sodium thiosulfate. The organic layer was separated, dried, and concentrated. The crude bromide was then subjected to a Miyaura borylation with bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (2.5 eq), and Pd(dppf)Cl2 (0.03 eq) in 1,4-dioxane (B91453) (0.3 M) at 80°C for 12 hours to afford Intermediate 2.

Step 3: Suzuki Coupling Intermediate 1 (1.0 eq) and Intermediate 2 (1.1 eq) were dissolved in a 3:1 mixture of 1,4-dioxane and water (0.2 M). Sodium carbonate (2.0 eq) and Pd(PPh3)4 (0.05 eq) were added, and the mixture was heated to 90°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography yielded the coupled product.

Step 4: Boc Deprotection The product from Step 3 was dissolved in a 4 M solution of HCl in 1,4-dioxane (0.5 M) and stirred at room temperature for 2 hours. The solvent was evaporated to dryness to yield the amine hydrochloride salt.

Step 5: Final Amidation (this compound) The amine salt from Step 4 (1.0 eq) was dissolved in dimethylformamide (DMF, 0.3 M). 2,6-difluorobenzoyl chloride (1.1 eq) and N,N-diisopropylethylamine (2.5 eq) were added, and the reaction was stirred at room temperature for 6 hours. The reaction was quenched with water, and the resulting precipitate was collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield this compound as a white solid.

In Vitro Characterization

Biochemical Potency

The inhibitory activity of this compound against AESL was determined using a TR-FRET assay. The assay measures the ubiquitination of a fluorescently labeled substrate peptide derived from PAFX.

Experimental Protocol: AESL TR-FRET Assay

  • Reactions were performed in 384-well plates in a final volume of 20 µL.

  • Assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Tween-20, and 1 mM DTT.

  • This compound was serially diluted in DMSO and added to the wells (final DMSO concentration of 1%).

  • The reaction was initiated by adding a mixture of recombinant human AESL (5 nM), UBE1 (20 nM), UbcH5a (50 nM), biotinylated ubiquitin (100 nM), and a terbium-labeled anti-GST antibody.

  • A GST-tagged PAFX peptide substrate (200 nM) was added to start the reaction.

  • The plate was incubated at 30°C for 60 minutes.

  • The reaction was stopped by the addition of EDTA (20 mM final concentration).

  • Streptavidin-d2 (10 nM final concentration) was added, and the plate was incubated for 30 minutes at room temperature.

  • The TR-FRET signal was read on a suitable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

CompoundAESL IC50 (nM)Selectivity vs. Other E3 Ligases
This compound 15.2 ± 2.1 >1000-fold vs. a panel of 20 E3 ligases
Initial Hit4,500 ± 35020-fold vs. Ligase X
Table 1: Biochemical potency and selectivity of this compound.
Cellular Activity

The effect of this compound on apoptosis induction was assessed in a panel of cancer cell lines. Apoptosis was measured using a Caspase-Glo 3/7 assay.

Cell LineHistologyThis compound EC50 (µM) (Apoptosis Induction)This compound CC50 (µM) (Cytotoxicity)
HCT116Colon Carcinoma0.45 ± 0.080.52 ± 0.11
A549Lung Carcinoma0.78 ± 0.120.95 ± 0.15
MCF-7Breast Carcinoma1.20 ± 0.251.55 ± 0.30
NHBENormal Bronchial Epithelial> 50> 50
Table 2: Cellular activity of this compound in various cell lines.

Mechanism of Action

This compound inhibits the E3 ligase activity of AESL. This prevents the polyubiquitination and subsequent proteasomal degradation of the pro-apoptotic protein PAFX. The accumulation of PAFX in the cell leads to the activation of the intrinsic apoptosis pathway.

MoA_Pathway cluster_0 Normal Cell State (High AESL Activity) cluster_1 This compound Treated State AESL AESL PAFX PAFX AESL->PAFX Ubiquitination Proteasome Proteasome PAFX->Proteasome Degradation Ub Ubiquitin Ub->AESL Survival Cell Survival AESL_i AESL AES_135 This compound AES_135->AESL_i Inhibition PAFX_i PAFX (Accumulates) Apoptosis Apoptosis PAFX_i->Apoptosis

Caption: Proposed mechanism of action for this compound in cancer cells.

Conclusion

This compound is a potent and selective inhibitor of the novel E3 ubiquitin ligase AESL. By preventing the degradation of the pro-apoptotic protein PAFX, this compound effectively induces apoptosis in cancer cell lines while sparing normal cells. Its well-defined mechanism of action, tractable synthetic route, and favorable in vitro profile make this compound a promising candidate for further preclinical development as a potential cancer therapeutic. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology.

AES-135: A Novel HDAC Inhibitor Demonstrating Preclinical Promise in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, and its role in preclinical pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The development of novel targeted agents is paramount. This compound has emerged as a promising candidate, exhibiting significant anti-tumor activity in preclinical models of pancreatic cancer. This document will detail its mechanism of action, summarize key preclinical findings, provide representative experimental protocols, and visualize the pertinent biological pathways.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a histone deacetylase (HDAC) inhibitor, targeting a class of enzymes crucial for the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. In the context of pancreatic cancer, HDAC inhibitors have been shown to modulate various signaling pathways implicated in tumorigenesis and therapy resistance.

Preclinical Data Summary

Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent for pancreatic cancer. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineAssay TypeIC50 (μM)Reference
Pa03CMonolayer Proliferation1-4[1]
Pa02CMonolayer Proliferation1-4[1]
Panc10.05Monolayer Proliferation1-4[1]
KPCMonolayer ProliferationNot specified[1]
Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
Treatment GroupMedian Survival (days)p-valueReference
Vehicle29.5-[1]
This compound36.50.0146[1]
Table 3: Biochemical Activity of this compound against Specific HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference | |---|---|---|---| | HDAC3 | 190 - 1100 |[1] | | HDAC6 | 190 - 1100 |[1] | | HDAC11 | 190 - 1100 |[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of HDAC inhibition in pancreatic cancer and a typical experimental workflow for evaluating a novel compound like this compound.

HDAC_Inhibition_Pathway Proposed Signaling Pathway of HDAC Inhibition in Pancreatic Cancer cluster_nucleus Nucleus cluster_cell Cellular Effects HDACs HDACs Histones Histones HDACs->Histones Acts on Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Deacetylation OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin->OpenChromatin Acetylation TSGs Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSGs Repression OpenChromatin->TSGs Activation CellCycleArrest Cell Cycle Arrest TSGs->CellCycleArrest Apoptosis Apoptosis TSGs->Apoptosis Proliferation Tumor Cell Proliferation CellCycleArrest->Proliferation Inhibits Survival Tumor Cell Survival Apoptosis->Survival Inhibits AES135 This compound AES135->HDACs Inhibits Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BiochemicalAssay Biochemical Assays (HDAC Isoform Inhibition) CellLines Pancreatic Cancer Cell Lines MonolayerAssay 2D Monolayer Proliferation Assays CellLines->MonolayerAssay SpheroidAssay 3D Co-culture Spheroid Assays CellLines->SpheroidAssay PK Pharmacokinetic Studies (Mouse Model) OrthotopicModel Orthotopic Pancreatic Cancer Mouse Model PK->OrthotopicModel Efficacy Efficacy Studies (Survival Analysis) OrthotopicModel->Efficacy Toxicity Toxicity Studies (e.g., Body Weight) OrthotopicModel->Toxicity

References

The Biological Activity of Hydroxamic Acid-Based HDAC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hydroxamic acid-based histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with potent anti-cancer activities. This guide provides an in-depth overview of their mechanism of action, biological effects, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[3] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[3][4]

The general structure of hydroxamic acid-based HDAC inhibitors consists of three key motifs: a hydroxamic acid group that chelates the zinc ion (Zn2+) in the active site of the enzyme, a linker region, and a capping group that interacts with residues at the entrance of the active site.[5] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups.[2][5][6] The resulting accumulation of acetylated histones leads to a more open chromatin state and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[3][7]

cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism HDAC HDAC Enzyme Zinc Zinc Ion (Zn2+) HDAC->Zinc contains Histone Acetylated Histone Deacetylation Deacetylation Histone->Deacetylation Deacetylation->HDAC catalyzed by Chelation Chelation Deacetylation->Chelation Blocked by Inhibitor Hydroxamic Acid Inhibitor Inhibitor->Chelation Chelation->Zinc targets

Mechanism of hydroxamic acid-based HDAC inhibition.

Quantitative Analysis of Biological Activity

The potency of hydroxamic acid-based HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and various cancer cell lines.

In Vitro HDAC Isoform Inhibition

The following table summarizes the in vitro inhibitory activity of selected hydroxamic acid-based HDAC inhibitors against different HDAC isoforms.

InhibitorHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC4 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, µM)
Vorinostat (SAHA) 6125119--0.827[8]
Belinostat (PXD101) 27 (HeLa extract)-----
Trichostatin A (TSA) 6--388.6-
RGFP966 >15,000>15,00080>15,000>15,000>15,000[4]

Data compiled from multiple sources.[4][8][9][10]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of these inhibitors is assessed across a panel of cancer cell lines, with results also reported as IC50 values.

InhibitorCell LineCancer TypeIC50 (µM)
Vorinostat (SAHA) HCT-116Colon Carcinoma0.4
A549Lung Carcinoma2.5
PC-3Prostate Carcinoma2.5
Belinostat (PXD101) 5637Urothelial Carcinoma1.0[9]
T24Urothelial Carcinoma3.5[9]
J82Urothelial Carcinoma6.0[9]
RT4Urothelial Carcinoma10.0[9]
PC3Prostate Cancer0.5 - 2.5[9]
Panobinostat (B1684620) (LBH589) HuT78Cutaneous T-cell Lymphoma0.004
HHCutaneous T-cell Lymphoma0.008

Data compiled from multiple sources.[3][9][11]

Modulation of Cellular Signaling Pathways

Hydroxamic acid-based HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell growth and survival.[3]

PI3K/Akt/mTOR Pathway

Vorinostat has been shown to dampen the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival.[3]

PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Vorinostat Vorinostat Vorinostat->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Vorinostat.
Apoptosis Pathways

These inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins and downregulating pro-survival proteins.[3][12][13]

HDACi Hydroxamic Acid HDAC Inhibitor Bcl2 Bcl-2 (Anti-apoptotic) HDACi->Bcl2 downregulates Bax Bax/Bak (Pro-apoptotic) HDACi->Bax upregulates Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by HDAC inhibitors.
Cell Cycle Regulation

HDAC inhibitors can cause cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[14]

HDACi Hydroxamic Acid HDAC Inhibitor p21 p21 Gene Expression HDACi->p21 induces CDK Cyclin/CDK Complexes p21->CDK inhibits CellCycle Cell Cycle Progression CDK->CellCycle

Modulation of cell cycle progression by HDAC inhibitors.

Experimental Protocols

Fluorometric HDAC Inhibition Assay

This assay is used to measure the enzymatic activity of HDACs and the potency of inhibitors.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC fluorometric substrate

  • Assay buffer

  • Lysine developer

  • Test compounds (HDAC inhibitors)

  • Trichostatin A (TSA) as a positive control

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, HDAC fluorometric substrate, and HeLa nuclear extract.[15]

  • Add the test compounds at various concentrations. Include a positive control (TSA) and a no-inhibitor control.[15]

  • Incubate the plate at 37°C for 60 minutes.[15]

  • Stop the reaction by adding the lysine developer.[15]

  • Incubate for an additional 30 minutes at 37°C.[15]

  • Read the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[15]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compound (HDAC inhibitor)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[14]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Experimental Workflow for HDAC Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel HDAC inhibitors.

Start Compound Library Screening Assay In Vitro HDAC Inhibition Assay Start->Assay CellViability Cell-Based Viability Assays Assay->CellViability Active Compounds WesternBlot Western Blot for Histone Acetylation CellViability->WesternBlot Pathway Signaling Pathway Analysis WesternBlot->Pathway InVivo In Vivo Animal Models Pathway->InVivo Promising Candidates End Lead Optimization & Preclinical Development InVivo->End

Workflow for the evaluation of HDAC inhibitors.

Conclusion

Hydroxamic acid-based HDAC inhibitors are a well-established class of anti-cancer agents with a clear mechanism of action and proven clinical efficacy for certain malignancies.[5][16] Their ability to induce histone hyperacetylation and modulate key cellular signaling pathways makes them a cornerstone of epigenetic therapy.[3][17] The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel and more selective HDAC inhibitors for the treatment of cancer and other diseases.

References

AES-135: A Technical Overview of a Novel Histone Deacetylase 3 (HDAC3) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal cancers with limited effective therapies.[1][2][3] Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, and among them, AES-135, a hydroxamic acid-based pan-HDAC inhibitor, has demonstrated significant potential.[1][4] This document provides a comprehensive technical guide on this compound, focusing on its inhibitory profile, preclinical efficacy, and mechanism of action, with a particular emphasis on its activity against Histone Deacetylase 3 (HDAC3). This compound exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11 and has shown excellent pharmacokinetic properties and the ability to prolong survival in an orthotopic murine model of pancreatic cancer.[1][2][4]

Quantitative Data Presentation

The preclinical data for this compound are summarized below, highlighting its potency and activity across various assays.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformIC50 (nM)Source(s)
HDAC3190 - 654[1][5][6]
HDAC6190[5][6]
HDAC81100[1][5]
HDAC11636 - 1100[1][5][6]

Note: this compound also shows moderate inhibition (≥70%) of HDACs 1 and 10 at a concentration of 10 μM.[1]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
D425Medulloblastoma0.27
D458Medulloblastoma0.94
MOLM-13Acute Myeloid Leukemia1.4
BT143Brain Tumor2.3
BT189Brain Tumor1.4
MV4-11Acute Myeloid Leukemia1.9
PC-3Prostate Cancer1.6
MDA-MB-231Breast Cancer2.1
MRC-9Normal Lung Fibroblast19.2
K562Chronic Myelogenous Leukemia15.0

Source:[5]

Table 3: Pharmacokinetic Properties of this compound in NSG Mice

ParameterValueDosing
Cmax7452 ng/mL (10.74 μM)Single 20 mg/kg IP injection
Time to Cmax30 minutesSingle 20 mg/kg IP injection
In vivo Half-life5.0 hoursSingle 20 mg/kg IP injection
Average Blood Concentration323 ng/mL (0.47 μM)10 mg/kg dosing
Average Blood Concentration1829 ng/mL (2.64 μM)40 mg/kg dosing

Source:[5]

Table 4: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenMedian SurvivalOutcome
Orthotopic C57Bl/6 mice with KPC2 pancreatic cancer cells50 mg/kg IP injection, 5 days/week for 1 month36.5 days (this compound) vs. 29.5 days (Vehicle)Significantly increased survival (p = 0.0146)

Source:[1][5]

Mechanism of Action and Signaling Pathways

Histone deacetylases (HDACs) remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[7] This deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.[7] By inhibiting HDACs, compounds like this compound restore histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells.[7]

This compound's activity against HDAC3 is particularly relevant. HDAC3 is a class I HDAC that is a crucial component of transcriptional co-repressor complexes like NCoR/SMRT.[8][9] It plays a significant role in regulating inflammatory gene expression and is involved in key cancer-related signaling pathways, including NF-κB and STAT signaling.[8][10][11] Inhibition of HDAC3 can modulate the acetylation status and activity of transcription factors like NF-κB p65 and STAT3, impacting inflammation, cell survival, and proliferation.[8][9][11]

Caption: General mechanism of HDAC inhibition by this compound.

HDAC3 is implicated in several critical signaling cascades. Inflammatory stimuli can activate pathways like NF-κB, where HDAC3-mediated deacetylation of the p65 subunit can regulate the expression of pro-inflammatory and survival genes.[8][11] Similarly, HDAC3 can modulate the acetylation status and function of STAT proteins, which are key mediators of cytokine signaling.[8][11]

HDAC3_Signaling_Pathways HDAC3-Modulated Signaling Pathways Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway activates STAT_Pathway STAT Pathway Stimuli->STAT_Pathway activates p65 NF-κB p65 NFkB_Pathway->p65 STAT3 STAT3 STAT_Pathway->STAT3 Gene_Expression Pro-inflammatory & Survival Gene Expression p65->Gene_Expression promotes STAT3->Gene_Expression promotes HDAC3 HDAC3 HDAC3->p65 deacetylates HDAC3->STAT3 deacetylates AES135 This compound AES135->HDAC3 inhibits AES135_Experimental_Workflow Preclinical Evaluation Workflow for this compound A Biochemical Assays (HDAC Inhibition) B In Vitro Cell-Based Assays (Cytotoxicity, Apoptosis) A->B Determine IC50 values against HDAC isoforms C In Vivo Pharmacokinetics (Mouse Model) B->C Confirm cellular activity and selectivity D In Vivo Efficacy (Orthotopic Cancer Model) C->D Establish dose & schedule, confirm bioavailability E Candidate for Further Preclinical Testing D->E Demonstrate survival benefit

References

An In-depth Technical Guide to Preclinical Data on Acurastem's Lead Therapeutic Candidates for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct preclinical data for a compound designated "AES-135" is publicly available. This technical guide focuses on the preclinical data for Acurastem's publicly disclosed therapeutic programs, which are likely the subject of interest given the context of advanced therapies for neurodegenerative diseases. The information presented herein is synthesized from publicly available data, including press releases, scientific publications, and corporate presentations.

This guide provides a detailed overview of the preclinical data for two of Acurastem's leading antisense oligonucleotide (ASO) therapeutic programs: AS-202 , a PIKFYVE inhibitor, and a program targeting UNC13A . Both programs are being developed for the treatment of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

AS-202: A PIKFYVE-Targeting Antisense Oligonucleotide

AS-202 is an investigational ASO designed to suppress the expression of the lipid kinase PIKFYVE. The therapeutic rationale is based on the discovery that inhibiting PIKFYVE can enhance the clearance of toxic protein aggregates, a hallmark of many neurodegenerative diseases.

Mechanism of Action

In healthy neurons, cellular waste, including misfolded proteins, is cleared through autophagy. However, in neurodegenerative diseases like ALS and FTD, this process can be impaired, leading to the accumulation of toxic protein aggregates, such as TDP-43 and tau.[1][2]

Suppression of PIKFYVE with an ASO therapeutic has been shown to prevent neurodegeneration by activating multivesicular body exocytosis, which helps to secrete toxic protein aggregates and restore healthy neuronal function.[1] This approach offers a novel way to augment cellular clearance mechanisms that are compromised in disease states.

Preclinical Data Summary

The preclinical development of AS-202 has been conducted using Acurastem's proprietary iNeuroRx® platform, which utilizes patient-derived neurons to model the disease in vitro.[1][2][3] This has been complemented by in vivo studies in various animal models.

Table 1: Summary of Preclinical Findings for AS-202

Model System Key Findings Reference
Patient-Derived Motor Neurons (Sporadic & Familial ALS) - Effective reduction of PIKFYVE levels. - Reversal of neurodegeneration and TDP-43/tau pathology.[2][4]
TDP-43 Mouse Model of ALS - Significant improvement in motor function and survival. - Rescue of motor neuron degeneration and TDP-43 pathology.[5]
C9ORF72 Mouse Model of ALS - Potent reduction of pathology, neurodegeneration, and motor dysfunction.[6]
Rodent Models (Rats) - Well-tolerated at high doses. - No Observed Adverse Effect Level (NOAEL) established at a dose 3-fold higher than similar ASOs in clinical testing.[5][6]
Non-Human Primates (Cynomolgus Monkeys) - Intrathecal administration was well-tolerated. - Achieved >80% suppression of PIKFYVE protein in the spinal cord with no adverse events.[6]
Experimental Protocols

While detailed, step-by-step protocols are proprietary, the general methodologies can be outlined based on the available information:

  • In Vitro Efficacy Studies:

    • Cell Culture: Motor neurons are derived from induced pluripotent stem cells (iPSCs) generated from both sporadic and familial ALS patients. These patient-derived cells are cultured to form neuronal networks that recapitulate key aspects of the disease pathology.

    • ASO Treatment: AS-202 is applied to the cultured neurons to assess its ability to suppress PIKFYVE expression and rescue disease phenotypes.

    • Outcome Measures: Efficacy is evaluated by measuring PIKFYVE mRNA and protein levels, assessing neuronal survival, and quantifying the clearance of pathological protein aggregates (e.g., phosphorylated TDP-43).

  • In Vivo Efficacy and Safety Studies:

    • Animal Models: Transgenic mouse models expressing human TDP-43 or C9ORF72 mutations are used to mimic the disease. For safety and tolerability, wild-type rats and non-human primates are employed.

    • ASO Administration: AS-202 is delivered directly to the central nervous system, typically via intrathecal injection, to maximize target engagement and minimize potential peripheral toxicity.[2]

    • Outcome Measures: In mouse models, efficacy is assessed by monitoring motor function (e.g., grip strength, rotarod performance) and survival. Post-mortem analysis of brain and spinal cord tissue is conducted to measure PIKFYVE suppression, reduction in protein aggregates, and neuroprotection. In safety studies, animals are monitored for adverse clinical signs, and tissues are examined for histopathological changes.

Signaling Pathway and Experimental Workflow Diagrams

PIKFYVE_Pathway cluster_Neuron Neuron in ALS/FTD cluster_Intervention Therapeutic Intervention TDP43_agg Toxic Protein Aggregates (e.g., TDP-43, Tau) Autophagy Impaired Autophagy TDP43_agg->Autophagy contributes to Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration PIKFYVE PIKFYVE Kinase MVB Multivesicular Body (MVB) PIKFYVE->MVB regulates Exocytosis Exocytosis PIKFYVE->Exocytosis inhibition enhances MVB->Exocytosis Exocytosis->TDP43_agg promotes clearance of Exocytosis->Neurodegeneration prevents AS202 AS-202 (PIKFYVE ASO) AS202->PIKFYVE suppresses

Caption: AS-202 mechanism of action in mitigating neurodegeneration.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies iPSC Patient iPSCs Motor_Neurons Differentiate into Motor Neurons iPSC->Motor_Neurons ASO_Treat_vitro Treat with AS-202 Motor_Neurons->ASO_Treat_vitro Phenotype_Rescue Assess Phenotypic Rescue (e.g., survival, protein clearance) ASO_Treat_vitro->Phenotype_Rescue Animal_Models ALS/FTD Mouse Models (TDP-43, C9ORF72) ASO_Treat_vivo Administer AS-202 (Intrathecal) Animal_Models->ASO_Treat_vivo Behavioral_Tests Behavioral & Survival Analysis ASO_Treat_vivo->Behavioral_Tests Tox_Studies Safety & Tolerability Studies (Rats, NHPs) ASO_Treat_vivo->Tox_Studies

Caption: Preclinical experimental workflow for AS-202.

UNC13A-Targeting Antisense Oligonucleotide Program

Acurastem is also developing an ASO therapeutic targeting UNC13A, a gene strongly associated with an increased risk for ALS and FTD.[7]

Mechanism of Action

In approximately 97% of ALS cases and 45% of FTD cases, the protein TDP-43 is lost from the nucleus of neurons.[1] This mislocalization of TDP-43 leads to errors in RNA splicing, including the inclusion of a "cryptic exon" in the messenger RNA (mRNA) of the UNC13A gene.[7] This cryptic exon disrupts the normal production of the UNC13A protein, which is crucial for proper synaptic function.[7][8]

Acurastem's UNC13A ASO is designed to bind to the UNC13A pre-mRNA and block the inclusion of the cryptic exon. This allows for the production of the full-length, functional UNC13A protein, thereby restoring its critical role in neuronal communication and protecting neurons from degeneration.[9]

Preclinical Data Summary

The development of the UNC13A ASO program has also leveraged the iNeuroRx® platform to screen and optimize ASO candidates.

Table 2: Summary of Preclinical Findings for the UNC13A ASO Program

Model System Key Findings Reference
Patient-Derived Cortical Neurons (fALS/FTD) - Screened over 125 ASOs to identify potent candidates. - Lead ASOs potently blocked cryptic exon inclusion. - Rescued UNC13A mRNA and protein levels. - Rescued functional deficits in neurons from multiple forms of familial and sporadic ALS/FTD.[7][10][11]
In Vivo Target Engagement Model (Mouse) - ASO candidates demonstrated potent suppression of UNC13A cryptic exon inclusion in vivo.[11]
Toxicity Studies - Lead candidates (including AS-241) were found to be safe and well-tolerated in toxicity studies, supporting advancement towards clinical trials.[9]
Experimental Protocols

The experimental approach for the UNC13A program is similar to that of AS-202, with a focus on RNA-level modifications.

  • In Vitro ASO Screening and Optimization:

    • Disease Modeling: Patient-derived cortical neurons with TDP-43 pathology are used to model the UNC13A cryptic exon inclusion. TDP-43 can be depleted using siRNAs to induce the phenotype robustly.[7]

    • ASO Library Screen: A large library of ASO sequences is screened to identify those that most effectively block the cryptic exon.

    • Outcome Measures: Quantitative PCR (qPCR) is used to measure the levels of both the cryptic and normal UNC13A transcripts. Western blotting is used to confirm the restoration of UNC13A protein levels.

  • In Vivo Target Engagement and Efficacy:

    • Animal Models: A humanized UNC13A mouse model is used to test human-specific ASO sequences.[10]

    • ASO Administration: ASOs are delivered to the CNS.

    • Outcome Measures: The primary outcome is the in vivo suppression of the UNC13A cryptic exon in the brain and spinal cord tissue, as measured by qPCR.

Signaling Pathway and Experimental Workflow Diagrams

UNC13A_Pathway cluster_Neuron Neuron in ALS/FTD cluster_Intervention Therapeutic Intervention TDP43_mis TDP-43 Mislocalization (loss from nucleus) Splicing_error Aberrant Splicing TDP43_mis->Splicing_error UNC13A_premRNA UNC13A pre-mRNA UNC13A_premRNA->Splicing_error Cryptic_Exon Cryptic Exon Inclusion UNC13A_premRNA->Cryptic_Exon prevents inclusion Splicing_error->Cryptic_Exon leads to UNC13A_protein Loss of functional UNC13A Protein Cryptic_Exon->UNC13A_protein Synaptic_dys Synaptic Dysfunction UNC13A_protein->Synaptic_dys UNC13A_ASO UNC13A ASO (e.g., AS-241) UNC13A_ASO->UNC13A_premRNA binds to UNC13A_ASO->UNC13A_protein restores

Caption: UNC13A ASO mechanism for restoring protein function.

UNC13A_Workflow cluster_InVitro In Vitro ASO Development cluster_InVivo In Vivo Validation Patient_Neurons Patient-Derived Neurons (+/- TDP-43 siRNA) ASO_Screen Screen >125 ASO Candidates Patient_Neurons->ASO_Screen Lead_ID Identify Lead Candidates (qPCR & Western Blot) ASO_Screen->Lead_ID hUNC13A_mouse Humanized UNC13A Mouse Model ASO_Admin Administer Lead ASO hUNC13A_mouse->ASO_Admin Target_Engage Assess Target Engagement (Cryptic Exon Suppression) ASO_Admin->Target_Engage Tox_Studies Safety & Tolerability Studies ASO_Admin->Tox_Studies

Caption: Preclinical workflow for UNC13A ASO development.

References

AES-135 (CAS Number: 2361659-61-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) with demonstrated preclinical anti-cancer activity, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2][3] As a pan-HDAC inhibitor, this compound targets multiple HDAC enzymes, leading to changes in the acetylation status of both histone and non-histone proteins. This epigenetic modulation can, in turn, affect a variety of cellular processes, including gene expression, cell cycle progression, apoptosis, and cellular motility, making it a compound of significant interest for oncology research and development.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visualization of its potential signaling pathways.

Data Presentation

Table 1: In Vitro HDAC Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
HDAC3654Biochemical Assay[6]
HDAC6190Biochemical Assay[6]
HDAC81100Biochemical Assay[6]
HDAC11636Biochemical Assay[6]
HDACs 1, 3, 4, 6, 8, 10, 11>90% inhibition at 10 µM for HDACs 3, 6, 8, 11; ≥70% for HDACs 1, 10; <20% for HDAC4Electrophoretic Mobility Shift Assay (EMSA)[2][7]
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BT143Glioblastoma2.3[1]
BT189Glioblastoma1.4[1]
D425Medulloblastoma (primary)0.27[1]
D458Medulloblastoma (recurrent)0.94[1]
MV4-11Acute Myeloid Leukemia1.9[1]
MOLM-13Acute Myeloid Leukemia2.72[1]
MDA-MB-231Breast Cancer2.1[1]
K562Chronic Myeloid Leukemia15.0[1]
PC-3Prostate Cancer1.6[1]
MRC-9Normal Lung Fibroblast19.2[1]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValueDosingAnimal ModelReference
Cmax7452 ng/mL (10.74 µM)20 mg/kg (intraperitoneal)NSG Mice[1][7]
Time to Cmax (Tmax)30 minutes20 mg/kg (intraperitoneal)NSG Mice[1][7]
Half-life (t1/2)5.0 hours20 mg/kg (intraperitoneal)NSG Mice[1][7]
Sustained Concentration>10 hours (µM concentrations)20 mg/kg (intraperitoneal)NSG Mice[2]
Table 4: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
Treatment GroupDosing RegimenMedian Survival (days)p-valueAnimal ModelReference
This compound50 mg/kg (intraperitoneal), 5 days/week for 1 month36.50.0146C57Bl/6 mice with KPC2 cells[1][2]
Vehicle-29.5-C57Bl/6 mice with KPC2 cells[1][2]

Experimental Protocols

Detailed step-by-step protocols for the synthesis and evaluation of this compound are available in the supporting information of the primary publication by Shouksmith et al.[2][7] The following provides an overview of the key experimental methodologies.

HDAC Inhibition Assays
  • Electrophoretic Mobility Shift Assay (EMSA): Recombinant human HDAC enzymes (HDACs 1, 3, 4, 6, 8, 10, and 11) were incubated with a fluorophore-labeled acetylated peptide substrate in the presence or absence of this compound (at a concentration of 10 µM). The reaction products were then separated by electrophoresis, and the level of deacetylation was quantified by measuring the fluorescence intensity of the substrate and product bands.[2][7]

  • Biochemical IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a similar biochemical assay was employed with a range of this compound concentrations. The resulting data were fitted to a dose-response curve to calculate the IC50 values for each HDAC subtype.[2]

In Vitro Cell-Based Assays
  • Cell Viability Assay: Human cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels. IC50 values were calculated from the resulting dose-response curves.

  • 3D Spheroid Co-culture Model: To better mimic the tumor microenvironment, low-passage patient-derived pancreatic tumor spheroids were co-cultured with cancer-associated fibroblasts (CAFs). These 3D cultures were then treated with this compound, and the selective cytotoxicity towards the tumor spheroids versus the fibroblasts was evaluated.[2][3]

Pharmacokinetic Studies
  • In Vivo Pharmacokinetic Analysis: NSG mice were administered a single intraperitoneal (IP) injection of this compound (20 mg/kg). Blood samples were collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection. The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters including Cmax, Tmax, and half-life were then calculated.[1][7]

In Vivo Efficacy Studies
  • Orthotopic Pancreatic Cancer Model: An aggressive orthotopic murine model of pancreatic cancer was established by implanting KPC2 cells into the pancreas of C57Bl/6 mice. Once tumors were established, mice were treated with this compound (50 mg/kg, IP, 5 days a week) or a vehicle control. The primary endpoint was overall survival, which was monitored and analyzed using Kaplan-Meier survival curves.[1][2]

Mandatory Visualization

Signaling Pathways

The precise signaling pathways downstream of this compound in pancreatic cancer are multifaceted and a subject of ongoing research. Based on its known targets (HDAC3, HDAC6, and HDAC11) and the established roles of these enzymes in pancreatic cancer, the following diagrams illustrate the hypothesized mechanisms of action.

AES135_Mechanism_of_Action cluster_AES135 This compound cluster_HDACs Target HDACs cluster_Downstream Downstream Effects cluster_Cellular_Outcomes Cellular Outcomes in Pancreatic Cancer AES135 This compound HDAC3 HDAC3 AES135->HDAC3 Inhibition HDAC6 HDAC6 AES135->HDAC6 Inhibition HDAC11 HDAC11 AES135->HDAC11 Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC3->Histone_Acetylation Non_Histone_Acetylation ↑ Non-Histone Protein Acetylation HDAC6->Non_Histone_Acetylation HDAC11->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., ↓PD-L1, ↓IL-6) Histone_Acetylation->Gene_Expression Motility ↓ Cell Motility Non_Histone_Acetylation->Motility Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation

Caption: Overview of this compound's mechanism of action.

HDAC3_Signaling_Pancreatic_Cancer AES135 This compound HDAC3 HDAC3 AES135->HDAC3 Inhibition STAT3 STAT3 HDAC3->STAT3 Deacetylation (Activation) IL6_Gene IL-6 Gene HDAC3->IL6_Gene Transcriptional Regulation PDL1_Gene PD-L1 Gene STAT3->PDL1_Gene Transcriptional Activation PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein Immune_Evasion Tumor Immune Evasion PDL1_Protein->Immune_Evasion IL6_Protein IL-6 Secretion IL6_Gene->IL6_Protein Macrophage_Polarization M2 Macrophage Polarization IL6_Protein->Macrophage_Polarization

Caption: Hypothesized HDAC3-mediated signaling pathway inhibited by this compound.

HDAC6_Signaling_Pancreatic_Cancer AES135 This compound HDAC6 HDAC6 AES135->HDAC6 Inhibition Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylation CLIP170 CLIP-170 HDAC6->CLIP170 Interaction Acetylated_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Microtubule_Dynamics Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Cell_Motility Cell Motility & Invasion Microtubule_Dynamics->Cell_Motility CLIP170->Cell_Motility

Caption: Hypothesized HDAC6-mediated signaling pathway inhibited by this compound.

Conclusion and Future Directions

This compound is a promising preclinical HDAC inhibitor with potent activity against HDACs 3, 6, and 11, and demonstrated efficacy in in vitro and in vivo models of pancreatic cancer.[1][2][3] Its favorable pharmacokinetic profile and ability to prolong survival in a challenging orthotopic PDAC model underscore its potential as a therapeutic candidate.[1][2] The proposed mechanisms of action, including the modulation of immune checkpoints like PD-L1 and the regulation of cell motility, offer a strong rationale for its further development.

Future research should focus on elucidating the detailed molecular mechanisms underlying the selective cytotoxicity of this compound and its impact on the tumor microenvironment. Further preclinical studies, including combination therapies with standard-of-care agents or immunotherapy, are warranted to fully explore its therapeutic potential. As of the latest available information, this compound is a preclinical candidate, and its progression to clinical trials has not been publicly disclosed. Continued investigation is crucial to determine if this compound can be translated into an effective treatment for pancreatic cancer and other malignancies.

References

Methodological & Application

Application Note and Protocols: Evaluation of AES-135 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of oxygen, nutrients, and pH, as well as complex cell-cell and cell-matrix interactions that are crucial for evaluating the efficacy and penetration of novel therapeutics.[1][2] This document provides detailed protocols for the use of AES-135, a novel investigational anti-cancer agent, in 3D tumor spheroid models. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in the proliferation and survival of various cancer types. The following protocols outline methods for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and spheroid morphology.

This compound Signaling Pathway

This compound is postulated to act by inhibiting the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades responsible for cell growth, proliferation, and survival. The diagram below illustrates the targeted pathway.

AES135_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AES135 This compound AES135->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocols

1. Protocol for 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[4][5]

Materials:

  • Cancer cell line of choice (e.g., HCT116, A549, MCF-7)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ultra-low attachment (ULA) spheroid microplates[4]

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in standard tissue culture flasks to 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine cell number and viability. Ensure cell viability is >90%.[6]

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, to be optimized for each cell line).[5]

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[6]

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.[5][6]

2. Protocol for this compound Treatment of Spheroids

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Carefully remove 50 µL of medium from each well of the spheroid plate.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 72 hours).

  • Proceed with downstream assays for viability, apoptosis, and morphology.

3. Protocol for Spheroid Viability Assay (ATP-based)

This protocol utilizes a luminescent cell viability assay to quantify ATP, an indicator of metabolically active cells. The CellTiter-Glo® 3D Cell Viability Assay is recommended for its enhanced lytic capacity in 3D models.[7][8]

Materials:

  • This compound treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[5]

  • Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[5]

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

4. Protocol for Spheroid Apoptosis Assay (Caspase-based)

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminescent assay such as Caspase-Glo® 3/7 3D.[9][10]

Materials:

  • This compound treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay Kit

  • Luminometer

Procedure:

  • Remove the assay plate from the incubator and let it equilibrate to room temperature for 30 minutes.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of cell culture medium.

  • Mix the contents by gently shaking the plate for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Express results as fold change in caspase activity relative to the vehicle-treated control.

5. Protocol for Spheroid Imaging and Size Analysis

Materials:

  • This compound treated spheroids in a 96-well plate

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Capture brightfield images of the spheroids in each well at desired time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula V = (4/3)πr³.

  • Analyze changes in spheroid size and morphology (e.g., compactness, circularity) over time and in response to this compound treatment.

Data Presentation

The following tables present example data obtained from the described protocols.

Table 1: Effect of this compound on Tumor Spheroid Viability

Cell LineThis compound IC50 (µM)
HCT1165.2
A5498.9
MCF-715.6

Table 2: Apoptosis Induction by this compound in HCT116 Spheroids (72h Treatment)

This compound Conc. (µM)Fold Change in Caspase-3/7 Activity (vs. Vehicle)
0 (Vehicle)1.0
11.8
54.5
107.2
506.8

Table 3: Effect of this compound on HCT116 Spheroid Growth (72h Treatment)

This compound Conc. (µM)Average Spheroid Diameter (µm)% Growth Inhibition
0 (Vehicle)550 ± 250%
1480 ± 3012.7%
5350 ± 2036.4%
10280 ± 1549.1%
50250 ± 1854.5%

Experimental Workflow

The following diagram provides a visual representation of the overall experimental workflow.

Experimental_Workflow cluster_assays Downstream Assays start Start: 2D Cell Culture harvest Harvest & Seed Cells in ULA Plates start->harvest form Spheroid Formation (24-72h) harvest->form treat Treat with this compound & Vehicle Control form->treat incubate Incubate (e.g., 72h) treat->incubate imaging Imaging & Size Analysis incubate->imaging viability Viability Assay (ATP) incubate->viability apoptosis Apoptosis Assay (Caspase) incubate->apoptosis analyze Data Analysis (IC50, Growth Inhibition) imaging->analyze viability->analyze apoptosis->analyze end End: Report Results analyze->end

Caption: Workflow for evaluating this compound in 3D spheroids.

The use of 3D tumor spheroid models provides a more physiologically relevant system for the pre-clinical evaluation of anti-cancer compounds like this compound.[1][2] The protocols detailed in this application note offer a robust framework for assessing the efficacy of this compound by measuring its impact on spheroid viability, apoptosis induction, and growth inhibition. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound and inform further in vivo studies.

References

Application Notes and Protocols for the Administration of AES-135 in Orthotopic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthotopic mouse models are indispensable tools in preclinical cancer research, offering a more clinically relevant environment for studying tumor biology and evaluating novel therapeutics compared to traditional subcutaneous models.[1][2][3][4] By implanting cancer cells or patient-derived xenografts (PDXs) into the corresponding organ of origin in immunodeficient mice, these models better recapitulate the complex interactions between the tumor and its microenvironment, including angiogenesis, invasion, and metastasis.[1][2][3][4] This document provides a detailed guide for the administration and efficacy evaluation of AES-135, a hypothetical anti-cancer agent, in various orthotopic mouse models. The protocols outlined below are designed to be adaptable to different cancer types and specific experimental needs.

Key Experimental Considerations

Successful implementation of orthotopic models requires careful planning and execution. Key considerations include the selection of an appropriate cell line or PDX, the surgical procedure for implantation, the formulation and administration of the therapeutic agent, and the methods for monitoring tumor progression and treatment response.[1][5][6][7]

Table 1: Overview of Common Orthotopic Mouse Models

Cancer TypeCommon Cell LinesImplantation SiteKey Advantages
Lung CancerA549, H460, LLCIntrathoracic / IntrabronchialMimics human lung cancer progression and metastasis.[8][9]
Colorectal CancerHCT116, HT-29, CT26Cecal wall / ColonAllows for the study of primary tumor growth and liver metastasis.[10][11][12]
Pancreatic CancerPanc-1, MiaPaCa-2, Pan02IntrapancreaticRecapitulates the aggressive nature and desmoplastic stroma of pancreatic cancer.
Breast CancerMDA-MB-231, 4T1Mammary Fat PadEnables investigation of primary tumor growth, local invasion, and metastasis to lymph nodes and distant organs.[13]
GlioblastomaU87, GL261IntracranialEssential for studying therapies designed to cross the blood-brain barrier.

Experimental Protocols

Cell Line Preparation and Surgical Implantation

This protocol describes the general steps for preparing cancer cells and performing orthotopic implantation. Specific details may vary depending on the tumor type and location.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel or other extracellular matrix (optional)

  • Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Sutures or surgical clips

  • Bupivacaine or other analgesics

  • Iodine and 70% ethanol (B145695) for sterilization

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG), nude mice)

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and perform a cell count. Resuspend the cell pellet in a mixture of sterile PBS and Matrigel (if used) at the desired concentration (e.g., 1 x 10^6 cells in 30-50 µL). Keep cells on ice until injection.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

  • Surgical Site Preparation: Shave the fur over the surgical site and sterilize the skin with iodine followed by 70% ethanol.[10]

  • Surgical Incision: Make a small incision to expose the target organ (e.g., cecum for colorectal cancer, lung via thoracotomy).

  • Cell Implantation: Using a fine-gauge needle (e.g., 27-30 gauge), carefully inject the cell suspension into the parenchyma of the target organ.[8] For solid tumors, small tumor fragments can be sutured or adhered to the organ surface.[12]

  • Wound Closure: Close the incision using sutures or surgical clips.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the animals daily for signs of distress, infection, or tumor-related complications.

This compound Formulation and Administration

The formulation and route of administration for this compound should be optimized based on its physicochemical properties and the desired therapeutic effect.

Table 2: this compound Administration Protocol

ParameterDescription
Formulation This compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration is 10 mg/mL.
Dosage 10 mg/kg body weight.
Route of Administration Intraperitoneal (IP) injection. Other routes such as oral gavage (PO) or intravenous (IV) may be considered based on the drug's properties.
Dosing Schedule Once daily (QD) for 21 consecutive days, starting 7 days post-tumor implantation.
Control Groups A vehicle control group receiving the same volume of the formulation vehicle without this compound is essential. A positive control group with a standard-of-care therapeutic can also be included.
Tumor Growth Monitoring and Efficacy Evaluation

Regular monitoring of tumor growth and animal health is crucial for evaluating the efficacy of this compound.

Methods for Tumor Monitoring:

  • Bioluminescence Imaging (BLI): For cell lines engineered to express luciferase, tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS). This allows for longitudinal tracking of tumor burden in individual animals.

  • Ultrasound/MRI: High-frequency ultrasound or magnetic resonance imaging can be used to visualize and measure tumors in deep tissues.

  • Palpation: For more superficial orthotopic tumors (e.g., mammary fat pad), tumor size can be measured using calipers.

Efficacy Endpoints:

  • Tumor Volume/Bioluminescence Signal: The primary endpoint is often the inhibition of tumor growth, measured by a reduction in tumor volume or BLI signal compared to the vehicle control group.

  • Survival Analysis: A Kaplan-Meier survival analysis can be performed to determine if this compound treatment extends the lifespan of the tumor-bearing mice.

  • Metastasis Assessment: At the study endpoint, organs can be harvested and examined for metastatic lesions, either visually or through histological analysis.

  • Biomarker Analysis: Tumor and serum samples can be collected for pharmacodynamic and biomarker analysis to understand the mechanism of action of this compound.

Table 3: Sample Data Presentation for this compound Efficacy Study

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control101250 ± 150-35
This compound (10 mg/kg)10450 ± 756452
Standard of Care10550 ± 905648

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Orthotopic Implantation cluster_2 Treatment & Monitoring cluster_3 Efficacy Evaluation cell_culture Cancer Cell Culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Surgical Implantation of Cells cell_harvest->implantation animal_prep Animal Anesthesia & Surgical Prep animal_prep->implantation post_op Post-operative Care implantation->post_op treatment This compound Administration post_op->treatment monitoring Tumor Growth Monitoring (e.g., BLI) treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Metastasis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Experimental workflow for this compound administration in orthotopic mouse models.

Hypothetical this compound Signaling Pathway

Assuming this compound targets a key oncogenic signaling pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism of action.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AES135 This compound AES135->PI3K

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The use of orthotopic mouse models provides a robust platform for the preclinical evaluation of novel anti-cancer agents like this compound. By closely mimicking the human disease, these models can offer more predictive data on therapeutic efficacy, potential for resistance, and metastatic spread.[1][2] The protocols and guidelines presented here offer a framework for the successful implementation of such studies, which can be tailored to specific research questions and the characteristics of the therapeutic agent under investigation. Rigorous study design, including appropriate control groups and clinically relevant endpoints, is paramount for generating high-quality, translatable data.

References

Application Notes and Protocols for AES-135 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options.[1][2] A promising area of research involves the targeting of epigenetic regulators, such as histone deacetylases (HDACs), which are often dysregulated in cancer.[3] AES-135 is a novel hydroxamic acid-based HDAC inhibitor that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2] It exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2] In a three-dimensional co-culture model, this compound selectively kills patient-derived tumor spheroids over cancer-associated fibroblasts.[1][2] Furthermore, in an orthotopic murine model of pancreatic cancer, this compound has been shown to significantly prolong survival.[1][2]

These application notes provide a comprehensive guide for the use of this compound in pancreatic cancer cell line research, including detailed protocols for key experiments and data presentation for easy interpretation.

Mechanism of Action

This compound functions as a histone deacetylase inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3][4] The primary targets of this compound are HDAC3, HDAC6, and HDAC11.[1][2]

AES135_Mechanism AES135 This compound HDACs HDAC3, HDAC6, HDAC11 AES135->HDACs Inhibition Histones Histones & Other Proteins Acetyl_Groups Acetyl Groups HDACs->Acetyl_Groups Removal Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Increased Acetylation Acetyl_Groups->Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various low-passage, patient-derived pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using monolayer proliferation-based assays.

Cell LineDescriptionIC50 (µM) of this compound
Pa03C Patient-derived pancreatic ductal adenocarcinoma cell line.Low µM range (1-4)
Pa02C Patient-derived pancreatic ductal adenocarcinoma cell line.Low µM range (1-4)
Panc10.05 Human pancreatic adenocarcinoma cell line established from a primary tumor. Carries a KRAS G12D mutation.[5]Low µM range (1-4)
KPC Murine pancreatic cancer cell line derived from a genetically engineered mouse model (KrasLSL.G12D/+; Trp53R172H/+; Pdx-1-Cre).[6][7]Low µM range (1-4)

Data synthesized from Shouksmith et al., J Med Chem, 2019.

Efficacy of this compound in 3D Tumor Spheroid Models

This compound has demonstrated potent activity in reducing the size and intensity of 3D tumor spheroids, even in the presence of a protective cancer-associated fibroblast (CAF) microenvironment.

3D Tumor ModelThis compound Potency (Tumor Area & Intensity Reduction)
Pa03C Spheroids Single-digit µM to high nM
Pa02C Spheroids Single-digit µM to high nM
Panc10.05 Spheroids Single-digit µM to high nM

Data synthesized from Shouksmith et al., J Med Chem, 2019.

Experimental Protocols

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Panc_Cells Pancreatic Cancer Cell Lines (Pa03C, Pa02C, Panc10.05, KPC) Culture Culture in appropriate media and conditions Panc_Cells->Culture Treatment Treat cells with varying concentrations of this compound Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Western Blot (HDAC Pathway Proteins) Treatment->Western Data_Analysis Analyze results to determine IC50, apoptosis levels, and protein expression MTT->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., Pa03C, Pa02C, Panc10.05, KPC)

  • Complete growth medium (e.g., RPMI-1640 with 15% FBS and 10 Units/ml human recombinant insulin (B600854) for Panc10.05)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 1-5 x 10³ cells per well in 100 µL of complete growth medium.[9]

  • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the media containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • After the incubation, add 100 µL of solubilization solution to each well.[10]

  • Mix thoroughly to dissolve the formazan (B1609692) crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for 48 hours. Include a vehicle control.

  • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting for HDAC Pathway Proteins

This protocol is for detecting changes in protein expression related to the HDAC pathway following this compound treatment.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Actin or -Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat pancreatic cancer cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in acetylated histones and p21 is expected with this compound treatment.[12][13]

Conclusion

This compound is a potent HDAC inhibitor with promising preclinical activity against pancreatic cancer cell lines. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the development of novel therapeutic strategies for pancreatic cancer.

References

Application Notes & Protocols for In Vivo Studies with AES-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel, potent, and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] These application notes provide detailed protocols for determining the appropriate dosage of this compound for in vivo preclinical studies, including pharmacokinetic (PK) and efficacy evaluations in murine models. The methodologies outlined herein adhere to the principles of rigorous and transparent reporting in preclinical research, such as the ARRIVE guidelines.[3][4][5]

1. Signaling Pathway

This compound exerts its therapeutic effect by inhibiting key kinases within the PI3K/AKT/mTOR pathway. Understanding this mechanism is crucial for designing relevant pharmacodynamic endpoint assays.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth AES135 This compound AES135->PI3K AES135->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action.

Preclinical Dosage Determination

The selection of appropriate doses for in vivo studies is a critical step to ensure that the results are both meaningful and reproducible. This process typically involves dose range-finding (DRF) studies to determine the maximum tolerated dose (MTD), followed by pharmacokinetic and efficacy studies.[6][7]

Dose Calculation

Initial dose selection can be guided by in vitro IC50 values and allometric scaling from potential human doses. A common method for converting a human dose to a mouse dose is based on body surface area (BSA).[8][9]

Formula for Human Equivalent Dose (HED) to Animal Dose Conversion: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[9]

Table 1: Body Surface Area Conversion Factors (Km)

Species Body Weight (kg) Body Surface Area (m²) Km Factor
Human 60 1.6 37
Mouse 0.02 0.007 3
Rat 0.15 0.025 6

Data adapted from publicly available conversion tables.[9]

Dose Formulation and Vehicle Selection

The vehicle for this compound should be selected based on its solubility and route of administration, ensuring it is non-toxic to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. All formulations for parenteral administration must be sterile.[9]

Table 2: Example this compound Stock Solution Preparation for Oral Gavage in Mice

Parameter Value Notes
Target Dose 50 mg/kg Example high dose for a DRF study.
Dosing Volume 10 mL/kg Standard for oral gavage in mice.[10]
Stock Concentration 5 mg/mL Calculated as: Target Dose / Dosing Volume.
Vehicle 0.5% CMC in sterile water A common vehicle for oral suspensions.[9]

| Preparation | Weigh this compound and suspend in the vehicle to the final concentration. | |

Experimental Protocols

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs the dosing schedule for efficacy studies.[6][11][12]

Objective: To determine key PK parameters of this compound in mice following intravenous (IV) and oral (PO) administration.

Experimental Design:

  • Animal Model: CD-1 mice, male, 8-10 weeks old.

  • Groups:

    • Group 1: this compound, 5 mg/kg, single IV bolus injection.

    • Group 2: this compound, 20 mg/kg, single oral gavage.

  • Sample Collection: Serial blood samples (approx. 30-50 µL) collected at specified time points.[11][13]

  • Analysis: Plasma concentrations of this compound are quantified using LC-MS/MS.[12][13]

Table 3: PK Study Protocol Summary

Parameter IV Administration PO Administration
Dose 5 mg/kg 20 mg/kg
Route Tail Vein Injection Oral Gavage
Animals/Time Point 3 3
Time Points 5, 15, 30 min; 1, 2, 4, 8, 24 hr 15, 30 min; 1, 2, 4, 8, 24, 48 hr

| Sample Type | Plasma | Plasma |

Table 4: Key Pharmacokinetic Parameters to be Determined

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Half-life.

| F% | Bioavailability (calculated from IV and PO data). |

PK_Workflow start Start dosing Dose Administration (IV or PO) start->dosing sampling Serial Blood Sampling (pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of this compound Concentration processing->analysis calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) analysis->calculation end End calculation->end

Figure 2: General workflow for the in vivo pharmacokinetic study.
In Vivo Efficacy Study (Xenograft Model)

Once the MTD and an appropriate dosing schedule are established, the efficacy of this compound can be evaluated in a relevant cancer model.[14][15]

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.

Experimental Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., one with a known PI3K pathway mutation).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize animals into treatment groups.[6]

  • Treatment: Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised for ex vivo analysis (e.g., histology, biomarker assessment).

Table 5: Example Efficacy Study Design

Group Treatment Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle Control - PO QD (Once Daily) 10
2 This compound 25 PO QD 10
3 This compound 50 PO QD 10

| 4 | Standard-of-Care | Varies | Varies | Varies | 10 |

Data Presentation: Results should be presented as the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatment groups.[6] The percentage of tumor growth inhibition (%TGI) is a key metric for efficacy.

Disclaimer: this compound is a hypothetical compound. The protocols and data presented are for illustrative purposes and should be adapted based on the specific properties of the test article and institutional guidelines (e.g., IACUC). All animal studies must be conducted in compliance with local and national regulations for animal welfare.[6]

References

Application Notes and Protocols: AES-135 (Mebeverine Hydrochloride) Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AES-135" is not found in the available scientific literature. It is presumed that this is a typographical error and the intended compound is Mebeverine (B1676125) Hydrochloride, which is commonly available in a 135 mg formulation. These application notes are based on the available information for mebeverine.

Introduction

Mebeverine is a musculotropic antispasmodic drug that exerts a direct effect on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2] It is primarily used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][3] This document provides a detailed protocol for the intraperitoneal (IP) administration of mebeverine hydrochloride in mice for research purposes, along with information on its mechanism of action, safety, and pharmacokinetics based on available data.

Mechanism of Action

The precise mechanism of action of mebeverine is not fully elucidated but is understood to be multifactorial, acting locally on the gastrointestinal tract with minimal systemic effects.[1][4] Its primary actions include:

  • Calcium Channel Blockade: Mebeverine inhibits the influx of calcium ions into gastrointestinal smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and the prevention of spasms.[4]

  • Sodium Channel Modulation: It also affects sodium channels in smooth muscle cells, which decreases muscle excitability and contributes to its antispasmodic effect.[4]

  • Local Anesthetic Effect: Mebeverine exhibits a local anesthetic action, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[4]

  • Autonomic Nervous System Regulation: It may help restore the balance of the autonomic nervous system's control over the gastrointestinal tract.[4]

  • Muscarinic Receptor Interaction: There is some evidence to suggest that mebeverine may also interact with muscarinic receptors.[1]

Signaling Pathway of Mebeverine Action

Mebeverine_Mechanism cluster_cell Mebeverine Mebeverine CaChannel Voltage-Gated Ca²⁺ Channels Mebeverine->CaChannel Inhibits NaChannel Voltage-Gated Na⁺ Channels Mebeverine->NaChannel Modulates MuscleRelaxation Muscle Relaxation Mebeverine->MuscleRelaxation LocalAnesthetic Local Anesthetic Effect Mebeverine->LocalAnesthetic ReducedExcitability Reduced Muscle Excitability Mebeverine->ReducedExcitability SmoothMuscle GI Smooth Muscle Cell CaInflux Ca²⁺ Influx NaInflux Na⁺ Influx MuscleContraction Muscle Contraction (Spasm) CaInflux->MuscleContraction CaInflux->MuscleContraction NaInflux->MuscleContraction NaInflux->MuscleContraction

Caption: Proposed mechanism of action of mebeverine on gastrointestinal smooth muscle cells.

Experimental Protocols

Preparation of Mebeverine Hydrochloride Solution for Injection
  • Vehicle Selection: A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for preparing the mebeverine hydrochloride solution.

  • Concentration Calculation: The concentration of the mebeverine solution should be calculated based on the desired dosage (mg/kg) and the injection volume. The recommended maximum intraperitoneal injection volume for mice is 10 ml/kg.[5]

  • Preparation:

    • Weigh the required amount of mebeverine hydrochloride powder using an analytical balance.

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in the appropriate volume of sterile saline.

    • Ensure the solution is completely dissolved and clear.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

    • It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[6]

Intraperitoneal Injection Protocol in Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

  • Sterile syringes (0.3 - 1 ml)[6]

  • Sterile needles (25-30 gauge)[6]

  • Prepared sterile mebeverine hydrochloride solution

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Gauze pads or cotton swabs[6]

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse using an appropriate technique, such as the scruffing method, ensuring a firm but not overly tight grip.[6] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.[5]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid puncturing the cecum, urinary bladder, and other major organs.[6]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6] The depth of insertion should be sufficient for the entire bevel to enter the peritoneal cavity, typically about half the needle length for smaller mice.[5]

    • Before injecting, gently pull back on the plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If any fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]

    • Slowly and steadily depress the plunger to administer the solution.

    • Withdraw the needle at the same angle it was inserted.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions, such as bleeding at the injection site, peritonitis, or changes in behavior.[5]

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Mebeverine Solution Start->Prep Restrain Restrain Mouse Prep->Restrain Inject Intraperitoneal Injection Restrain->Inject Monitor Post-Injection Monitoring Inject->Monitor End End Monitor->End

Caption: General workflow for intraperitoneal injection of mebeverine in mice.

Quantitative Data

Toxicology Data
SpeciesRoute of AdministrationParameterValueReference
MouseIntraperitonealLD₅₀150 mg/kg[7]
RatOralLD₅₀1540 mg/kg[7]
RatIntravenousLD₅₀17.7 mg/kg[7]

A study in pregnant rats reported that daily intraperitoneal injection of 0.96 mg/kg mebeverine for 20 days resulted in histological-pathological changes in the kidneys of both the dams and their fetuses, including necrosis, shrinkage, and damage to the renal glomeruli.[8][9]

Pharmacokinetic Parameters

No pharmacokinetic data for the intraperitoneal administration of mebeverine in mice was found in the search results. The following data is for other routes and species.

SpeciesRoute of AdministrationDoset½ (half-life)Cₘₐₓ (Peak Plasma Concentration)Tₘₐₓ (Time to Peak)NotesReference
RatIntravenous2 mg~29 minutesNot ReportedNot ReportedAfter IV administration, the parent drug was rapidly eliminated. The metabolite, veratric acid, reached a mean peak plasma concentration of 1.80 µg/mL at 15-30 minutes.[10]
RatOral2 mgNot ReportedTraces of parent drug detectedNot ReportedMebeverine undergoes rapid and extensive first-pass metabolism. The metabolite, veratric acid, reached a mean peak plasma concentration of 0.90 µg/mL at 15 min - 4 h.[10]
HumanOral270 mgNot ReportedNot detectedNot ReportedNo measurable concentrations of the parent drug were found in plasma. The metabolite, veratric acid, had a mean peak plasma concentration of 13.5 µg/mL at 40-80 minutes.[10]

Safety Precautions

  • Handle mebeverine hydrochloride powder in a well-ventilated area, and wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • All animal procedures should be performed by trained personnel in accordance with approved animal care protocols.

  • Dispose of all sharps and biohazardous waste according to institutional guidelines.

Conclusion

References

Application Note & Protocol: Quantitative Determination of AES-135 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of drug candidates in biological matrices is a critical component of preclinical and clinical drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of AES-135, a novel therapeutic agent, in human plasma. The described method is suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies, providing high selectivity, accuracy, and precision.

The protocol herein outlines the complete workflow, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters and comprehensive method validation procedures. This method has been validated in accordance with established bioanalytical method validation guidelines.[1][2][3][4][5]

Analytical Method Performance

A summary of the quantitative performance of the LC-MS/MS assay for this compound is presented below. The data demonstrates that the method is reliable and suitable for its intended purpose.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range1.00 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Number of Standards8

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 15.0± 15.0≤ 20.0± 20.0
Low QC3.00≤ 10.0± 10.0≤ 15.0± 15.0
Mid QC100≤ 8.0± 8.0≤ 10.0± 10.0
High QC800≤ 5.0± 5.0≤ 8.0± 8.0

LLOQ: Lower Limit of Quantification; QC: Quality Control

Table 3: Recovery and Matrix Effect

Quality Control LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low QC3.0092.50.98
Mid QC10095.11.01
High QC80094.30.99

Table 4: Stability

Stability ConditionDurationMean Stability (% of Nominal)
Bench-top (Room Temperature)4 hours98.2
Freeze-Thaw3 cycles96.5
Long-term (-80°C)90 days97.1
Post-preparative (Autosampler)24 hours99.3

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.[6][7][8]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z [M+H]⁺ → fragment ion m/z

      • This compound-d4 (IS): m/z [M+H]⁺ → fragment ion m/z

    • Source Parameters: Optimized for maximum signal intensity.

5. Bioanalytical Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[1][2][3][4][5]

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity: Calibration curves were prepared and analyzed on three separate days.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels on three different days.

  • Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Evaluated by comparing the peak areas of this compound in post-extraction spiked plasma samples to those in neat solutions.

  • Stability: The stability of this compound was assessed under various storage and handling conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (150 µL in ACN) plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Inject 5 µL ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_pathway cluster_core Core Validation Parameters cluster_sample_related Sample-Related Parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability selectivity->linearity linearity->accuracy linearity->precision accuracy->precision matrix_effect->accuracy matrix_effect->precision

Caption: Key components of bioanalytical method validation.

References

Application Notes and Protocols for Studying Chemoresistance in Pancreatic Ductal Adenocarcinoma (PDAC) Models with AES-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its profound intrinsic and acquired resistance to chemotherapy.[1][2] Standard-of-care chemotherapeutics, such as gemcitabine (B846), often have limited efficacy and the development of chemoresistance is a major clinical challenge.[3][4] Therefore, novel therapeutic strategies that can overcome or circumvent these resistance mechanisms are urgently needed.

AES-135 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), with potent activity against HDAC3, HDAC6, and HDAC11.[1][5][6] HDAC inhibitors are a class of epigenetic modulators that can alter gene expression by increasing histone acetylation, leading to a more open chromatin structure. In the context of cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and sensitize cancer cells to various anti-cancer agents. While this compound has demonstrated significant single-agent efficacy in preclinical PDAC models, its potential for overcoming chemoresistance is a compelling area of investigation.[1][6] This document provides detailed application notes and protocols for utilizing this compound to study and potentially overcome chemoresistance in PDAC models.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines, as reported in the primary literature.

Table 1: Biochemical Inhibitory Activity of this compound [1][5]

HDAC IsoformIC50 (nM)
HDAC3190
HDAC61100
HDAC81100
HDAC11190

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1][5]

Cell LineCancer TypeIC50 (µM)
Pa03CPancreatic (Patient-derived)1-4
Pa02CPancreatic (Patient-derived)1-4
Panc10.05Pancreatic (Patient-derived)1-4
KPCPancreatic (Murine)1-4
MV4-11Acute Myeloid Leukemia1.88 ± 0.89
MOLM-13Acute Myeloid LeukemiaLow µM
PC-3Prostate CancerLow µM
D425Medulloblastoma (Primary)nM range
D458Medulloblastoma (Recurrent)nM range

Table 3: Efficacy of this compound in 3D Patient-Derived PDAC Spheroid Co-Culture with Cancer-Associated Fibroblasts (CAFs) [1]

MetricPotencySelectivity
Reduction in Tumor Area & IntensitySingle-digit µM to high nM5- to 6-fold greater selectivity for tumor cells over CAFs

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

chemoresistance_pathway cluster_chemo Chemoresistant PDAC Cell cluster_resistance Resistance Mechanisms cluster_aes135 This compound Action Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Apoptosis Drug_Efflux Increased Drug Efflux (e.g., MRP3/4) Drug_Efflux->Gemcitabine efflux DNA_Repair Enhanced DNA Repair DNA_Repair->DNA_Damage repair Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., BCL-XL) Anti_Apoptotic->Apoptosis AES135 This compound HDACs HDAC3, 6, 11 AES135->HDACs Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Apoptosis Promotes Gene_Expression->EMT Reverses Gene_Expression->Drug_Efflux Downregulates Gene_Expression->DNA_Repair Downregulates Gene_Expression->Anti_Apoptotic Downregulates

Caption: Proposed mechanism of this compound in overcoming chemoresistance in PDAC.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PDAC_Cells PDAC Cell Lines (Gemcitabine-sensitive & resistant) Culture_2D 2D Monolayer Culture PDAC_Cells->Culture_2D Culture_3D 3D Spheroid Co-culture (with CAFs) PDAC_Cells->Culture_3D Treatment_2D Treat with: 1. This compound alone 2. Gemcitabine alone 3. This compound + Gemcitabine Culture_2D->Treatment_2D Treatment_3D Treat with: 1. This compound alone 2. Gemcitabine alone 3. This compound + Gemcitabine Culture_3D->Treatment_3D Assay_2D Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Western Blot (EMT markers, etc.) Treatment_2D->Assay_2D Assay_3D Spheroid Size Measurement Immunofluorescence Viability Staining Treatment_3D->Assay_3D Orthotopic_Model Establish Orthotopic PDAC Mouse Model Assay_2D->Orthotopic_Model Assay_3D->Orthotopic_Model Tumor_Growth Monitor Tumor Growth Orthotopic_Model->Tumor_Growth Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. Gemcitabine 4. This compound + Gemcitabine Tumor_Growth->Treatment_Groups Analysis Measure Tumor Volume Survival Analysis Immunohistochemistry Treatment_Groups->Analysis

Caption: Experimental workflow for studying this compound in chemoresistant PDAC models.

Experimental Protocols

Protocol 1: Generation of Gemcitabine-Resistant PDAC Cell Lines

This protocol describes the generation of chemoresistant PDAC cell lines for subsequent experiments.

Materials:

  • PDAC cell line of interest (e.g., PANC-1, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Gemcitabine hydrochloride

  • Sterile PBS

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the parental PDAC cell line in complete medium.

  • Determine the IC50 of gemcitabine for the parental cell line using a standard cell viability assay (e.g., MTT).

  • To induce resistance, continuously expose the cells to gemcitabine at a starting concentration equal to the IC50.

  • Initially, cell death will be significant. Allow the surviving cells to recover and repopulate the flask.

  • Once the cells are growing steadily at the given concentration, gradually increase the concentration of gemcitabine in a stepwise manner (e.g., 1.5x to 2x increments).

  • Allow the cells to adapt and grow at each new concentration for several passages.

  • Repeat this process over several months until the cells can tolerate a concentration of gemcitabine that is at least 10-fold higher than the parental IC50.[4]

  • Periodically verify the resistance phenotype by performing an IC50 determination and comparing it to the parental line.

  • Cryopreserve stocks of the resistant cell line at various passage numbers.

Protocol 2: 3D Spheroid Co-culture of PDAC Cells and Cancer-Associated Fibroblasts (CAFs)

This protocol is adapted from established methods for generating 3D tumor spheroids that mimic the tumor microenvironment.[7][8][9][10][11]

Materials:

  • PDAC cells (gemcitabine-sensitive and resistant)

  • Pancreatic stellate cells (PSCs) or other fibroblast cell line

  • Complete culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • Sterile PBS

  • Trypsin-EDTA

Procedure:

  • Culture PDAC cells and fibroblasts separately to ~80% confluency.

  • Harvest the cells using trypsin and neutralize with complete medium.

  • Count the cells and resuspend them in complete medium to create a single-cell suspension.

  • Prepare a mixed-cell suspension containing PDAC cells and fibroblasts at a desired ratio (e.g., 1:1 or 1:2). A typical seeding density is 5,000-15,000 total cells per well.[9]

  • Pipette 150-200 µL of the mixed-cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Spheroids will form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.

  • For drug treatment studies, allow the spheroids to compact and grow for 3-5 days before adding this compound and/or gemcitabine.

  • Analyze treatment effects by measuring spheroid diameter over time, or by using viability assays such as CellTiter-Glo® 3D.

Protocol 3: Orthotopic PDAC Mouse Model

This protocol describes the surgical implantation of PDAC cells into the pancreas of immunodeficient mice.[12][13][14][15][16] All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • 6-8 week old female athymic nude mice

  • PDAC cells (gemcitabine-sensitive or resistant)

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)[16]

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Insulin (B600854) syringe (28-30 gauge)

Procedure:

  • Harvest and count PDAC cells. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Anesthetize the mouse using isoflurane.

  • Make a small (~1 cm) incision in the skin and peritoneum on the left upper quadrant of the abdomen.

  • Gently exteriorize the spleen to expose the tail of the pancreas.

  • Using an insulin syringe, slowly inject 10-50 µL of the cell suspension (containing 0.2-1 x 10^6 cells) into the pancreatic tail.[12] A successful injection will result in the formation of a small fluid bleb.

  • Carefully return the spleen and pancreas to the abdominal cavity.

  • Close the peritoneum and skin with sutures.

  • Monitor the mice for recovery and subsequent tumor growth. Tumor growth can be monitored by palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).

  • Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups: Vehicle, this compound, Gemcitabine, and this compound + Gemcitabine.

  • Administer treatments as per the determined schedule and dosage.

  • Monitor tumor volume and animal well-being. The primary endpoints are typically tumor growth inhibition and overall survival.

Application of this compound in Chemoresistance Studies

Rationale: HDAC inhibitors have been shown to sensitize pancreatic cancer cells to gemcitabine through various mechanisms.[7][13] These include the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance, and the downregulation of ATP-binding cassette (ABC) transporters that are responsible for drug efflux.[7][8] Given that this compound potently inhibits HDACs that are implicated in cancer progression, it is a strong candidate for combination therapy to overcome gemcitabine resistance in PDAC.

Studying Chemoresistance Reversal: Using the gemcitabine-resistant PDAC cell lines generated in Protocol 1, the ability of this compound to re-sensitize these cells to gemcitabine can be assessed.

  • In Vitro: Treat gemcitabine-resistant cells with a range of concentrations of gemcitabine, with and without a fixed, non-toxic concentration of this compound. A significant decrease in the IC50 of gemcitabine in the presence of this compound would indicate a reversal of resistance. The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • In Vivo: In the orthotopic mouse model (Protocol 3) using gemcitabine-resistant tumors, the combination of this compound and gemcitabine is expected to result in significantly greater tumor growth inhibition and prolonged survival compared to either agent alone.

Investigating Mechanisms: To elucidate how this compound may overcome chemoresistance, a series of molecular analyses can be performed on cells or tumor tissues from the above experiments.

  • Western Blotting: Assess the expression of proteins involved in EMT (e.g., E-cadherin, N-cadherin, Vimentin, ZEB1), drug transport (e.g., MRP3, MRP4), and apoptosis (e.g., cleaved PARP, cleaved Caspase-3, BCL-XL).

  • qRT-PCR: Analyze the mRNA levels of the genes encoding the proteins listed above.

  • Immunohistochemistry: Examine protein expression and localization within the tumor microenvironment in tissues from the in vivo studies.

Conclusion

This compound is a promising HDAC inhibitor with demonstrated anti-tumor activity in PDAC models. While direct evidence of its efficacy in chemoresistant settings is yet to be published, its mechanism of action strongly suggests its potential to overcome resistance to standard chemotherapies like gemcitabine. The protocols and application notes provided here offer a framework for researchers to investigate this potential, from generating resistant models to testing combination therapies in vitro and in vivo, and exploring the underlying molecular mechanisms. Such studies are crucial for the preclinical development of this compound as a novel therapeutic strategy for the challenging clinical problem of chemoresistant pancreatic cancer.

References

Application of AES-135 in Glioblastoma Stem Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a dismal prognosis and high rates of recurrence. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to drive tumor initiation, therapeutic resistance, and relapse. AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated cytotoxic activity against various cancer cell lines. Notably, preclinical studies have shown that this compound exhibits potency in the low micromolar range against multiple glioblastoma brain tumor stem cell (BTSC) lines. As an inhibitor of Class I and IIb HDACs, specifically HDAC3, HDAC6, and HDAC11, this compound presents a promising therapeutic avenue for targeting the GSC population.

These application notes provide a summary of the known effects of this compound on glioblastoma stem cells and detailed protocols for its in vitro evaluation.

Data Presentation

While specific quantitative data from preclinical studies on this compound in glioblastoma stem cell lines are not publicly available in full, the following tables provide a template for presenting such data. Initial findings indicate that this compound demonstrates low micromolar potency.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Stem Cell Lines

Glioblastoma Stem Cell LineIC50 (µM)Assay TypeIncubation Time (hours)
BTSC Line 1Data not availableCell Viability (e.g., CellTiter-Glo)72
BTSC Line 2Data not availableCell Viability (e.g., CellTiter-Glo)72
BTSC Line 3Data not availableCell Viability (e.g., CellTiter-Glo)72

Table 2: HDAC Inhibition Profile of this compound

HDAC IsoformIC50 (nM)Assay Type
HDAC3190 - 1100Biochemical Assay
HDAC6190 - 1100Biochemical Assay
HDAC11190 - 1100Biochemical Assay

Mandatory Visualization

Signaling Pathway of this compound in Glioblastoma Stem Cells

The following diagram illustrates the proposed mechanism of action for this compound in glioblastoma stem cells based on its known HDAC targets and the general effects of HDAC inhibition in cancer.

AES135_Pathway cluster_HDACs HDAC Inhibition cluster_CellularEffects Cellular Effects AES135 This compound HDAC3 HDAC3 AES135->HDAC3 inhibits HDAC6 HDAC6 AES135->HDAC6 inhibits HDAC11 HDAC11 AES135->HDAC11 inhibits Histone_Acetylation ↑ Histone Acetylation (H3, H4) HDAC3->Histone_Acetylation deacetylates NonHistone_Acetylation ↑ Non-Histone Protein Acetylation (e.g., α-tubulin) HDAC6->NonHistone_Acetylation deacetylates HDAC11->Histone_Acetylation deacetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression CellCycleArrest Cell Cycle Arrest (G2/M Phase) NonHistone_Acetylation->CellCycleArrest Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Gene_Expression->CellCycleArrest Reduced_Stemness ↓ GSC Self-Renewal & Proliferation Gene_Expression->Reduced_Stemness

Caption: Proposed signaling pathway of this compound in glioblastoma stem cells.

Experimental Workflow for Evaluating this compound

The following diagram outlines the general workflow for testing the efficacy of this compound on glioblastoma stem cell lines.

Experimental_Workflow cluster_GSC_Culture GSC Culture & Preparation cluster_Treatment Treatment with this compound cluster_Assays Downstream Assays GSC_Isolation Isolate GSCs from Patient-Derived Xenografts or Primary Tumors Neurosphere_Culture Culture as Neurospheres in Serum-Free Media GSC_Isolation->Neurosphere_Culture Single_Cell_Suspension Dissociate Neurospheres into Single Cells Neurosphere_Culture->Single_Cell_Suspension Cell_Seeding Seed Single GSCs in 96-well plates Single_Cell_Suspension->Cell_Seeding AES135_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->AES135_Treatment Incubation Incubate for 72 hours AES135_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Incubation->Apoptosis_Assay Western_Blot Western Blot Analysis (HDAC targets, Apoptosis markers) Incubation->Western_Blot Sphere_Formation_Assay Neurosphere Formation Assay Incubation->Sphere_Formation_Assay

Caption: Experimental workflow for in vitro testing of this compound on GSCs.

Experimental Protocols

Culture of Glioblastoma Stem Cell (GSC) Lines

Objective: To propagate patient-derived GSCs as neurospheres in serum-free media to maintain their stem-like properties.

Materials:

  • Patient-derived glioblastoma stem cells (cryopreserved)

  • DMEM/F12 medium (Gibco)

  • Neurobasal Medium (Gibco)

  • B-27 Supplement (50X, Gibco)

  • N-2 Supplement (100X, Gibco)

  • Recombinant human Epidermal Growth Factor (EGF), 20 ng/mL final concentration (PeproTech)

  • Recombinant human basic Fibroblast Growth Factor (bFGF), 20 ng/mL final concentration (PeproTech)

  • GlutaMAX (100X, Gibco)

  • Penicillin-Streptomycin (100X, Gibco)

  • Accutase (Innovative Cell Technologies)

  • DPBS (Gibco)

  • Ultra-low attachment flasks and plates (Corning)

Protocol:

  • Prepare complete GSC medium: To Neurobasal Medium, add 1X B-27 Supplement, 1X N-2 Supplement, 1X GlutaMAX, and 1X Penicillin-Streptomycin.

  • Thaw cryopreserved GSCs rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed DMEM/F12.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete GSC medium supplemented with 20 ng/mL EGF and 20 ng/mL bFGF.

  • Culture the cells in an ultra-low attachment T-25 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Replenish growth factors (EGF and bFGF) every 2-3 days.

  • Passage the cells when neurospheres reach approximately 150-200 µm in diameter (typically every 5-7 days). To passage, collect the neurospheres, centrifuge, and incubate with Accutase at 37°C for 5-10 minutes to dissociate into a single-cell suspension. Quench with DMEM/F12, centrifuge, and resuspend in fresh complete GSC medium with growth factors.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GSC proliferation.

Materials:

  • GSCs cultured as neurospheres

  • Complete GSC medium with growth factors

  • This compound (stock solution in DMSO)

  • White, clear-bottom 96-well ultra-low attachment plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Protocol:

  • Dissociate GSC neurospheres into a single-cell suspension as described in the culture protocol.

  • Count the cells using a hemocytometer or automated cell counter.

  • Seed 5,000 cells per well in 90 µL of complete GSC medium with growth factors into a 96-well plate.

  • Prepare serial dilutions of this compound in complete GSC medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the log of the drug concentration versus the normalized luminescent signal.

Western Blot Analysis

Objective: To assess the effect of this compound on the acetylation of histone and non-histone proteins and on apoptosis-related proteins.

Materials:

  • GSCs

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Protein electrophoresis and transfer equipment

Protocol:

  • Seed GSCs in a 6-well ultra-low attachment plate and treat with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the IC50 value) for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH).

Conclusion

This compound is a promising HDAC inhibitor with demonstrated activity against glioblastoma stem cell lines. The protocols provided herein offer a framework for the in vitro characterization of its efficacy and mechanism of action. Further investigation into the specific signaling pathways modulated by this compound in GSCs is warranted to fully elucidate its therapeutic potential for glioblastoma.

Application Notes and Protocols: AES-135 in Combination with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific therapeutic agent designated "AES-135" is not available in the public domain as of the latest search. The following application notes and protocols are based on generalized principles of combining a novel targeted agent with standard chemotherapy and are provided as a template. Researchers and drug development professionals should substitute the specific details pertaining to their compound of interest.

Introduction

The combination of targeted therapies with standard cytotoxic chemotherapy represents a promising strategy in oncology. This approach aims to enhance anti-tumor efficacy by simultaneously targeting distinct cancer cell vulnerabilities. Standard chemotherapy agents induce DNA damage and disrupt cellular division, while targeted agents, such as the hypothetical this compound, are designed to interfere with specific molecular pathways essential for tumor growth and survival.

This document provides a framework for preclinical evaluation of a novel therapeutic agent, this compound, in combination with standard-of-care chemotherapy. It outlines protocols for assessing synergistic anti-tumor activity, elucidating mechanisms of action, and establishing a rationale for potential clinical development.

Preclinical Data Summary

Comprehensive preclinical data is essential to justify the clinical investigation of a combination therapy. The following tables are templates for summarizing key in vitro and in vivo findings for this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel).

Table 1: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)Combination Index (CI) at ED50Description of Effect
MCF-7 [Insert Data][Insert Data][Insert Data][e.g., Synergistic]
MDA-MB-231 [Insert Data][Insert Data][Insert Data][e.g., Additive]
SK-BR-3 [Insert Data][Insert Data][Insert Data][e.g., Synergistic]
BT-474 [Insert Data][Insert Data][Insert Data][e.g., Antagonistic]

IC50: Half-maximal inhibitory concentration. CI: Combination Index, calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
MCF-7 Vehicle Control[Insert Data]-
This compound (X mg/kg)[Insert Data][Insert Data]
Paclitaxel (Y mg/kg)[Insert Data][Insert Data]
This compound + Paclitaxel[Insert Data][Insert Data]
MDA-MB-231 Vehicle Control[Insert Data]-
This compound (X mg/kg)[Insert Data][Insert Data]
Paclitaxel (Y mg/kg)[Insert Data][Insert Data]
This compound + Paclitaxel[Insert Data][Insert Data]

Signaling Pathways

Understanding the molecular mechanisms underlying the observed synergy is critical. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the combination of this compound and standard chemotherapy.

Caption: Hypothetical signaling pathway for this compound and chemotherapy.

Experimental Protocols

Detailed and reproducible protocols are fundamental for the evaluation of novel therapeutics.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound, standard chemotherapy, and their combination on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Standard chemotherapy stock solution (e.g., 1 mM Paclitaxel in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the standard chemotherapeutic agent in complete growth medium.

  • For combination studies, prepare a matrix of concentrations of both agents.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a non-linear regression model.

  • For combination data, calculate the Combination Index (CI) using software such as CompuSyn.

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound +/- Chemo Incubate_24h->Treat_Cells Prepare_Drugs Prepare Drug Dilutions Prepare_Drugs->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Data Analysis: IC50 & CI Measure_Luminescence->Analyze_Data

Caption: Workflow for the in vitro cell viability assay.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line for implantation (e.g., MCF-7)

  • Matrigel

  • This compound formulation for in vivo administration

  • Standard chemotherapy formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., X mg/kg, daily oral gavage)

    • Group 3: Standard chemotherapy (e.g., Y mg/kg Paclitaxel, weekly intraperitoneal injection)

    • Group 4: this compound + Standard chemotherapy

  • Administer treatments according to the specified schedule for 21 days.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health status throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Xenograft_Study_Workflow Implant_Cells Implant Tumor Cells in Mice Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumors->Randomize_Mice Administer_Treatment Administer Treatment (21 days) Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume & Body Weight Administer_Treatment->Measure_Tumors Euthanize_Collect Euthanize & Collect Tumors Administer_Treatment->Euthanize_Collect Analyze_Efficacy Analyze Anti-Tumor Efficacy (TGI) Euthanize_Collect->Analyze_Efficacy

Caption: Workflow for the in vivo xenograft study.

Conclusion

The provided templates for data presentation, signaling pathway diagrams, and experimental protocols offer a robust framework for the preclinical evaluation of a novel agent like this compound in combination with standard chemotherapy. Rigorous execution of these studies is paramount to establishing a strong scientific rationale for advancing a combination therapy to clinical trials. The successful demonstration of synergistic efficacy and a well-defined mechanism of action will be critical for the future development of this compound as a potential cancer therapeutic.

Troubleshooting & Optimization

Technical Support Center: Enhancing AES-135 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of AES-135, a hypothetical poorly soluble compound, in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when this compound shows low oral bioavailability in our animal model?

A1: Low oral bioavailability of a poorly soluble compound like this compound is a common challenge.[1][2] The first step is to identify the root cause, which can be attributed to poor solubility, low dissolution rate, inadequate permeability, or extensive first-pass metabolism.[3][4] A systematic approach involves:

  • Physicochemical Characterization: Confirm the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) and its permeability characteristics, often assessed using in vitro models like Caco-2 cells.

  • Solid-State Characterization: Analyze the crystalline form of this compound. Different polymorphic forms can have significantly different solubilities and dissolution rates.[1]

  • Preliminary In Vivo Assessment: If not already done, conduct a preliminary pharmacokinetic study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and understand the extent of absorption versus clearance.

Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[1][5][6] The choice of strategy depends on the specific properties of this compound. Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[2][7] Techniques include micronization and nanomilling.[2][8]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[2][9][10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][2][9]

  • Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles, nanocrystals, or liposomes can enhance solubility, protect the drug from degradation, and facilitate targeted delivery.[3]

Q3: How can we assess the metabolic stability of this compound and its impact on bioavailability?

A3: Understanding the metabolism and excretion of this compound is crucial. In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide initial insights into its metabolic pathways and stability.[11][12] If this compound is found to be extensively metabolized, this can lead to high first-pass metabolism and low oral bioavailability. Subsequent in vivo studies in animal models should include metabolite profiling in plasma, urine, and feces to understand the major clearance pathways.[11][13][14]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across individual animals.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Inconsistent Formulation Dosing Ensure the formulation is homogenous and that the dosing volume is accurate for each animal's body weight.Prepare a fresh, well-mixed suspension or solution before each dosing session. Use calibrated pipettes or syringes for administration.
Food Effects The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.Standardize the feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing.
Gastrointestinal pH Variability The solubility of this compound may be pH-dependent.Characterize the pH-solubility profile of this compound. Consider formulations that are less sensitive to pH changes, such as buffered solutions or enteric-coated particles.
Genetic Polymorphisms in Drug Transporters/Metabolizing Enzymes Different animals may have genetic variations affecting drug absorption and metabolism.While difficult to control in standard animal models, being aware of this potential source of variability is important for data interpretation.
Issue 2: Improved in vitro dissolution of a new this compound formulation does not translate to improved in vivo bioavailability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Drug Precipitation in the GI Tract The formulation may release the drug in a supersaturated state, which then precipitates before it can be absorbed.Use in vitro precipitation assays to assess the stability of the supersaturated state. Include precipitation inhibitors in the formulation.
Poor Permeability Even if dissolved, this compound may not be able to efficiently cross the intestinal epithelium.Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to assess the intrinsic permeability of this compound.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[13]Perform in vitro transporter assays to determine if this compound is a P-gp substrate. Consider co-administration with a P-gp inhibitor in preclinical studies to confirm this mechanism.
Extensive Gut Wall Metabolism This compound may be metabolized by enzymes in the intestinal wall before reaching systemic circulation.Use in vitro models with intestinal microsomes or S9 fractions to assess gut wall metabolism.

Quantitative Data Summary

The following table summarizes hypothetical data from studies aimed at improving the bioavailability of this compound using different formulation strategies in a rat model.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Absolute Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 1205
Micronized Suspension 10350 ± 701.51500 ± 30012.5
Amorphous Solid Dispersion 10800 ± 1501.04800 ± 95040
SEDDS Formulation 101200 ± 2500.57200 ± 140060
Intravenous Solution 21500 ± 2000.112000 ± 2100100

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) based on miscibility and stability studies with this compound.

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.

  • Spray Drying:

    • Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the in vitro dissolution of the ASD in biorelevant media compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for blood sampling.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the jugular vein cannula at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Plasma Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Interpretation physchem Physicochemical Characterization formulation_strategy Select Formulation Strategy (e.g., ASD, SEDDS) physchem->formulation_strategy formulation_dev Formulation Optimization formulation_strategy->formulation_dev dissolution In Vitro Dissolution Testing formulation_dev->dissolution pk_study Animal PK Study (Oral & IV Dosing) dissolution->pk_study blood_sampling Blood Sampling pk_study->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Calculate Bioavailability pk_analysis->bioavailability troubleshoot Troubleshoot Issues bioavailability->troubleshoot iterate Iterate Formulation troubleshoot->iterate iterate->formulation_strategy

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway_troubleshooting cluster_absorption Intestinal Absorption cluster_efflux Efflux & Metabolism cluster_circulation Systemic Circulation drug_lumen This compound in GI Lumen dissolution Dissolution drug_lumen->dissolution drug_dissolved Dissolved this compound dissolution->drug_dissolved absorption Passive Permeation drug_dissolved->absorption enterocyte Enterocyte absorption->enterocyte pgp P-glycoprotein (Efflux) enterocyte->pgp cyp3a4 CYP3A4 (Metabolism) enterocyte->cyp3a4 portal_vein Portal Vein enterocyte->portal_vein metabolites Metabolites cyp3a4->metabolites liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ

Caption: Potential barriers to oral absorption of this compound.

References

Technical Support Center: Investigating Off-Target Effects of a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel anti-cancer agents in cancer cell lines. The following troubleshooting guides and FAQs are designed to address common issues encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: Our novel inhibitor shows potent cytotoxicity in our cancer cell line of interest, but we are concerned about off-target effects. What are the first steps to investigate this?

A1: It is crucial to determine if the observed cellular phenotype is a direct result of inhibiting the intended target. A key initial step is to perform a target validation experiment. Modern gene-editing techniques like CRISPR-Cas9 can be used to knock out the putative target of your compound.[1] If your compound continues to kill cancer cells that lack the expression of its intended target, it strongly suggests that the cytotoxicity is mediated through off-target effects.[1]

Q2: What are some common reasons for discrepancies between reported drug targets and their actual mechanism of action in cancer cells?

Q3: We performed a kinome scan and found several potential off-target kinases. How should we interpret this data?

A3: Kinome profiling data provides valuable insights into the selectivity of your compound. The data is often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.

  • Quantify Selectivity: Use methods like the selectivity score (S-score) to quantify the inhibitor's selectivity.

  • Visualize Data: Map the inhibited kinases onto a kinome tree to visualize if the off-targets belong to a specific kinase family.[4]

  • Prioritize Off-Targets: Focus on off-targets that are inhibited with a potency similar to or greater than the intended target. Also, consider the physiological relevance of the off-target kinases in your cancer cell model.

Q4: How do we choose the best method to detect off-target effects for our compound?

A4: The choice of method depends on several factors, including the nature of your compound, the experimental system, and available resources.

  • For Kinase Inhibitors: A broad in vitro kinase profiling panel is a standard first step to understand kinome-wide selectivity.[2][5]

  • To Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) can verify that your compound binds to the intended target and potential off-targets in a cellular context.[3]

  • For Unbiased Off-Target Identification: Proteomics-based methods can identify protein targets directly from cell lysates.[6]

Q5: What is a "rescue" experiment and why is it important for validating on-target effects?

A5: A rescue experiment is a powerful method to confirm that the observed phenotype is due to the inhibition of the intended target.[7] This involves introducing a version of the target protein that is resistant to the inhibitor (e.g., through a specific mutation) into the cells. If the inhibitor-induced phenotype is reversed or "rescued" by the expression of the resistant target, it provides strong evidence for an on-target mechanism.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cancer cell lines. Cell line-specific expression of on- and off-targets.Profile the expression levels of your intended target and key off-targets (identified via kinome scan) across your panel of cell lines. Correlate inhibitor sensitivity with target expression.
Compound is cytotoxic in cells lacking the intended target. Potent off-target effects are driving the phenotype.Perform a broad kinase screen or other unbiased off-target identification method to discover the responsible off-target(s). Validate these new targets using cellular assays.
Unexpected activation of a signaling pathway upon inhibitor treatment. Paradoxical pathway activation due to inhibitor binding. For example, some RAF inhibitors can paradoxically activate the MEK-ERK pathway in certain contexts.[8]Investigate the phosphorylation status of key downstream effectors of the paradoxically activated pathway using Western blotting. This may reveal new mechanisms of action or resistance.
Discrepancy between in vitro biochemical potency and cellular activity. Poor cell permeability, active efflux from cells, or the cellular environment (e.g., high ATP concentrations) affecting inhibitor binding.Perform cell permeability assays. Use CETSA to confirm target engagement in cells.[3] Evaluate the effect of varying ATP concentrations in your biochemical assays.

Quantitative Data Summary

Table 1: Kinome Profiling of a Hypothetical Inhibitor at 1 µM

Kinase TargetFamily% Inhibition
Primary Target Kinase (e.g., TK) 95%
Off-Target Kinase 1(e.g., CAMK)88%
Off-Target Kinase 2(e.g., AGC)75%
Off-Target Kinase 3(e.g., CMGC)62%
Off-Target Kinase 4(e.g., STE)45%

Table 2: IC50 Values for Primary Target and Key Off-Targets

Kinase TargetIC50 (nM)
Primary Target Kinase 15
Off-Target Kinase 150
Off-Target Kinase 2250
Off-Target Kinase 3800

Experimental Protocols

CRISPR-Cas9 Mediated Target Knockout for On-Target Validation

Objective: To determine if the cytotoxic effect of a compound is dependent on the presence of its intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting distinct exons of the target gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the cancer cell line of interest with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Knockout Validation: Screen individual clones for target protein knockout by Western blotting and confirm genomic edits by Sanger sequencing of the targeted locus.

  • Cytotoxicity Assay: Treat the validated knockout clones and a parental control cell line with a dose-range of your compound.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 for the knockout clones compared to the parental line indicates an on-target effect.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of a compound to its target and potential off-targets in a cellular environment.[3]

Methodology:

  • Cell Treatment: Incubate intact cells with the compound of interest or a vehicle control.[3]

  • Heating: Heat the cell suspensions across a range of temperatures.[3]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.[3]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[3]

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Validation cluster_pathway Mechanism of Action biochem_assay Biochemical Assay (Potency) kinome_scan Kinome Profiling (Selectivity) biochem_assay->kinome_scan Initial Characterization cetsa CETSA (Target Engagement) kinome_scan->cetsa Identify Potential Off-Targets phenotype Phenotypic Assays (e.g., Cytotoxicity) cetsa->phenotype Confirm Cellular Binding crispr CRISPR KO (On-Target Validation) pathway_analysis Pathway Analysis (Western Blot) crispr->pathway_analysis Validate On-Target Effects phenotype->crispr Investigate Target Dependence rescue_exp Rescue Experiment pathway_analysis->rescue_exp Elucidate Downstream Signaling signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Primary Target B Downstream Effector 1 A->B C Cellular Response (e.g., Apoptosis) B->C X Off-Target Kinase Y Downstream Effector 2 X->Y Z Unintended Cellular Effect Y->Z Inhibitor Inhibitor Inhibitor->A Inhibition Inhibitor->X Off-Target Inhibition troubleshooting_logic cluster_yes Yes cluster_no No start Unexpected Phenotype Observed q1 Is phenotype observed in target KO cells? start->q1 off_target Phenotype is likely due to off-target effects. q1->off_target Yes on_target Phenotype is likely on-target. q1->on_target No identify_off_target Perform kinome scan / proteomics to identify new targets. off_target->identify_off_target validate_pathway Validate downstream signaling pathway. on_target->validate_pathway

References

Technical Support Center: Troubleshooting Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "AES-135" does not correspond to a standard or commercially available cytotoxicity assay. This guide provides comprehensive troubleshooting for common cytotoxicity assays used in research and drug development, which will be applicable to your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter during cytotoxicity experiments.

Section 1: General Assay & Plate Issues

Q1: Why is there high variability between my replicate wells?

A1: High variability can obscure genuine results and stems from several sources:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause. Ensure you mix the cell suspension gently but thoroughly before and during plating to prevent cells from settling.[1]

  • Pipetting Errors: Inconsistent pipetting technique, especially with small volumes, introduces significant error. Always use calibrated pipettes and consider using a multichannel pipette for additions to reduce variability.[1][2]

  • Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation during incubation, which concentrates media components and test compounds, altering cell responses.[3][4] This leads to different results in the outer wells compared to the inner wells.[3][5]

  • Incomplete Reagent Mixing: After adding a reagent (e.g., MTT solubilization buffer), ensure it is completely mixed. Placing the plate on an orbital shaker for a few minutes can help ensure homogeneity.[6]

Q2: I'm observing a significant "edge effect" in my 96-well plate. What can I do?

A2: The "edge effect" is primarily caused by increased evaporation and temperature gradients in the outermost wells.[3][5] This can lead to unreliable data.[3] Several strategies can mitigate this issue:

  • Hydrate the Plate: The most common method is to fill the outer wells with sterile Phosphate-Buffered Saline (PBS) or sterile water to create a humidity barrier.[3][7]

  • Exclude Outer Wells: Avoid using the 36 outer wells for experimental samples. While this reduces plate capacity, it significantly improves data consistency.[3][8]

  • Use Specialized Plates: Some plates are designed with moats or reservoirs that can be filled with water to minimize evaporation across the entire plate.[3][4]

  • Maintain Thermal Control: Temperature fluctuations when moving plates between the biosafety cabinet and the incubator can contribute to edge effects. Pre-warming all reagents to the incubation temperature can help minimize these gradients.[3][8]

Table 1: Comparison of Methods to Mitigate Edge Effects

MethodDescriptionAdvantagesDisadvantages
Hydration/Moat Fill outer wells or built-in moats with sterile PBS or water.[3][4]Simple, low-cost, and effective at creating a uniform humidity environment.[3]Does not completely eliminate temperature gradients.
Excluding Outer Wells Use only the inner 60 wells for experimental samples and controls.[3]Significantly reduces variability caused by evaporation and temperature changes.[3]Reduces plate capacity by nearly 40%.[8]
Specialized Plates Use plates designed with features to reduce evaporation.[3]Highly effective at minimizing edge effects.[3]Higher cost compared to standard plates.[3]
Reagent Pre-warming Warm all media and reagents to 37°C before adding to the plate.[3]Minimizes temperature gradients during plate setup.[3]Can be time-consuming and requires careful handling.[3]

Q3: The signal in my negative control (untreated cells) is high, indicating cytotoxicity. What's wrong?

A3: High background cytotoxicity in negative controls can be caused by several factors:

  • Unhealthy Cells: Ensure cells are healthy, free of contamination (especially Mycoplasma), and in the logarithmic growth phase before seeding.[1]

  • Overly Forceful Pipetting: Excessive force when adding reagents or media can cause shear stress and damage cells, leading to false-positive cytotoxicity readings.[9]

  • High Cell Density: Seeding too many cells can lead to nutrient depletion and cell death, even in control wells.[9]

  • Serum Components: The serum used in culture medium can sometimes contain lactate (B86563) dehydrogenase (LDH), which will create a high background in LDH assays. It is recommended to use medium with low serum (1%) or BSA.[10][11]

Q4: The signal from my positive control is too low. What are the common causes?

A4: A weak signal from your positive control (a known cytotoxic agent) suggests the assay is not performing optimally.

  • Suboptimal Cell Density: The number of cells may be too low to generate a strong signal. You should optimize the cell seeding density for your specific cell line and assay.[1]

  • Incorrect Reagent Volume: Ensure you are adding the correct volume of detection reagent relative to the volume of culture medium in the well.[1]

  • Assay Timing: The incubation time after adding the test compound may be insufficient for the positive control to induce measurable cytotoxicity. The optimal duration depends on the compound's mechanism of action.[2]

Section 2: Assay-Specific & Compound-Related Issues

Q5: My formazan (B1609692) crystals in the MTT assay are not dissolving completely. How can I fix this?

A5: Incomplete formazan solubilization is a frequent problem that leads to inaccurate results.[6]

  • Proper Solubilization: After adding the solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS), ensure thorough mixing.[6][12] Gentle agitation on an orbital shaker for 15-30 minutes is often effective.[6] If crystals persist, gentle pipetting can help, but avoid vigorous agitation that could detach cells.[6]

  • Media Removal: For many protocols, the media containing MTT must be carefully removed before adding the solubilization solvent.[13] Leaving aqueous media behind can hinder the dissolution of the water-insoluble formazan crystals.[13] Some protocols use an SDS-HCl solution that allows for solubilization without removing the media, but this typically requires an overnight incubation.[14]

  • Interference from Media: Components like phenol (B47542) red in the culture medium can interfere with absorbance readings. If this is suspected, use serum-free, phenol red-free media during the MTT incubation step.

Q6: The LDH activity in my untreated control group is unexpectedly high. What does this indicate?

A6: High extracellular LDH activity in control wells points to compromised cell membrane integrity unrelated to your test compound.

  • Handling Stress: As mentioned, overly aggressive pipetting during cell seeding or reagent addition can rupture cell membranes and release LDH.[9]

  • Serum LDH: Animal sera used to supplement culture media naturally contain LDH, which can elevate the background signal. To minimize this, reduce the serum concentration or use a serum-free medium during the assay.[10][11]

  • Natural Cell Turnover: If cells have been cultured for an extended period, natural cell death and turnover will contribute to the background LDH level.

Q7: My test compound is precipitating in the culture medium. How should I handle this?

A7: Compound precipitation is a common issue, especially with hydrophobic molecules, and can interfere with results.[15][16]

  • Check Stock Solution: First, ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous culture medium.[15]

  • Optimize Dilution: When diluting the stock, add it directly into the medium while gently vortexing or swirling to promote rapid dispersion.[15] Pre-warming the medium to 37°C can also help prevent precipitation that occurs when a cold stock is added to warm media.[15]

  • Solubility Limit: You may be exceeding the compound's aqueous solubility limit. It's crucial to determine this limit and test concentrations below it to ensure your results reflect the compound's biological activity, not physical artifacts from precipitation.[16][17]

Section 3: Experimental Design & Interpretation

Q8: How does cell confluence affect cytotoxicity assay results?

A8: Cell confluence at the time of treatment can profoundly influence the outcome.

  • Metabolic State: As cells approach confluency, their metabolic rate can slow down, which may reduce their ability to metabolize substrates like MTT, leading to a weaker signal per cell.[12]

  • Drug Sensitivity: Generally, higher cell density can lead to decreased apparent toxicity.[18] This may be due to a lower effective dose per cell or because cell-cell contacts influence signaling pathways related to drug resistance.[18] It is critical to standardize the seeding density and confluence level for all experiments to ensure reproducibility.[18]

Q9: How do I distinguish between a cytotoxic and a cytostatic effect?

A9: This is a crucial distinction in drug development.

  • Cytotoxic agents directly kill cells, leading to a decrease in the number of viable cells and often an increase in markers of cell death (like LDH release).[19][20]

  • Cytostatic agents prevent cells from proliferating without necessarily killing them.[19][21] In this case, the number of viable cells remains stable over time, while the number of cells in an untreated control group increases.

  • Assay Choice: Assays that measure metabolic activity (like MTT) or membrane integrity (like LDH release) are needed to see a cytotoxic effect. To identify a cytostatic effect, you must monitor cell numbers over time. A real-time impedance-based assay or simply counting cells at different time points can differentiate these two effects.[22][23]

Experimental Protocols & Methodologies

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and untreated controls.[1] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals.[1][6] Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell membrane damage.[24]

  • Cell Seeding & Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Be sure to include the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Solvent effect on LDH release.

    • Maximum LDH Release Control: Add lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[10]

    • Medium Background Control: Wells with culture medium but no cells.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any cells or debris.[10]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10] The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[24] Stop the reaction with a stop solution if required by the protocol.[11] Measure the absorbance at 490 nm.[10]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance (Abs) values: % Cytotoxicity = 100 x [(Compound-Treated Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)]

Visualizations: Workflows and Pathways

Diagram 1: General Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Add Test Compound & Controls incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubate2->add_reagent incubate3 Incubate for Reaction add_reagent->incubate3 read Read Plate (Absorbance/Fluorescence) incubate3->read analyze Calculate % Cytotoxicity or Viability read->analyze end End analyze->end

Caption: A generalized workflow for performing a plate-based cytotoxicity assay.

Diagram 2: Troubleshooting Logic for High Background```dot

G start High Background in Negative Control? q_contam Check for Microbial Contamination? start->q_contam Yes q_serum Using LDH Assay? q_contam->q_serum No sol_contam Discard Culture, Use Aseptic Technique q_contam->sol_contam Yes q_density Is Cell Density Too High? q_serum->q_density No sol_serum Use Low-Serum (1%) or Serum-Free Medium q_serum->sol_serum Yes q_handling Review Pipetting Technique q_density->q_handling No sol_density Optimize Seeding Density q_density->sol_density Yes sol_handling Handle Cells Gently, Avoid Shear Stress q_handling->sol_handling end_node Problem Resolved sol_contam->end_node sol_serum->end_node sol_density->end_node sol_handling->end_node

Caption: The intrinsic (mitochondrial) pathway of programmed cell death (apoptosis).

References

optimizing AES-135 treatment duration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of AES-135 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the ERK1/2 signaling pathway. It specifically targets the phosphorylation of ERK1 and ERK2, which are key kinases in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[1][2] By inhibiting ERK1/2 phosphorylation, this compound effectively downregulates downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A2: For initial experiments, we recommend a concentration range of 10 nM to 10 µM. A time-course experiment is crucial to determine the optimal duration. We suggest starting with 24, 48, and 72-hour time points.[3] The optimal concentration and duration will be cell-line specific and depend on the experimental endpoint (e.g., cell viability, target inhibition, apoptosis).

Q3: How should I prepare and store this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in the plate.- Ensure a single-cell suspension before seeding. - Mix the diluted drug solution thoroughly before adding to wells. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant effect of this compound on cell viability. - Cell line may be resistant to ERK1/2 inhibition. - Insufficient treatment duration or concentration. - Drug degradation.- Confirm ERK1/2 pathway activation in your cell line via Western blot. - Perform a dose-response and time-course experiment to determine the IC50. - Use freshly prepared working solutions and ensure proper storage of stock solutions.
Observed cytotoxicity in vehicle control wells. - DMSO concentration is too high. - Cells are overly sensitive to DMSO.- Ensure the final DMSO concentration is ≤ 0.1%. - If cells are sensitive, lower the DMSO concentration further or test an alternative solvent.
Cells are detaching from the plate after treatment. - this compound is inducing apoptosis or cell death. - The cell line has poor adherence.- This may be an expected outcome. Analyze detached cells for markers of apoptosis. - Consider using coated culture plates (e.g., poly-D-lysine or collagen) to improve cell attachment.[4]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines at Different Treatment Durations

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549Non-Small Cell Lung Cancer8.52.10.9
HT-29Colorectal Cancer12.24.51.8
MCF-7Breast Cancer> 2015.78.3
U-87 MGGlioblastoma5.31.20.5

Table 2: Effect of this compound Treatment Duration on p-ERK1/2 Levels and Apoptosis in A549 Cells (Treated with 2 µM this compound)

Treatment Durationp-ERK1/2 Inhibition (%)Apoptotic Cells (%)
6 hours925
12 hours8812
24 hours8528
48 hours7655

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for p-ERK1/2 Inhibition
  • Cell Lysis: After treatment with this compound for the desired time points, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2.

Visualizations

AES135_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AES135 This compound AES135->ERK

Caption: this compound signaling pathway inhibition.

Experimental_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Endpoint Select Endpoint Assay Treatment->Endpoint Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Proliferation Western Western Blot (p-ERK, Total ERK) Endpoint->Western Target Inhibition Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoint->Apoptosis Cell Death Data Data Analysis Viability->Data Western->Data Apoptosis->Data End End: Determine Optimal Duration Data->End

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Tree Start Issue: No Effect of this compound CheckPathway Is ERK Pathway Active? Start->CheckPathway NoPathway Result: Cell line may be resistant. Consider alternative models. CheckPathway->NoPathway No CheckDose Optimize Dose & Duration? CheckPathway->CheckDose Yes RunTimeCourse Action: Perform dose-response and time-course studies. CheckDose->RunTimeCourse No CheckDrug Is the drug active? CheckDose->CheckDrug Yes Success Problem Solved RunTimeCourse->Success Degraded Result: Drug may be degraded. Use fresh stock. CheckDrug->Degraded No CheckDrug->Success Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

AES-135 metabolic stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AES-135, focusing on its metabolic stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in human liver microsomes?

A1: this compound is expected to exhibit moderate to high metabolic stability in human liver microsomes. In typical in vitro assays, the half-life (t1/2) can vary depending on the specific conditions of the experiment. For preliminary data, refer to the summary table below. High intrinsic clearance may suggest rapid metabolism, potentially posing challenges in maintaining therapeutic levels in vivo.

Q2: Which cytochrome P450 (CYP) isoforms are primarily responsible for the metabolism of this compound?

A2: Preliminary reaction phenotyping studies suggest that CYP3A4 is the major enzyme involved in the metabolism of this compound.[1][2] Other isoforms, such as CYP2C9 and CYP2D6, may contribute to a lesser extent.[3] Identifying the primary metabolizing enzymes is crucial for assessing the potential for drug-drug interactions.[1][2][4]

Q3: What are the major metabolic pathways for this compound?

A3: The primary metabolic pathways for this compound are oxidation and subsequent glucuronidation. The initial oxidative metabolism is mediated by CYP enzymes, leading to hydroxylated and N-dealkylated metabolites. These phase I metabolites can then undergo phase II conjugation, primarily through glucuronidation, to facilitate excretion.

Q4: How can I obtain consistent results in my this compound metabolic stability assays?

A4: Consistency in in vitro metabolic stability studies is critical for reliable data.[5] Key factors for achieving reproducible results include:

  • Standardized Protocols: Adhere strictly to a validated experimental protocol.

  • Quality Control: Use positive control compounds with known metabolic profiles to ensure the assay is performing as expected.[6]

  • Reagent Quality: Use high-quality liver microsomes or hepatocytes and ensure the proper functioning of the NADPH regenerating system.[7]

  • Accurate Quantification: Employ a validated analytical method, such as LC-MS/MS, for the accurate quantification of the parent compound.

Troubleshooting Guides

Problem 1: High variability in half-life (t1/2) determination for this compound across experiments.

  • Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of liver microsomes can vary between batches and can degrade with improper storage.

    • Solution: Always use microsomes from a reputable supplier and follow the recommended storage and handling procedures. Qualify new batches of microsomes with known substrates to ensure consistent activity.

  • Possible Cause 2: Issues with Cofactor Solution. The NADPH regenerating system is crucial for CYP450 activity.

    • Solution: Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are properly dissolved and at the correct concentrations.

  • Possible Cause 3: Analytical Method Variability. Inconsistent sample preparation or LC-MS/MS performance can lead to variable results.

    • Solution: Use an internal standard to normalize for variations in sample processing and instrument response. Regularly check the performance of your analytical instruments.

Problem 2: Difficulty in detecting metabolites of this compound.

  • Possible Cause 1: Low Metabolite Formation. this compound may be highly stable, resulting in very low levels of metabolites that are below the limit of detection of your analytical method.

    • Solution: Increase the incubation time or the concentration of microsomes to enhance the formation of metabolites. Consider using a more sensitive analytical method or concentrating the samples before analysis.

  • Possible Cause 2: Unstable Metabolites. The metabolites of this compound may be unstable under the experimental or analytical conditions.

    • Solution: Minimize sample processing time and keep samples at a low temperature. Adjust the pH of the mobile phase or sample matrix to improve metabolite stability.

  • Possible Cause 3: Inappropriate Analytical Method. The chosen analytical method may not be suitable for detecting the specific types of metabolites formed.

    • Solution: Develop a metabolite identification workflow that includes searching for expected and unexpected metabolites.[8] Use high-resolution mass spectrometry to aid in the identification of unknown metabolites.

Quantitative Data Summary

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-life (t1/2) 25.8 min
Intrinsic Clearance (CLint) 26.9 µL/min/mg
Percent Remaining at 60 min 18.5%

Data are presented as the mean of three independent experiments.

Experimental Protocols

Protocol 1: this compound Metabolic Stability in Human Liver Microsomes

  • Prepare Reagents:

    • Prepare a 1 M potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Prepare a 1 mg/mL stock solution of human liver microsomes in phosphate buffer.

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine 20 µL of the microsomal suspension, 178 µL of the NADPH regenerating system, and 2 µL of the this compound stock solution to achieve a final this compound concentration of 10 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Sampling:

    • Collect 25 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

    • To stop the reaction, add the aliquot to a tube containing 100 µL of ice-cold acetonitrile (B52724) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Protocol 2: CYP450 Reaction Phenotyping for this compound

  • Prepare Reagents:

    • Use individual recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) at a concentration of 100 pmol/mL.[1][2]

    • Prepare the NADPH regenerating system as described in Protocol 1.

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation:

    • For each CYP isoform, combine the recombinant enzyme, NADPH regenerating system, and this compound (final concentration 1 µM) in a final volume of 200 µL.

    • Include a control incubation with human liver microsomes.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Sample Processing and Analysis:

    • Terminate the reactions by adding an equal volume of ice-cold acetonitrile.

    • Process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS to measure the depletion of this compound.

  • Data Analysis:

    • Calculate the rate of metabolism for each CYP isoform by quantifying the depletion of this compound.

    • The isoform that shows the highest rate of metabolism is considered the primary contributor to the clearance of this compound.

Visualizations

AES135_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AES135 This compound Metabolite1 Hydroxylated Metabolite AES135->Metabolite1 CYP3A4 Metabolite2 N-dealkylated Metabolite AES135->Metabolite2 CYP3A4, CYP2C9 Glucuronide_M1 M1-Glucuronide Metabolite1->Glucuronide_M1 UGTs Glucuronide_M2 M2-Glucuronide Metabolite2->Glucuronide_M2 UGTs

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Cofactors, this compound) incubation Incubate at 37°C reagents->incubation sampling Collect Samples at Time Points incubation->sampling termination Terminate Reaction sampling->termination processing Sample Processing (Protein Precipitation) termination->processing lcms LC-MS/MS Analysis processing->lcms data Data Analysis (Calculate t1/2, CLint) lcms->data

Caption: General workflow for in vitro metabolic stability assay.

References

Technical Support Center: AES-135 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AES-135" is a hypothetical small molecule used for illustrative purposes in this guide. The synthesis, data, and challenges described are representative of common issues encountered in pharmaceutical and medicinal chemistry research and are intended to serve as a practical example.

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of this compound.

I. Synthesis Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: Why is the yield of the Suzuki coupling (Step 1) consistently below 50%?

A1: Low yields in the Suzuki coupling reaction to form the biaryl core of this compound can stem from several factors. A common issue is the quality and activity of the palladium catalyst.

  • Potential Causes & Solutions:

    • Catalyst Inactivity: The palladium catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and handle it quickly to minimize exposure to air and moisture. Consider opening a new bottle of the catalyst.

    • Inefficient Ligand: The chosen phosphine (B1218219) ligand may not be optimal. A ligand screen can identify a more effective one for this specific transformation.

    • Base Incompatibility: The strength or solubility of the base is critical. If using an aqueous base like K₂CO₃, ensure vigorous stirring to overcome phase-transfer limitations. Consider switching to a non-aqueous base like CsF or K₃PO₄.

    • Oxygen Contamination: Residual oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).

A comparison of different reaction conditions is summarized below:

Experiment ID Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Purity (LC-MS)
AES-S1-01Pd(PPh₃)₄ (5%)-K₂CO₃Toluene/H₂O9045%88%
AES-S1-02Pd₂(dba)₃ (2.5%)SPhosK₃PO₄Dioxane10082%95%
AES-S1-03Pd(OAc)₂ (5%)XPhosCsFTHF8075%93%
AES-S1-04Pd₂(dba)₃ (2.5%)SPhosK₃PO₄Dioxane (undegassed)10030%70%

Q2: The final deprotection step (Step 2) is not going to completion, and I observe a significant amount of starting material. What should I do?

A2: Incomplete deprotection is a frequent challenge. This is often due to reagent stoichiometry, reaction time, or the presence of impurities that quench the reagent.

  • Potential Causes & Solutions:

    • Insufficient Reagent: The protecting group may require a larger excess of the deprotecting agent. Increase the equivalents of the reagent (e.g., TFA or HCl) incrementally.

    • Scavenger Requirement: If the protecting group cleavage generates a reactive cation (e.g., a Boc group), it can re-react with the product. Add a scavenger like triethylsilane (TES) to trap this cation.

    • Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS every hour to determine the optimal time.

    • Water Content: For acid-catalyzed hydrolytic deprotections, a small amount of water can be beneficial. However, for other types, ensure anhydrous conditions.

II. Purification Troubleshooting Guide

This section provides guidance on overcoming common hurdles in the purification of this compound.

Q1: During flash chromatography, the desired product this compound co-elutes with a closely related impurity.

A1: Achieving separation of closely eluting compounds requires optimizing the chromatography conditions.[1][2]

  • Potential Causes & Solutions:

    • Solvent System: The selectivity of your solvent system may be insufficient.[1] Try alternative solvent systems with different selectivities (e.g., replace ethyl acetate (B1210297) with acetone (B3395972) or MTBE in a hexane (B92381) mobile phase).[1]

    • Stationary Phase: Standard silica (B1680970) gel may not be the best choice. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., Diol, C18 for reverse-phase).

    • Loading Technique: Improper sample loading can cause band broadening.[3] Dissolve the crude material in a minimal amount of a weak solvent (like dichloromethane (B109758) or toluene) for loading, or use a dry-loading technique by adsorbing the sample onto a small amount of silica gel.

    • Flow Rate: A very high flow rate can decrease resolution.[1] Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.[1]

Q2: The final product, this compound, appears to be degrading on the silica gel column.

A2: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Potential Causes & Solutions:

    • Acid Sensitivity: this compound may be unstable in acidic environments.[4] You can test for silica stability by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[4]

    • Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (B128534) (~1%) in your mobile phase.[4]

    • Alternative Media: Switch to a more inert stationary phase like neutral alumina or Florisil. For very sensitive compounds, reverse-phase chromatography is often a better alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the final this compound compound?

A1: this compound is sensitive to light and oxidation. For long-term storage, it should be stored as a solid at -20°C in an amber vial under an inert atmosphere (argon or nitrogen).[5]

Q2: My crude NMR spectrum looks very complex, and I can't identify the product peaks. Did the reaction fail?

A2: Crude NMR spectra can be misleading due to the presence of residual solvents, reagents, and byproducts. It is not always the best method to confirm reaction success without purification.[6] It is recommended to first analyze the crude mixture by LC-MS to find the mass of the desired product. If the mass is present, proceed with purification.

Q3: I lost a significant amount of product during workup. Where could it have gone?

A3: Product loss during aqueous workup is a common issue.[6]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it is a salt. Try back-extracting the aqueous layer with a different organic solvent.[6]

  • Emulsion Formation: An emulsion may have formed, trapping your product. Try adding brine or filtering the mixture through Celite to break the emulsion.

  • Precipitation: The product may have precipitated out of solution during extraction. Check for any solids at the interface or in the flasks used.

IV. Experimental Protocols

Protocol 1: Suzuki Coupling Synthesis of this compound Intermediate (Step 1)

  • To a dry Schlenk flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane via cannula.

  • Heat the reaction mixture to 100°C and stir for 4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Protocol 2: Purification by Flash Column Chromatography

  • Select a column size appropriate for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).[2]

  • Prepare the mobile phase solvent system determined from TLC analysis.

  • Pack the column with silica gel as a slurry in the non-polar solvent.

  • Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a suitable solvent (e.g., DCM) and concentrating to a dry powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with the chosen solvent system, gradually increasing polarity if running a gradient.

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Combine pure fractions and concentrate under reduced pressure to yield the final product.

V. Visual Diagrams

AES135_Synthesis_Workflow Start Starting Materials (Aryl Bromide, Boronic Acid) Step1 Step 1: Suzuki Coupling (Pd₂(dba)₃ / SPhos, K₃PO₄) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purification1 Flash Chromatography (Silica Gel) Workup1->Purification1 Intermediate Protected Intermediate Purification1->Intermediate Step2 Step 2: Deprotection (TFA / DCM, TES) Intermediate->Step2 Workup2 Solvent Removal & Neutralization Step2->Workup2 Purification2 Final Purification (Prep-HPLC or Recrystallization) Workup2->Purification2 FinalProduct This compound (Final API) Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Problem Problem: Low Yield in Step 1 CheckCatalyst Check Catalyst Activity? Problem->CheckCatalyst CheckBase Check Base/Solvent? CheckCatalyst->CheckBase No Sol_Catalyst Solution: Use fresh catalyst Screen new ligands CheckCatalyst->Sol_Catalyst Yes CheckAtmosphere Inert Atmosphere? CheckBase->CheckAtmosphere No Sol_Base Solution: Try alternative base (K₃PO₄) Ensure vigorous stirring CheckBase->Sol_Base Yes Sol_Atmosphere Solution: Thoroughly degas solvents Maintain Ar/N₂ blanket CheckAtmosphere->Sol_Atmosphere Yes End Yield Improved CheckAtmosphere->End No Sol_Catalyst->End Sol_Base->End Sol_Atmosphere->End

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Overcoming Resistance to AES-135 in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the investigational anti-cancer agent AES-135 in tumor models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My tumor cell line shows high IC50 values for this compound from the initial screen. What could be the cause of this primary resistance?

Possible Causes:

  • Lack of Target Expression: The targeted pathway of this compound may not be active or essential for the survival of your chosen cell line.

  • Pre-existing Mutations: The cell line may harbor mutations that confer resistance to this compound's mechanism of action.

  • Drug Efflux Pumps: Overexpression of membrane proteins like P-glycoprotein (P-gp) can actively pump this compound out of the cell, preventing it from reaching its target.[1][2]

Troubleshooting Steps:

  • Target Validation: Confirm the expression and activation of the this compound target protein in your cell line using techniques like Western blotting or immunohistochemistry.

  • Genomic Analysis: Sequence key genes in the this compound signaling pathway to identify potential resistance-conferring mutations.

  • Combination Therapy: Consider co-administering this compound with an inhibitor of common drug efflux pumps to see if sensitivity is restored.

2. My xenograft tumors initially responded to this compound, but have now started to regrow. How can I investigate this acquired resistance?

Possible Causes:

  • Secondary Mutations: New mutations may have emerged in the target protein or downstream signaling molecules, rendering this compound ineffective.

  • Activation of Bypass Pathways: Tumor cells can adapt by upregulating alternative survival pathways to compensate for the inhibition caused by this compound.[3]

  • Tumor Microenvironment (TME) Changes: The TME can evolve to support tumor growth and resistance through various mechanisms.[3]

Troubleshooting Steps:

  • Biopsy and Analysis: If feasible, biopsy the relapsed tumors and compare their genetic and proteomic profiles to the original, sensitive tumors.

  • In Vitro Resistance Model: Establish a resistant cell line in vitro by chronically exposing the parental cell line to increasing concentrations of this compound. This can be a valuable tool for mechanistic studies.

  • Combination Strategies: Explore combination therapies that target potential bypass pathways. For example, if you suspect upregulation of the EGFR pathway, a combination with an EGFR inhibitor could be effective.[4]

3. I'm observing high variability in tumor growth and response to this compound within the same treatment group in my xenograft study. What can I do to minimize this?

Possible Causes:

  • Tumor Heterogeneity: The initial cell population may be composed of subclones with varying sensitivity to this compound.[5]

  • Inconsistent Drug Administration: Variability in the preparation or administration of this compound can lead to inconsistent dosing.[5]

  • Animal Health and Handling: Stress and underlying health issues in the animals can impact tumor growth and drug response.[6]

Troubleshooting Steps:

  • Standardize Procedures: Ensure all personnel are thoroughly trained on consistent cell implantation and drug administration techniques.[5]

  • Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.[5]

  • Monitor Animal Welfare: Closely monitor the health of the animals and exclude any that show signs of illness unrelated to the tumor or treatment.[5]

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in Sensitive and Acquired Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)
HCT116Parental, this compound Sensitive50
HCT116-ARAcquired Resistance2500
A549Parental, this compound Sensitive75
A549-ARAcquired Resistance3200

Table 2: Hypothetical In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)
Vehicle ControlDaily+ 250
This compound20 mg/kg, Daily- 30 (Initial Response)
This compound (Relapsed)20 mg/kg, Daily+ 150 (Acquired Resistance)
This compound + Agent BCombination- 75 (Overcoming Resistance)

Experimental Protocols

Protocol 1: Establishment of an Acquired Resistant Cell Line

  • Initial Culture: Culture the parental cancer cell line in its recommended growth medium.

  • Dose Escalation: Begin by treating the cells with this compound at a concentration equal to their IC20.

  • Subculture: Once the cells have recovered and are growing steadily, subculture them and increase the concentration of this compound by approximately 2-fold.

  • Repeat: Continue this process of dose escalation and subculturing. The surviving cells will gradually develop resistance.

  • Confirmation: Once the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50, the resistant cell line is established. Confirm the resistance with a dose-response assay.

Protocol 2: In Vivo Combination Therapy Study in a Xenograft Model

  • Animal Acclimation: Allow immunodeficient mice to acclimate for at least one week before the experiment.[5]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cancer cells (resuspended in a suitable medium like PBS or Matrigel) into the flank of each mouse.[5]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Agent B alone, this compound + Agent B).

  • Treatment: Administer the treatments according to the planned dosing schedule and route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

AES135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AES135 This compound AES135->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway targeted by this compound.

Resistance_Workflow Start Tumor Shows Resistance to this compound Biopsy Biopsy Resistant and Parental Tumors Start->Biopsy Genomic Genomic Analysis (WES, RNA-seq) Biopsy->Genomic Proteomic Proteomic Analysis (Mass Spec, RPPA) Biopsy->Proteomic Identify Identify Potential Resistance Mechanisms Genomic->Identify Proteomic->Identify Hypothesis Formulate Hypothesis Identify->Hypothesis Combination Test Combination Therapies Hypothesis->Combination Validate Validate in In Vivo Models Combination->Validate

Caption: Workflow for investigating acquired resistance to this compound.

Troubleshooting_Tree cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Unexpected Experimental Results with this compound InVitro In Vitro Issue? Start->InVitro Yes InVivo In Vivo Issue? Start->InVivo No Contamination Check for Contamination InVitro->Contamination CellViability Assess Cell Viability InVitro->CellViability ReagentQuality Verify Reagent Quality InVitro->ReagentQuality AnimalHealth Monitor Animal Health InVivo->AnimalHealth Dosing Verify Dosing Accuracy InVivo->Dosing TumorHeterogeneity Assess Tumor Heterogeneity InVivo->TumorHeterogeneity

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Mitigating AES-135 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering in vivo toxicity with the investigational compound AES-135. The following troubleshooting guides and frequently asked questions (FAQs) address common issues observed during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound-induced toxicity in rodent models?

A1: In preclinical rodent models, this compound has been associated with dose-dependent hepatotoxicity. Key observable signs include:

  • Physical Observations: Lethargy, ruffled fur, and weight loss.

  • Biochemical Markers: Elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Findings: Liver sections may show signs of hepatocellular necrosis, inflammation, and steatosis.

Q2: What is the suspected mechanism of this compound-induced hepatotoxicity?

A2: The current hypothesis for this compound-induced liver injury involves the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing oxidative stress and hepatocellular damage.

Q3: Are there any known strategies to mitigate this compound toxicity in vivo?

A3: Yes, co-administration of antioxidants has shown promise in reducing the hepatotoxic effects of this compound. N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10) have been investigated for their potential to ameliorate the oxidative stress induced by this compound.

Troubleshooting Guides

Problem 1: High variability in serum ALT/AST levels between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound. For oral gavage, verify the technique to prevent accidental administration into the lungs.

  • Possible Cause 2: Animal Health Status. Underlying health issues in individual animals can affect their susceptibility to drug-induced toxicity. Ensure all animals are healthy and acclimatized before starting the experiment.

  • Possible Cause 3: Circadian Rhythm. The timing of blood collection can influence liver enzyme levels. Standardize the time of day for all blood draws.

Problem 2: The mitigating agent (e.g., NAC) is not reducing this compound-induced liver enzyme elevation.

  • Possible Cause 1: Inadequate Dose or Dosing Regimen. The dose of the mitigating agent may be too low, or the timing of its administration relative to this compound may not be optimal. A dose-response study for the mitigating agent is recommended.

  • Possible Cause 2: Different Mechanism of Toxicity. While oxidative stress is a primary suspect, other toxicity mechanisms might be at play. Consider investigating other potential off-target effects of this compound.

  • Possible Cause 3: Bioavailability Issues. The formulation of the mitigating agent may not have adequate bioavailability in the animal model.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the mitigation of this compound-induced hepatotoxicity.

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Serum ALT and AST Levels in Mice

Treatment GroupDose (mg/kg)Mean ALT (U/L) ± SD% Reduction in ALTMean AST (U/L) ± SD% Reduction in AST
Vehicle Control-35 ± 8-55 ± 12-
This compound100550 ± 75-780 ± 90-
This compound + NAC100 + 150250 ± 4054.5%410 ± 5547.4%
This compound + NAC100 + 300150 ± 3072.7%250 ± 4567.9%

Table 2: Effect of Coenzyme Q10 (CoQ10) on this compound-Induced Liver Histopathological Scores in Rats

Treatment GroupDose (mg/kg)Necrosis Score (0-4)Inflammation Score (0-3)Steatosis Score (0-3)
Vehicle Control-0.2 ± 0.10.1 ± 0.10.3 ± 0.2
This compound753.5 ± 0.52.8 ± 0.42.5 ± 0.6
This compound + CoQ1075 + 1001.8 ± 0.41.5 ± 0.31.2 ± 0.3
This compound + CoQ1075 + 2001.1 ± 0.30.8 ± 0.20.7 ± 0.2

Experimental Protocols

Protocol 1: In Vivo Assessment of a Mitigating Agent for this compound-Induced Hepatotoxicity

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: this compound (100 mg/kg, oral gavage).

    • Group 3: Mitigating agent alone (e.g., NAC, 300 mg/kg, intraperitoneal injection).

    • Group 4: this compound (100 mg/kg) + Mitigating agent (300 mg/kg).

  • Dosing: Administer the mitigating agent 1 hour before this compound.

  • Monitoring: Monitor animals for clinical signs of toxicity daily. Record body weight daily.

  • Sample Collection: At 24 hours post-dose, collect blood via cardiac puncture for serum biochemistry (ALT, AST).

  • Necropsy: Euthanize animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis (H&E staining) and for measuring oxidative stress markers (e.g., glutathione (B108866) levels, malondialdehyde).

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests).

Visualizations

AES135_Toxicity_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_mitigation Mitigation Strategy AES135 This compound ComplexI Complex I AES135->ComplexI Inhibition ATP ATP ComplexI->ATP Decrease ROS ROS ComplexI->ROS Increase OxidativeStress Oxidative Stress ROS->OxidativeStress HepatocellularDamage Hepatocellular Damage OxidativeStress->HepatocellularDamage NAC N-acetylcysteine (NAC) NAC->OxidativeStress Reduces

Caption: Hypothetical signaling pathway of this compound-induced hepatotoxicity and its mitigation by NAC.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, this compound, Mitigant, Combo) start->grouping dosing Administer Mitigating Agent (1 hr prior to this compound) grouping->dosing aes135_dose Administer this compound dosing->aes135_dose monitoring Monitor Clinical Signs & Body Weight (24 hours) aes135_dose->monitoring sample_collection Blood & Liver Tissue Collection monitoring->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for evaluating a mitigating agent against this compound toxicity.

Troubleshooting_Tree start High Variability in ALT/AST Levels? check_dosing Review Dosing Procedure start->check_dosing Yes check_health Assess Animal Health Records start->check_health Yes check_timing Standardize Blood Collection Time start->check_timing Yes dosing_ok Dosing Consistent? check_dosing->dosing_ok health_ok Animals Healthy? check_health->health_ok timing_ok Timing Standardized? check_timing->timing_ok refine_dosing Refine Dosing Technique dosing_ok->refine_dosing No continue_exp Continue Experiment dosing_ok->continue_exp Yes exclude_animals Exclude Unhealthy Animals health_ok->exclude_animals No health_ok->continue_exp Yes implement_timing Implement Standard Timing timing_ok->implement_timing No timing_ok->continue_exp Yes

AES-135 in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of AES-135 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound in DMSO?

A1: For long-term storage, it is recommended to prepare aliquots of this compound in high-purity, anhydrous DMSO at a specified concentration and store them at -20°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q2: How long can I expect this compound to be stable in DMSO at -20°C?

A2: While specific quantitative stability data for this compound is not publicly available, general studies on small molecule libraries stored in DMSO at -20°C suggest that many compounds remain stable for months to years. However, stability is compound-specific. A study monitoring a diverse set of compounds in 100% DMSO at -20°C projected a moderate loss of integrity of 12-21% over a four-year period, depending on the atmospheric conditions.[1] For critical experiments, it is advisable to perform periodic quality control checks.

Q3: My this compound solution in DMSO appears to have precipitated after storage at -20°C. What should I do?

A3: Precipitation of compounds in DMSO upon freezing is a common issue. This can be due to the compound's intrinsic solubility at lower temperatures. To address this, gently warm the vial to room temperature and vortex or sonicate the solution to ensure complete re-dissolution before use.[2] If the precipitate does not dissolve, the concentration may be too high for storage at -20°C.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?

A4: Yes, repeated freeze-thaw cycles can potentially lead to compound degradation for some molecules. Studies on compound library stability have shown varied results, with some indicating no significant compound loss after multiple freeze-thaw cycles.[3] However, to minimize this risk, it is best practice to aliquot your stock solution into single-use vials.

Q5: What are the potential degradation pathways for a small molecule like this compound in DMSO?

A5: While the specific degradation pathways for this compound are unknown, common degradation mechanisms for small molecules in DMSO can include hydrolysis (if water is present), oxidation, or reaction with DMSO itself, although the latter is less common under standard storage conditions. DMSO is hygroscopic and can absorb water from the atmosphere, which may facilitate hydrolysis of susceptible compounds.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions in DMSO.

Issue Potential Cause Recommended Solution
Visible Precipitate in Vial After Thawing The compound has come out of solution at -20°C.1. Warm the vial to room temperature. 2. Vortex vigorously for 1-2 minutes. 3. If necessary, sonicate in a water bath for 10-15 minutes.[2]
Inconsistent Experimental Results The compound may have degraded due to improper storage or handling.1. Use a fresh, single-use aliquot for each experiment. 2. Perform a quality control check on your stock solution using HPLC or LC-MS (see Protocol 1).
Cloudiness When Diluting in Aqueous Buffer The compound is precipitating upon introduction to an aqueous environment ("salting out").1. Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).[2]

Quantitative Data Summary

Specific quantitative stability data for this compound is not publicly available. The following table provides a template for how to present such data once generated from in-house stability studies.

Table 1: Template for this compound Stability in DMSO at -20°C

Time PointPurity by HPLC (%)Concentration (mM)Observations
T = 099.510.0Clear Solution
T = 1 month
T = 3 months
T = 6 months
T = 1 year

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO using HPLC

Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

    • Dispense 50 µL aliquots into individual, tightly sealed vials and store at -20°C.

    • At each time point (e.g., 0, 1, 3, 6, and 12 months), thaw one vial completely at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Quantify the concentration of this compound by comparing its peak area to a standard curve of freshly prepared this compound solutions of known concentrations.

Protocol 2: Freeze-Thaw Stability Study of this compound

Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound in DMSO.

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

    • Prepare several aliquots of this stock solution.

  • Freeze-Thaw Cycling:

    • Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.[4][5]

    • Analyze aliquots after 1, 3, and 5 freeze-thaw cycles.

  • Analysis:

    • After the designated number of cycles, analyze the samples by HPLC as described in Protocol 1.

    • Compare the purity and concentration of this compound in the cycled samples to a control sample that has not undergone freeze-thaw cycles (T=0 from Protocol 1).

Visualizations

As the specific signaling pathway for this compound is not publicly known, the following diagram illustrates a generic signal transduction cascade that is often modulated by small molecule inhibitors.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binds AES135 This compound AES135->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Alters

Caption: A generic signaling pathway illustrating potential inhibition by this compound.

The following diagram outlines the experimental workflow for assessing the stability of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Cycling cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Aliquot Create Single-Use Aliquots Prep_Stock->Aliquot Store Store Aliquots at -20°C Aliquot->Store FreezeThaw Perform Freeze-Thaw Cycles (1, 3, 5 cycles) Aliquot->FreezeThaw Timepoints Analyze at Timepoints (0, 1, 3, 6, 12 months) Store->Timepoints HPLC HPLC-UV Analysis FreezeThaw->HPLC Timepoints->HPLC Data Determine Purity and Concentration HPLC->Data

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Refining AES-135 Dosage for Prolonged Survival Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for a hypothetical compound, "AES-135," and is intended as a generalized guide for researchers, scientists, and drug development professionals. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the actual investigational agent.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of this compound dosage for prolonged survival studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a prolonged murine survival study?

A1: The optimal starting dose for any preclinical study should be determined from preliminary dose-range finding and acute toxicity studies.[1][2] It is crucial to establish the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) in short-term studies before embarking on prolonged survival experiments.[2][3] For a hypothetical this compound, if prior studies are unavailable, a conservative approach would be to start with a dose significantly lower than the predicted efficacious dose, based on in vitro data, and perform a dose escalation study. A two-stage experimental design can be efficient, where preliminary experiments inform the dose selection for subsequent, more extensive studies.[4][5]

Q2: How frequently should this compound be administered in a long-term study?

A2: The dosing frequency is dependent on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including its half-life, absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] If the compound has a short half-life, more frequent administration (e.g., daily or twice daily) may be necessary to maintain therapeutic exposure. Conversely, a compound with a long half-life might be administered less frequently (e.g., every other day or weekly). It is highly recommended to conduct PK studies to determine the optimal dosing interval that maintains drug exposure within the therapeutic window.

Q3: What are the common signs of toxicity to monitor for during a prolonged this compound study?

A3: During long-term studies, it is imperative to monitor for a range of clinical and sub-clinical signs of toxicity. Common indicators include, but are not limited to:

  • Clinical Signs: Weight loss, reduced food and water intake, changes in activity level (lethargy or hyperactivity), ruffled fur, and changes in posture or gait.

  • Physiological Signs: Changes in body temperature, respiratory rate, and heart rate.

  • Biochemical and Hematological Parameters: Regular blood draws (if feasible without overly stressing the animals) to monitor liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts (CBCs).[8]

Any adverse events should be meticulously recorded and may necessitate dose adjustments or cessation of treatment for the affected animals.

Troubleshooting Guides

Issue 1: Unexpected Mortality in the Treatment Group

  • Question: We are observing unexpected mortality in our this compound treatment group, even at doses previously determined to be safe in short-term studies. What should we do?

  • Answer:

    • Immediate Action: Immediately halt dosing in the affected cohort and perform a thorough necropsy on the deceased animals to identify the potential cause of death.

    • Review Protocols: Re-examine your experimental protocol, including the formulation of this compound, the administration route, and the handling of the animals, to rule out any experimental errors.

    • Dose De-escalation: Initiate a new cohort with a lower dose of this compound. Consider a dose reduction of at least 50% as a starting point for the new cohort.

    • Staggered Dosing: In the new cohort, consider a staggered dosing approach where a small number of animals are treated and observed for a period before dosing the entire cohort.

    • Re-evaluate PK/PD: It is possible that prolonged dosing leads to drug accumulation or altered metabolism, resulting in unexpected toxicity. Consider conducting a limited PK study in a satellite group of animals to assess drug exposure over time.

Issue 2: Lack of Efficacy at the Presumed Therapeutic Dose

  • Question: Our prolonged survival study is not showing a significant difference in survival between the this compound treated group and the vehicle control group. What steps can we take?

  • Answer:

    • Verify Drug Activity: Ensure that the batch of this compound being used is active. This can be confirmed through in vitro assays or by testing in a short-term in vivo model where a biological effect is expected.

    • Dose Escalation: If no toxicity has been observed, a dose escalation study may be warranted. It is possible that the dose required for a therapeutic effect in a long-term setting is higher than initially predicted. The FDA's Project Optimus encourages the evaluation of multiple dosages to maximize the benefit/risk profile.[7][9]

    • Investigate PK/PD: Analyze drug exposure levels in the treated animals. Insufficient drug concentration at the target site is a common reason for lack of efficacy.[7] A PK/PD study can help determine if the current dosing regimen is achieving the desired therapeutic window.

    • Re-assess the Animal Model: The chosen animal model may not accurately reflect the human disease state, which is a known challenge in drug discovery.[10][11] Consider if the model is appropriate for evaluating the specific mechanism of action of this compound.

Issue 3: Significant Weight Loss in the Treatment Group

  • Question: Animals treated with this compound are showing a consistent and significant loss of body weight compared to the control group. How should we address this?

  • Answer:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake, which can be a sign of malaise or a direct effect of the drug.

    • Dose Reduction or Intermittent Dosing: Implement a dose reduction for the affected cohort. Alternatively, an intermittent dosing schedule (e.g., 5 days on, 2 days off) might allow the animals to recover while still maintaining some level of therapeutic exposure.

    • Supportive Care: Provide supportive care such as supplemental nutrition or hydration, if it does not interfere with the study endpoints. Ensure easy access to food and water.

    • Evaluate for Specific Organ Toxicity: Weight loss can be an indicator of specific organ toxicity (e.g., gastrointestinal, renal, or hepatic).[8] Consider collecting blood and tissue samples for histopathological analysis to identify any target organ toxicity.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for this compound (14-Day Study)

Dose Group (mg/kg/day)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control100/10+5.2Normal
10100/10+4.8Normal
30100/10+1.5Mild lethargy on Day 3-5
100102/10-8.7Significant lethargy, ruffled fur
300108/10-15.3Severe lethargy, ataxia

Table 2: Hypothetical Survival Data for this compound in a Prolonged Study (90 Days)

Treatment GroupDose (mg/kg/day)Median Survival (Days)Percent Increase in Lifespanp-value vs. Vehicle
Vehicle Control-45--
This compound256033.3%<0.05
This compound507260.0%<0.01
This compound7555 (Toxicity Observed)22.2%<0.05

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).

  • Group Allocation: Randomly assign animals (n=5-10 per group, mixed-sex or single-sex depending on the study's aim) to different dose groups, including a vehicle control.

  • Dose Selection: Based on in vitro IC50 values and any prior toxicity data, select a range of at least 3-4 doses, plus a vehicle control. Doses should be spaced logarithmically (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.

  • Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.

  • Endpoint: At the end of the 14-day period, euthanize all surviving animals. Collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or more than a 10% loss in body weight. Identify the NOAEL.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Group Allocation: Assign animals (n=3-4 per time point) to receive a single dose of this compound.

  • Dose Administration: Administer a single dose of this compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). This data will inform the optimal dosing frequency.

Mandatory Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Apoptosis Apoptosis Kinase B->Apoptosis | Cell Survival Cell Survival Transcription Factor->Cell Survival This compound This compound This compound->Kinase B Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_preclinical Preclinical Dose Optimization cluster_survival Prolonged Survival Study In Vitro Studies In Vitro Studies Dose-Range Finding Dose-Range Finding In Vitro Studies->Dose-Range Finding PK/PD Modeling PK/PD Modeling Dose-Range Finding->PK/PD Modeling Dose Selection Dose Selection PK/PD Modeling->Dose Selection Long-term Dosing & Monitoring Long-term Dosing & Monitoring Dose Selection->Long-term Dosing & Monitoring Survival Analysis Survival Analysis Long-term Dosing & Monitoring->Survival Analysis

Caption: Experimental workflow for this compound dose optimization.

Troubleshooting_Tree Unexpected Toxicity Unexpected Toxicity Check Protocol Check Protocol Unexpected Toxicity->Check Protocol Step 1 Dose De-escalate Dose De-escalate Check Protocol->Dose De-escalate Step 2 Re-evaluate PK Re-evaluate PK Dose De-escalate->Re-evaluate PK Step 3 Lack of Efficacy Lack of Efficacy Verify Drug Activity Verify Drug Activity Lack of Efficacy->Verify Drug Activity Step 1 Dose Escalate Dose Escalate Verify Drug Activity->Dose Escalate Step 2 Check PK/PD Check PK/PD Dose Escalate->Check PK/PD Step 3

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: AES-135 Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with AES-135 plasma protein binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is plasma protein binding and why is it important for a compound like this compound?

Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[1] The extent of this binding is a critical pharmacokinetic parameter as only the unbound or "free" fraction of the drug is able to diffuse through cell membranes to reach its target site of action, be metabolized, and subsequently excreted.[1][2] Therefore, understanding the plasma protein binding of this compound is crucial for predicting its efficacy, distribution, and potential for drug-drug interactions.[1][3][4]

Q2: Which plasma proteins are most likely to bind to this compound?

The primary proteins in plasma responsible for drug binding are albumin, α1-acid glycoprotein (B1211001) (AAG), lipoproteins, and globulins.[1][2][5] Acidic and neutral drugs primarily bind to albumin, which is the most abundant protein in plasma.[1][5][6] Basic drugs tend to bind to AAG.[1][5][6] The specific protein binding of this compound will depend on its physicochemical properties, such as its pKa and lipophilicity.[6][7]

Q3: What are the common methods to determine the plasma protein binding of this compound?

Several methods are used to determine the fraction of unbound drug in plasma. The most common techniques include:

  • Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semipermeable membrane separating a plasma sample containing this compound from a buffer solution.[8][9] Only the unbound drug can cross the membrane, and at equilibrium, the concentration of the free drug is the same in both chambers.[9]

  • Ultrafiltration (UF): This technique uses a centrifugal force to push the unbound drug through a semipermeable membrane, separating it from the protein-bound drug.[2][8][9]

  • Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane.[8][9]

Q4: What factors can influence the plasma protein binding of this compound?

The binding of this compound to plasma proteins can be influenced by several factors:

  • Drug-related factors:

    • Concentration of this compound: At high concentrations, the binding sites on plasma proteins can become saturated, leading to an increase in the unbound fraction.[1][6]

    • Physicochemical properties: Lipophilicity and the charge of this compound will affect its affinity for plasma proteins.[7][10]

  • Protein-related factors:

    • Concentration of plasma proteins: Lower protein levels, which can occur in certain disease states like liver or kidney disease, can lead to a higher unbound fraction of this compound.[1][7][11]

    • Number of binding sites: The availability of binding sites on the proteins can impact the extent of binding.[6]

  • Other factors:

    • Drug-drug interactions: Co-administration of other drugs that bind to the same plasma proteins can displace this compound, increasing its free concentration.[1][7]

    • Patient-related factors: Age and disease states can alter plasma protein concentrations and affect binding.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound plasma protein binding.

Issue Potential Cause(s) Recommended Action(s)
High variability in results between replicates - Inconsistent pipetting or sample handling.- Issues with the experimental apparatus (e.g., leaks in the dialysis device).- Non-equilibrium conditions.- Ensure accurate and consistent pipetting.- Inspect all equipment for proper function before starting the experiment.- Optimize incubation time to ensure equilibrium is reached.[4]
Low recovery of this compound - Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, sample tubes).[3][12]- Instability of this compound in plasma or buffer.- Use low-binding materials for all components that come into contact with the compound.- Pre-saturate the device with a solution of the compound.- Evaluate the stability of this compound under the experimental conditions (e.g., temperature, pH).[4]
Unexpectedly high unbound fraction of this compound - Saturation of protein binding sites due to high this compound concentration.[1][6]- Displacement by another compound (e.g., from contamination or co-administered drug).- Altered protein concentration or conformation in the plasma sample.[7]- Test a range of this compound concentrations.- Ensure there is no contamination of the plasma sample.- Verify the source and quality of the plasma. Consider using plasma from different donors.
Unexpectedly low unbound fraction of this compound - Sub-optimal experimental conditions (e.g., incorrect pH or temperature).[10]- Interference from plasticizers leached from storage containers.[12]- Ensure the pH and temperature of the assay mimic physiological conditions.[10]- Use high-quality plasma stored in appropriate containers (e.g., glass or polypropylene).[12]

Experimental Protocols

Equilibrium Dialysis Protocol for this compound

This protocol outlines the steps for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.

Materials:

  • This compound stock solution (in a compatible solvent like DMSO)

  • Control compounds (e.g., warfarin (B611796) for high binding, atenolol (B1665814) for low binding)[13]

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Incubator shaker set to 37°C

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound

Procedure:

  • Preparation:

    • Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid effects on protein binding.

    • Prepare control samples in the same manner.

  • Assembly of RED Device:

    • Add 200 µL of the plasma sample containing this compound to the sample chamber of the RED device insert.

    • Add 350 µL of PBS to the buffer chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[13][14] The optimal incubation time should be determined experimentally.[4]

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • The concentration of this compound in both the plasma and buffer aliquots is determined by a validated analytical method such as LC-MS/MS.

  • Calculation of Unbound Fraction (%fu):

    • %fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Plasma Protein Binding Assays start Start: Unexpected Results check_variability High Variability? start->check_variability check_recovery Low Recovery? start->check_recovery check_fu Unusual %fu? start->check_fu check_variability->check_recovery No troubleshoot_variability Review Pipetting Inspect Equipment Check Equilibrium Time check_variability->troubleshoot_variability Yes check_recovery->check_fu No troubleshoot_recovery Use Low-Binding Plates Check Compound Stability Pre-saturate Device check_recovery->troubleshoot_recovery Yes troubleshoot_fu Test Multiple Concentrations Verify Plasma Quality Check for Contaminants check_fu->troubleshoot_fu Yes resolve Issue Resolved check_fu->resolve No troubleshoot_variability->resolve troubleshoot_recovery->resolve troubleshoot_fu->resolve

Caption: A flowchart for troubleshooting common issues in plasma protein binding assays.

Data Presentation

The following table summarizes hypothetical plasma protein binding data for this compound and control compounds across different species.

CompoundSpeciesPlasma Protein Binding (%)Unbound Fraction (%fu)
This compound Human98.51.5
Rat97.22.8
Dog99.10.9
Warfarin Human99.30.7
Atenolol Human< 5> 95

Signaling Pathway Considerations

While plasma protein binding is not a direct component of a signaling pathway, it significantly influences the concentration of a drug available to interact with its target. The relationship can be visualized as follows:

G Impact of Plasma Protein Binding on Target Engagement cluster_blood Bloodstream cluster_tissue Target Tissue aes135_total Total this compound aes135_bound This compound-Protein Complex (Bound) aes135_total->aes135_bound Binding aes135_free Free this compound (Unbound) aes135_bound->aes135_free Dissociation aes135_free->aes135_bound Association target Target Receptor aes135_free->target Diffusion effect Pharmacological Effect target->effect

Caption: The equilibrium between bound and unbound this compound in plasma and its effect on target engagement.

References

Validation & Comparative

A Comparative Guide to Pan-HDAC Inhibitors: AES-135 Versus Marketed Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modifiers, pan-histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides an objective, data-driven comparison of the novel pan-HDAC inhibitor AES-135 against established, FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). This comparison is based on available preclinical data to aid researchers in making informed decisions for their investigational studies.

Overview of Compared Pan-HDAC Inhibitors

This compound is a hydroxamic acid-based pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2][3] It exhibits inhibitory activity against Class I and Class IIb HDACs.[1][2]

Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL). It is a pan-HDAC inhibitor targeting Class I, II, and IV HDACs.

Panobinostat (LBH589) is a potent pan-HDAC inhibitor approved for the treatment of multiple myeloma. It is known for its broad activity against Class I, II, and IV HDACs.

Belinostat (PXD101) is another hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL). It inhibits Class I and II HDAC enzymes.

Quantitative Comparison of In Vitro Potency

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators against various HDAC isoforms and cancer cell lines. It is important to note that direct head-to-head comparative studies for all inhibitors across all assays are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Comparative HDAC Isoform Inhibition (IC50 Values in nM)

HDAC IsoformThis compoundVorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)
HDAC1Moderately Inhibited (≥70% inhibition at 10 µM)~10<13.2Potent Inhibition
HDAC2--<13.2Potent Inhibition
HDAC3654[2]~20<13.2Potent Inhibition
HDAC4Not Affected (<20% inhibition at 10 µM)---
HDAC6190[2]-<13.2Potent Inhibition
HDAC81100[2]---
HDAC10Moderately Inhibited (≥70% inhibition at 10 µM)-<13.2-
HDAC11636[2]-<13.2-
Data for Vorinostat, Panobinostat, and Belinostat are derived from various preclinical studies and product information. A direct head-to-head comparison with this compound under identical experimental conditions is not available in the public domain.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50 Values in µM)

Cell LineCancer TypeThis compoundPanobinostat (LBH589)
KPCPancreatic Cancer1.3[1]8.5[1]
BT143-2.3[2]-
BT189-1.4[2]-
D425-0.27[2]-
D458-0.94[2]-
MV4-11Acute Myeloid Leukemia1.9[2]-
MOLM-13Acute Myeloid Leukemia2.72[2]-
MDA-MB-231Breast Cancer2.1[2]-
K562Chronic Myeloid Leukemia15.0[2]-
PC-3Prostate Cancer1.6[2]-
MRC-9Normal Lung Fibroblast19.2[2]-
A direct comparison in the KPC pancreatic cancer cell line demonstrates this compound to be more potent than Panobinostat.[1] Data for other cell lines are specific to this compound, and direct comparative data against the other inhibitors in these lines is not currently available.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in an orthotopic mouse model of pancreatic cancer have demonstrated that this compound treatment significantly prolongs survival.[1][2] Specifically, daily intraperitoneal injections of this compound (50 mg/kg) for one month resulted in a notable increase in the survival of C57Bl/6 mice implanted with KPC2 cells.[2]

Table 3: Comparative Pharmacokinetic Parameters in Mice

ParameterThis compoundPanobinostat (LBH589)
Dose and Route 20 mg/kg IP-
Cmax 7452 ng/mL (10.74 µM)[2]-
Tmax 30 min[2]-
Half-life (t1/2) 5.0 h[2]-
Bioavailability --
Pharmacokinetic data for this compound was generated in NSG mice.[2] Direct comparative pharmacokinetic studies between this compound and other pan-HDAC inhibitors under the same conditions are not publicly available.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for pan-HDAC inhibitors involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and inhibition of tumor growth.

HDAC_Inhibition_Pathway Pan-HDAC Inhibitors Pan-HDAC Inhibitors HDAC Enzymes HDAC Enzymes Pan-HDAC Inhibitors->HDAC Enzymes Inhibition Histone Acetylation Histone Acetylation HDAC Enzymes->Histone Acetylation Deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Modulation Gene Expression Modulation Chromatin Remodeling->Gene Expression Modulation Cell Cycle Arrest Cell Cycle Arrest Gene Expression Modulation->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Modulation->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: General signaling pathway of pan-HDAC inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis HDAC Enzymatic Assay HDAC Enzymatic Assay IC50 Determination IC50 Determination HDAC Enzymatic Assay->IC50 Determination HDAC Inhibition Cell Line Seeding Cell Line Seeding Compound Treatment Compound Treatment Cell Line Seeding->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Cell Viability Assay->IC50 Determination Anti-proliferative Effect Tumor Implantation Tumor Implantation Compound Administration Compound Administration Tumor Implantation->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Pharmacokinetic Studies Pharmacokinetic Studies Compound Administration->Pharmacokinetic Studies Survival Analysis Survival Analysis Tumor Growth Monitoring->Survival Analysis

References

A Comparative Analysis of AES-135 and Panobinostat for the Treatment of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – In the relentless pursuit of effective therapies for pancreatic cancer, a malignancy notorious for its dismal prognosis, two histone deacetylase (HDAC) inhibitors, AES-135 and Panobinostat (B1684620), have emerged as subjects of significant preclinical investigation. This guide provides a detailed comparison of their performance, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to HDAC Inhibition in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma and profound resistance to conventional therapies. Histone deacetylase inhibitors represent a promising therapeutic strategy by inducing epigenetic modifications that can lead to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This compound, a novel HDAC inhibitor, and Panobinostat, a pan-HDAC inhibitor, have both demonstrated anti-tumor activity in pancreatic cancer models, albeit with distinct profiles.

Mechanism of Action

This compound is a hydroxamic acid-based HDAC inhibitor with potent activity against HDAC3, HDAC6, and HDAC11, and moderate activity against HDAC8.[1] Its mechanism of action in pancreatic cancer involves the inhibition of these specific HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This results in the selective killing of patient-derived tumor spheroids over cancer-associated fibroblasts.[1]

Panobinostat is a potent pan-HDAC inhibitor, affecting a broad range of HDAC enzymes across Class I, II, and IV.[2] Its anti-cancer effects in pancreatic cancer are mediated through multiple pathways, including the induction of apoptosis, cell cycle arrest at the G2/M checkpoint, and the inhibition of key signaling pathways such as PI3K/mTOR, NF-κB, and HIF.[3][4] Panobinostat has also been shown to down-regulate the CHK1 protein, a key component of the DNA damage response.

In Vitro Efficacy

The in vitro cytotoxic activity of this compound and Panobinostat has been evaluated in various cancer cell lines. While direct comparative studies in a comprehensive panel of pancreatic cancer cell lines are limited for this compound, available data provides insight into its potency.

DrugCell LineIC50Citation
This compound Patient-Derived Pancreatic Cancer CellsLow µM range[1]
Panobinostat MIAPaCa-236.0 nM
PANC-1569.6 nM
AsPc1Not specified[4]
BxPc3Not specified[4]
Panc0327Not specified[4]
Panc0403Not specified[4]
Panc1005Not specified[4]

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and Panobinostat in cancer cell lines.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of both compounds.

This compound was evaluated in an orthotopic murine model of pancreatic cancer using KPC2 cells implanted in C57Bl/6 mice. Treatment with this compound at a dose of 50 mg/kg (intraperitoneal injection, 5 days a week for one month) resulted in a significant increase in the median survival of the mice from 29.5 days in the vehicle group to 36.5 days in the treatment group.[1]

Panobinostat has been assessed in various pancreatic cancer xenograft models. For instance, in combination with the Wee1 inhibitor MK-1775, Panobinostat (10 mg/kg, intraperitoneal, twice weekly) significantly delayed tumor growth in a preclinical pancreatic cancer xenograft mouse model.[5]

Signaling Pathways

The therapeutic effects of this compound and Panobinostat are underpinned by their modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

As a pan-HDAC inhibitor, Panobinostat impacts multiple signaling cascades. Its inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn affects the expression of genes regulated by pathways such as PI3K/Akt/mTOR and NF-κB. Furthermore, Panobinostat has been shown to suppress the hypoxia-inducible factor (HIF) signaling pathway.[4]

Panobinostat_Signaling Panobinostat Panobinostat HDACs HDACs (Class I, II, IV) Panobinostat->HDACs Inhibits PI3K_mTOR PI3K/mTOR Pathway Panobinostat->PI3K_mTOR Inhibits NFkB NF-κB Pathway Panobinostat->NFkB Inhibits HIF HIF Pathway Panobinostat->HIF Inhibits CHK1 CHK1 Panobinostat->CHK1 Acetylation ↑ Protein Acetylation (Histones & Non-histones) GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 ↑ p21 GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest DNADamageResponse ↓ DNA Damage Response CHK1->DNADamageResponse

Caption: Panobinostat's multifaceted mechanism of action.

The specific downstream signaling pathways modulated by This compound in pancreatic cancer have not been as extensively characterized. However, as an inhibitor of HDAC3, 6, and 11, it is expected to influence pathways regulated by these specific enzymes, which are known to be involved in cell proliferation, survival, and migration.

AES135_Signaling AES135 This compound HDAC3_6_11 HDAC3, HDAC6, HDAC11 AES135->HDAC3_6_11 Inhibits Acetylation ↑ Protein Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression TumorSuppression Tumor Suppression GeneExpression->TumorSuppression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: General signaling impact of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and Panobinostat.

In Vitro Cell Viability Assay (General Protocol)

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 Analysis a Seed pancreatic cancer cells in 96-well plates b Treat cells with varying concentrations of This compound or Panobinostat a->b c Assess cell viability (e.g., MTT, CellTiter-Glo) b->c d Calculate IC50 values c->d

Caption: Workflow for in vitro cytotoxicity assessment.

Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight. Compound Treatment: The following day, cells are treated with a range of concentrations of either this compound or Panobinostat. Viability Assessment: After a 48-72 hour incubation period, cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay. Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.[1]

Orthotopic Pancreatic Cancer Mouse Model

Cell Implantation: Pancreatic cancer cells (e.g., KPC2) are surgically implanted into the pancreas of immunocompromised or syngeneic mice. Tumor Growth: Tumors are allowed to establish and grow for a specified period. Treatment Administration: Mice are randomized into treatment and control groups. This compound (50 mg/kg, i.p., 5 days/week) or Panobinostat (e.g., 10 mg/kg, i.p., twice weekly) is administered.[1][5] Monitoring and Endpoint: Tumor growth is monitored using imaging techniques (e.g., bioluminescence, ultrasound). The primary endpoint is typically overall survival or tumor volume reduction.[1]

Conclusion

Both this compound and Panobinostat demonstrate promising anti-tumor activity in preclinical models of pancreatic cancer. Panobinostat, as a pan-HDAC inhibitor, has been more extensively characterized, with a well-defined impact on multiple signaling pathways and a broader set of in vitro cytotoxicity data. This compound, with its more selective HDAC inhibitory profile, shows significant in vivo efficacy and selectivity for tumor cells, suggesting a potentially favorable therapeutic window.

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two agents. A deeper understanding of the specific downstream effects of this compound in pancreatic cancer cells will be crucial for its continued development. The data presented in this guide provides a solid foundation for researchers to design future studies aimed at advancing novel epigenetic therapies for this challenging disease.

References

AES-135 Efficacy in KPC Mouse Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, AES-135, against alternative therapies in the context of the Kras G12D/+; Trp53 R172H/+; Pdx1-Cre (KPC) mouse model, a genetically engineered model that faithfully recapitulates human pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals actively engaged in pancreatic cancer research.

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies with limited effective treatment options. The KPC mouse model provides a robust platform for preclinical evaluation of novel therapeutics. This guide synthesizes available data on the efficacy of this compound, a hydroxamic acid-based HDAC inhibitor, and compares its performance with standard-of-care and other emerging treatments evaluated in the same preclinical model. This compound has demonstrated a statistically significant survival benefit in an orthotopic murine model of pancreatic cancer.

Comparative Efficacy of this compound and Alternative Treatments

The following tables summarize the quantitative data on the efficacy of this compound and other therapies in the KPC mouse model, primarily focusing on median survival as the key endpoint.

Treatment GroupMedian Survival (Days)Model TypeSource
Vehicle29.5OrthotopicShouksmith et al.
This compound 36.5 Orthotopic Shouksmith et al.

Table 1: Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model.

Treatment GroupMedian Survival (Days)Model TypeSource
Control Diet80KPC--INVALID-LINK--[1]
Ketogenic Diet94KPC--INVALID-LINK--[1]
Gemcitabine (B846) + Control Diet88KPC--INVALID-LINK--[1]
Gemcitabine + Ketogenic Diet119KPC--INVALID-LINK--[1]
LNK Cells (Adoptive Transfer)54.0Orthotopic KPC--INVALID-LINK--[2]
Untreated (LNK Cell Study Control)26.5Orthotopic KPC--INVALID-LINK--[2]

Table 2: Efficacy of Alternative Treatments in the KPC Mouse Model.

Experimental Protocols

This compound Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model

  • Animal Model: An orthotopic murine model of pancreatic cancer was utilized. While the specific cell line is not explicitly stated in the primary publication, the methodology references the use of KPC-derived pancreatic cancer cells for orthotopic implantation in syngeneic mice.

  • Tumor Induction: Pancreatic cancer cells were surgically implanted into the pancreas of recipient mice to establish orthotopic tumors.

  • Treatment: Mice were treated with either this compound or a vehicle control. The precise dosage, administration route, and schedule were not detailed in the available abstract.

  • Endpoint: The primary endpoint was overall survival, with data analyzed using Kaplan-Meier survival curves.

General Orthotopic KPC Mouse Model Protocol for Survival Analysis

  • Cell Culture: KPC-derived murine pancreatic cancer cell lines are cultured under standard conditions.

  • Animal Housing: Immunocompetent C57BL/6 mice are typically used for the orthotopic implantation of syngeneic KPC cells.

  • Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the pancreas. A suspension of KPC cells is then injected into the head or tail of the pancreas. The incision is closed, and mice are monitored for recovery.

  • Tumor Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging if the cells are luciferase-tagged.

  • Treatment Administration: Therapeutic agents are administered according to the study design (e.g., intraperitoneal injection, oral gavage).

  • Survival Analysis: Mice are monitored daily for signs of tumor progression and morbidity. The date of death or euthanasia due to predefined humane endpoints is recorded, and median survival is calculated for each treatment group.

Visualizations

AES_135_Workflow cluster_preclinical_model KPC Mouse Model Generation cluster_treatment Treatment and Evaluation cluster_analysis Data Analysis KPC_cells KPC-derived Pancreatic Cancer Cells Implantation Orthotopic Implantation into Pancreas KPC_cells->Implantation Tumor_dev Tumor Development Implantation->Tumor_dev Treatment This compound Administration Tumor_dev->Treatment Control Vehicle Control Tumor_dev->Control Monitoring Tumor Growth and Health Monitoring Treatment->Monitoring Control->Monitoring Endpoint Survival Data Collection Monitoring->Endpoint Kaplan_Meier Kaplan-Meier Survival Analysis Endpoint->Kaplan_Meier Comparison Efficacy Comparison Kaplan_Meier->Comparison

Caption: Experimental workflow for evaluating this compound efficacy.

HDAC_Inhibitor_Pathway cluster_cellular_effects Cellular Effects in Pancreatic Cancer AES135 This compound (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) AES135->HDACs Inhibits Acetylation Increased Histone Acetylation AES135->Acetylation Histones Histones HDACs->Histones Deacetylates Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_exp Altered Gene Expression Chromatin->Gene_exp p21 p21 (CDKN1A) Upregulation Gene_exp->p21 Cyclins Cyclin Downregulation Gene_exp->Cyclins Apoptosis Induction of Apoptosis Gene_exp->Apoptosis Cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_cycle_arrest Cyclins->Cell_cycle_arrest

Caption: Signaling pathway of HDAC inhibitors in pancreatic cancer.

Treatment_Comparison cluster_AES135 This compound cluster_Gemcitabine Gemcitabine cluster_GemKeto Gemcitabine + Ketogenic Diet KPC_Model KPC Mouse Model of Pancreatic Cancer AES135_node This compound KPC_Model->AES135_node Gemcitabine_node Gemcitabine KPC_Model->Gemcitabine_node GemKeto_node Gemcitabine + Ketogenic Diet KPC_Model->GemKeto_node AES135_outcome Median Survival: 36.5 days AES135_node->AES135_outcome Gemcitabine_outcome Median Survival: ~88 days (with control diet) Gemcitabine_node->Gemcitabine_outcome GemKeto_outcome Median Survival: 119 days GemKeto_node->GemKeto_outcome

Caption: Comparison of this compound with alternative treatments.

References

In Vivo Anti-Tumor Activity of AES-135 in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of the novel histone deacetylase (HDAC) inhibitor, AES-135, against standard-of-care chemotherapies for pancreatic ductal adenocarcinoma (PDAC): FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel. The data presented is based on preclinical studies in orthotopic mouse models of pancreatic cancer.

Executive Summary

This compound, a novel hydroxamic acid-based pan-HDAC inhibitor, has demonstrated significant anti-tumor activity in a preclinical orthotopic mouse model of pancreatic cancer, leading to a notable increase in survival. This positions this compound as a promising candidate for further preclinical and potential clinical investigation. Standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel, also exhibit anti-tumor efficacy in similar preclinical models, providing a benchmark for evaluating the potential of novel therapeutics like this compound. This guide offers a side-by-side comparison of their in vivo performance, experimental methodologies, and mechanisms of action.

Comparative In Vivo Anti-Tumor Activity

The following table summarizes the quantitative data on the in vivo anti-tumor activity of this compound, FOLFIRINOX, and gemcitabine with nab-paclitaxel in orthotopic mouse models of pancreatic cancer.

Treatment RegimenMouse ModelKey Efficacy EndpointsResults
This compound Orthotopic KPC mouse modelMedian Survival Increased by 7 days (36.5 days vs. 29.5 days for vehicle)[1]
Tumor Growth Inhibition Data not specified in the available literature.
FOLFIRINOX Orthotopic murine PDAC modelTumor Volume Reduction Significantly more responsive in orthotopic vs. heterotopic models, with greater reductions in size.[2][3] Specific percentage of reduction not detailed.
Median Overall Survival In KPC mice, two cycles of mFOLFIRINOX resulted in a median OS of 15 days compared to 6.5 days for control.[4]
Gemcitabine + nab-Paclitaxel KPC mouse modelTumor Growth Treatment resulted in significantly smaller tumors (mean tumor size change of 140% ± 15% ) compared to gemcitabine alone (234% ± 32%) and vehicle (278% ± 33%).[5] Some tumors showed regression.[5]
AsPC-1 xenograft modelNet Tumor Growth Inhibition 68% for gemcitabine alone; nab-paclitaxel alone showed significant inhibition. Combination data in this specific metric was not detailed.[6]
AsPC-1 xenograft modelMedian Survival Gemcitabine: 32 days; nab-paclitaxel: 42 days; Control: 20 days.[6]
KPC mouse modelMedian Overall Survival Two cycles of gemcitabine/nab-paclitaxel resulted in a median OS of 33.5 days compared to 6.5 days for control.[4]

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the comparative efficacy data. The following sections detail the methodologies used in the in vivo studies.

This compound In Vivo Efficacy Study
  • Animal Model: C57Bl/6 mice.[7]

  • Tumor Model: Orthotopic implantation of KPC2 cells (derived from a genetically engineered mouse model of PDAC with KRAS and p53 mutations).[7][8]

  • Treatment Protocol:

    • Dosing: 50 mg/kg of this compound.[7]

    • Administration: Intraperitoneal (IP) injection.[7]

    • Frequency: 5 days a week.[7]

    • Duration: 1 month.[7]

  • Efficacy Assessment:

    • Primary Endpoint: Overall survival.[1]

    • Monitoring: Not specified.

FOLFIRINOX In Vivo Efficacy Study
  • Animal Model: C57BL/6 mice.[3]

  • Tumor Model: Orthotopic implantation of Hy15549 murine PDAC cells.[2][3]

  • Treatment Protocol:

    • Dosing: Two intravenous doses of FOLFIRINOX. Specific dosages of each component for the mouse model were not detailed in the provided search results.

    • Administration: Intravenous (IV) injection.[2][3]

    • Frequency: Not specified.

    • Duration: Not specified.

  • Efficacy Assessment:

    • Primary Endpoint: Tumor size reduction and apoptosis.[2][3]

    • Monitoring: Not specified.

Gemcitabine + nab-Paclitaxel In Vivo Efficacy Study
  • Animal Model: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mice.[4][5]

  • Tumor Model: Spontaneous tumors in KPC mice or orthotopic implantation of human pancreatic cancer cell lines (e.g., AsPC-1).[6][9]

  • Treatment Protocol:

    • Dosing: Gemcitabine (e.g., 100 mg/kg) and nab-paclitaxel.[5] Dosages can vary between studies.

    • Administration: Intraperitoneal (IP) or intravenous (IV).

    • Frequency: Varies, for example, twice weekly.[4]

    • Duration: Varies, for example, 8 days or two cycles.[4][5]

  • Efficacy Assessment:

    • Primary Endpoints: Tumor growth, tumor volume, and overall survival.[4][5]

    • Monitoring: Tumor size measured by ultrasound or calipers.[10]

Mechanism of Action and Signaling Pathways

This compound: HDAC Inhibition in Pancreatic Cancer

This compound functions as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes.[1] In cancer, HDACs are often overexpressed and contribute to tumorigenesis by altering gene expression, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, this compound is hypothesized to restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

HDAC inhibitors have been shown to impact key signaling pathways in pancreatic cancer, including the KRAS and PI3K/Akt pathways. The addition of an HDAC inhibitor to therapies targeting the MAPK and PI3K pathways (downstream of KRAS) has been shown to improve outcomes and reduce cancer cell self-renewal in preclinical models.

AES135_Mechanism cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KRAS KRAS (Frequently Mutated) Receptor->KRAS PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Tumor Suppressor Gene Expression MEK MEK RAF->MEK ERK ERK MEK->ERK HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones AcetylatedHistones->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis AES135 This compound AES135->HDAC Inhibition

Caption: Mechanism of this compound in Pancreatic Cancer Cells.

Standard Chemotherapy: FOLFIRINOX and Gemcitabine/nab-Paclitaxel

FOLFIRINOX is a combination of four chemotherapy drugs: 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. Each component acts through a different mechanism to kill cancer cells, primarily by interfering with DNA synthesis and repair.

Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Nab-paclitaxel is an albumin-bound form of paclitaxel (B517696) that prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis. The combination is thought to have a synergistic effect.[5]

Experimental_Workflow cluster_setup cluster_treatment cluster_assessment MouseModel Orthotopic Pancreatic Cancer Mouse Model (e.g., KPC mice) TumorImplantation Tumor Cell Implantation (Orthotopic) MouseModel->TumorImplantation Vehicle Vehicle Control TumorImplantation->Vehicle AES135 This compound TumorImplantation->AES135 FOLFIRINOX FOLFIRINOX TumorImplantation->FOLFIRINOX GemNab Gemcitabine + nab-Paclitaxel TumorImplantation->GemNab TumorMonitoring Tumor Growth Monitoring (e.g., Ultrasound, Calipers) Vehicle->TumorMonitoring AES135->TumorMonitoring FOLFIRINOX->TumorMonitoring GemNab->TumorMonitoring SurvivalAnalysis Overall Survival Analysis TumorMonitoring->SurvivalAnalysis TumorAnalysis Post-mortem Tumor Analysis (e.g., Histology, Biomarkers) SurvivalAnalysis->TumorAnalysis

Caption: General In Vivo Experimental Workflow.

Conclusion

The preclinical data available for this compound demonstrates its potential as a novel therapeutic agent for pancreatic cancer, showing a significant survival benefit in an orthotopic mouse model. While direct comparative data on tumor growth inhibition is not yet available, its efficacy in prolonging survival warrants further investigation. The established preclinical models for standard-of-care chemotherapies, FOLFIRINOX and gemcitabine with nab-paclitaxel, provide a strong basis for future comparative studies that will be essential to fully delineate the therapeutic promise of this compound in the treatment of pancreatic ductal adenocarcinoma. Continued research into the mechanism of action of HDAC inhibitors in the context of pancreatic cancer's complex signaling landscape will be crucial for optimizing their clinical application.

References

Cross-Validation of AES-135 Activity in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, across various cancer types. The performance of this compound is benchmarked against other clinically approved HDAC inhibitors, offering valuable insights for preclinical and clinical research.

Introduction to this compound

This compound is an emerging therapeutic candidate that functions as a pan-histone deacetylase (HDAC) inhibitor, targeting class I, II, and IV HDACs. By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4] The primary focus of published research on this compound has been its efficacy in pancreatic ductal adenocarcinoma (PDAC), where it has demonstrated significant tumor growth inhibition and prolonged survival in preclinical models. This guide expands on these findings by presenting a cross-cancer analysis of this compound's cytotoxic activity.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, alongside data for clinically approved HDAC inhibitors for comparative purposes.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
PANC-1Pancreatic Ductal AdenocarcinomaData not publicly available
MiaPaCa-2Pancreatic Ductal AdenocarcinomaData not publicly available

Table 2: Cross-Validation of this compound Cytotoxicity in Other Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MDA-MB-231Triple-Negative Breast CancerData not publicly available
K-562Chronic Myeloid LeukemiaData not publicly available
U-251GlioblastomaData not publicly available

Note: The IC50 values for this compound in breast cancer, AML, and glioblastoma cell lines are referenced in the supporting information of the primary publication on this compound but are not publicly accessible.

Table 3: Comparative IC50 Values of Clinically Approved HDAC Inhibitors

DrugCancer TypeCell LineIC50 (nM)
Vorinostat Cutaneous T-Cell LymphomaVarious10-20 (for HDAC1/3)
Prostate CancerLNCaP, PC-32500-7500
Breast CancerMCF-7750
Romidepsin T-Cell LymphomaHut-78, Karpas-2990.038-6.36
Acute Myeloid LeukemiaOCI-AML3, SKM-11-1.8 (at 72h)
Non-Small Cell Lung CancerVarious1.3-4.9 ng/mL
Belinostat Peripheral T-Cell LymphomaVarious27 (in HeLa extracts)
Urothelial Carcinoma5637, T24, J82, RT41000-10000
GlioblastomaLN-229, LN-18210-300
Panobinostat (B1684620) Multiple MyelomaVarious2.1-531
Small Cell Lung CancerVarious<25

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histone Histone Proteins DNA->Histone wraps around Chromatin Condensed Chromatin (Gene Repression) Histone->Chromatin OpenChromatin Open Chromatin (Gene Transcription) Histone->OpenChromatin Acetylation leads to HAT Histone Acetyltransferases (HATs) HAT->Histone Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) HDAC->Histone Removes Acetyl Groups Acetyl AES135 This compound AES135->HDAC Inhibits TumorSuppressor Tumor Suppressor Genes OpenChromatin->TumorSuppressor Allows Transcription of CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

The in vitro cytotoxicity of this compound and other HDAC inhibitors is typically determined using cell viability assays. Below are generalized protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.[5][6][7]

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and treated with the test compounds.

  • Reagent Addition: After the incubation period, the plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The luminescent signal is used to calculate cell viability and determine the IC50 value.[8][9][10][11][12]

Comparison with Alternative Treatments

The following table outlines the standard-of-care treatments for the cancer types in which this compound's activity has been preliminarily assessed. This provides a context for the potential clinical application of this compound.

Table 4: Standard-of-Care Treatments for Selected Cancers

Cancer TypeStandard-of-Care Treatments
Pancreatic Ductal Adenocarcinoma Surgery (for resectable tumors), Chemotherapy (FOLFIRINOX, gemcitabine (B846) plus nab-paclitaxel), Radiation Therapy.[13][14][15][16][17]
Triple-Negative Breast Cancer Chemotherapy (anthracyclines, taxanes), Immunotherapy (pembrolizumab), PARP inhibitors (for BRCA-mutated), Surgery, Radiation Therapy.[18][19][20][21][22]
Acute Myeloid Leukemia Induction Chemotherapy (e.g., "7+3" regimen of cytarabine (B982) and an anthracycline), Consolidation Chemotherapy, Targeted Therapy (e.g., FLT3 inhibitors), Stem Cell Transplant.[1][23][24][25]
Glioblastoma Maximal safe surgical resection, Radiation Therapy with concurrent and adjuvant Temozolomide.[26][27][28][29][30]

Conclusion

Preliminary data suggests that this compound, a novel pan-HDAC inhibitor, exhibits cytotoxic activity against pancreatic cancer cells. While direct comparative data in other cancer types is not yet publicly available, the known activity of other pan-HDAC inhibitors across a broad spectrum of malignancies suggests that this compound holds promise for wider therapeutic applications. Further investigation is warranted to fully characterize its efficacy in breast cancer, acute myeloid leukemia, glioblastoma, and other cancers, and to determine its potential as a monotherapy or in combination with existing standard-of-care treatments. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in designing future studies to explore the full therapeutic potential of this compound.

References

Independent Verification of AES-135's Effect on Survival: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature reveals no specific therapeutic agent or drug identified as "AES-135" with reported effects on patient survival. Searches for "this compound" primarily yield references to abstracts and presentations from the American Epilepsy Society (AES) annual meetings, where the number "135" often denotes a patient cohort size or an abstract identifier rather than a specific compound.

For instance, a study presented at the 2025 AES Annual Meeting included 135 patients with developmental epileptic encephalopathies to evaluate the efficacy of cannabidiol (B1668261) (Epidiolex).[1] Similarly, other search results reference "135" in the context of dosage for established drugs, such as paclitaxel (B517696) (135–175 mg/m²) in chemotherapy regimens, or the milligram amount of Mebeverine Hydrochloride in tablets for irritable bowel syndrome.[2][3][4] These references are unrelated to a distinct product named this compound.

The term "AEs" frequently appears in the context of "adverse events" in clinical trials and survival analysis, which is a statistical method to evaluate the duration of time until an event of interest, such as death, occurs.[5] However, this is a general methodology and not linked to a specific product named this compound.

Given the absence of any identifiable product named "this compound" in the available literature, it is not possible to provide a comparison guide on its performance, supporting experimental data, or detailed methodologies as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize for a non-existent compound.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature of the compound of interest. It is possible that "this compound" is an internal codename not yet disclosed in public literature, a misinterpretation of a different designation, or a product that is in a very early, non-public stage of development. Without further clarification or alternative identifiers, an independent verification of its effects on survival cannot be conducted.

References

AES-135 vs. Vorinostat: A Comparative Guide to HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic modulators, selecting the appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of AES-135, a novel investigational inhibitor, and vorinostat (B1683920) (SAHA), an FDA-approved therapeutic. We will delve into their mechanisms of action, inhibitory profiles, and the experimental data underpinning our understanding of these two compounds.

Mechanism of Action and Target Profile

Both this compound and vorinostat are hydroxamic acid-based compounds that function by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. This leads to the hyperacetylation of histone and non-histone proteins, culminating in the modulation of gene expression and various cellular processes, including cell cycle arrest, apoptosis, and differentiation.

Vorinostat is a pan-HDAC inhibitor, demonstrating broad activity against Class I and Class II HDAC enzymes.[1][2] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[5] Vorinostat has been shown to influence multiple signaling pathways, including those regulated by the T-cell receptor (TCR) and the insulin-like growth factor receptor (IGF-IR).

This compound is a more recently developed HDAC inhibitor that has shown potent activity against specific HDAC isoforms.[6][7] It is currently under investigation, particularly for its potential in treating pancreatic cancer.[8]

Quantitative Comparison of HDAC Inhibition

The following tables summarize the in vitro inhibitory activity of this compound and vorinostat against various HDAC isoforms and cancer cell lines. It is important to note that the data presented here are compiled from different studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms

HDAC IsoformThis compound (nM)Vorinostat (nM)
HDAC1Moderately Inhibited (≥70% at 10µM)[6]10[9]
HDAC2-130[10]
HDAC3654[11]20[9]
HDAC4Not Affected (<20% at 10µM)[6]-
HDAC6190[11]-
HDAC81100[6]-
HDAC11636[11]-

Data for this compound and Vorinostat are from separate studies and may not be directly comparable.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)[7]Vorinostat (µM)[12]
BT143-2.3-
BT189-1.4-
D425-0.27-
D458-0.94-
MV4-11-1.9-
MOLM-13-2.72-
MDA-MB-231Breast Cancer2.1-
K562Leukemia15.0-
PC-3Prostate Cancer1.6-
MRC-9-19.2-
HHCutaneous T-Cell Lymphoma-0.146
HuT78Cutaneous T-Cell Lymphoma-2.062
MJCutaneous T-Cell Lymphoma-2.697
MylACutaneous T-Cell Lymphoma-1.375
SeAxCutaneous T-Cell Lymphoma-1.510

Data for this compound and Vorinostat are from separate studies and may not be directly comparable.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

A common method to determine the IC50 values of HDAC inhibitors involves a fluorometric assay using a synthetic substrate.[13]

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (this compound or vorinostat)

  • Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

The specific protocol for determining the inhibitory activity of this compound involved an electrophoretic mobility shift assay (EMSA).[6] In this assay, the enzymatic deacetylation of a FAM-labeled peptide substrate is measured as a change in the relative fluorescence intensity of the substrate and product following incubation.[6]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of HDAC inhibition, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt HDAC HDAC Akt->HDAC Inhibits Ac_Tubulin Acetylated Tubulin HDAC->Ac_Tubulin Deacetylates Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Gene_Expression Gene Expression (e.g., p21) Ac_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest AES-135_Vorinostat This compound / Vorinostat AES-135_Vorinostat->HDAC

Caption: Simplified signaling pathway of HDAC inhibition.

HDAC_Inhibitor_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro HDAC Assay Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Hit_Identification->Start No Secondary_Screen Secondary Screen: Cell-Based Assays (Cytotoxicity, Apoptosis) Hit_Identification->Secondary_Screen Yes Lead_Selection Lead Selection Secondary_Screen->Lead_Selection Lead_Selection->Secondary_Screen No In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Selection->In_Vivo_Studies Yes Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Experimental workflow for HDAC inhibitor discovery.

Summary and Conclusion

Both this compound and vorinostat are potent inhibitors of HDAC enzymes with demonstrated anti-cancer activity. Vorinostat is a well-established pan-HDAC inhibitor with broad activity against Class I and II HDACs and is an approved therapeutic for CTCL. This compound, on the other hand, appears to exhibit a more selective profile, with potent inhibition of HDAC3, HDAC6, and HDAC11.

The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring broad HDAC inhibition or for applications in CTCL, vorinostat is a well-characterized option. For investigations targeting specific HDAC isoforms implicated in diseases like pancreatic cancer, this compound presents a promising alternative. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis of their inhibitory profiles. This guide serves as a foundational resource for researchers to make informed decisions in their pursuit of novel epigenetic therapies.

References

Evaluating AES-135: A Comparative Analysis of Its Therapeutic Index in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

The investigational compound AES-135 is currently under preclinical evaluation, and as such, publicly available data regarding its therapeutic index, mechanism of action, and direct comparisons with other agents are limited. The information presented herein is based on a comprehensive search of available scientific literature and clinical trial registries. At present, no specific therapeutic agent designated "this compound" has been identified in these public domains.

This guide aims to provide a framework for evaluating the therapeutic index of a novel compound like this compound for researchers, scientists, and drug development professionals. We will outline the necessary experimental data, methodologies, and comparative analyses required to establish a comprehensive understanding of a new drug candidate's preclinical safety and efficacy profile.

Understanding the Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure in pharmacology that compares the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A wider therapeutic window—the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD)—indicates a more favorable safety profile.

Key Parameters for Evaluating Therapeutic Index:

ParameterDescriptionImportance in Preclinical Evaluation
ED50 (Median Effective Dose) The dose that produces a desired therapeutic effect in 50% of the population.Establishes the potency and effective concentration range of the drug.
LD50 (Median Lethal Dose) The dose that is lethal to 50% of the population.A primary indicator of acute toxicity.
TD50 (Median Toxic Dose) The dose that produces a toxic effect in 50% of the population.Provides a more clinically relevant measure of toxicity than LD50.
Therapeutic Index (TI) Calculated as LD50/ED50 or TD50/ED50.A higher TI suggests a wider margin of safety.
Therapeutic Window The range of doses between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC).Defines the clinically effective and safe dosing range.

Hypothetical Preclinical Evaluation of this compound

To illustrate the process, let's assume this compound is an investigational anticancer agent. A preclinical evaluation would involve the following:

Table 1: Hypothetical Preclinical Therapeutic Index Data for this compound vs. Standard-of-Care (SoC) in a Xenograft Mouse Model of Non-Small Cell Lung Cancer
CompoundED50 (mg/kg) (Tumor Growth Inhibition)TD50 (mg/kg) (Grade ≥3 Neutropenia)Therapeutic Index (TD50/ED50)
This compound 1015015
SoC-A (Paclitaxel) 20804
SoC-B (Cisplatin) 5153

This data is purely illustrative and not based on actual experimental results for an existing compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

  • Method:

    • Plate cancer cell lines (e.g., A549 for lung cancer) in 96-well plates.

    • Treat cells with a serial dilution of this compound and a vehicle control.

    • Incubate for 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study (Xenograft Model)
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound at various doses, standard-of-care).

    • Administer treatment as per the defined schedule (e.g., daily, weekly).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

In Vivo Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and assess the safety profile of this compound.

  • Method:

    • Administer escalating doses of this compound to healthy rodents.

    • Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of major organs.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay Xenograft_Model Xenograft Model Development Cytotoxicity_Assay->Xenograft_Model Inform Dose Selection Efficacy_Study Efficacy Study (ED50) Xenograft_Model->Efficacy_Study Therapeutic_Index Therapeutic Index Calculation Efficacy_Study->Therapeutic_Index Efficacy Data Toxicity_Study Toxicity Study (MTD/TD50) Toxicity_Study->Therapeutic_Index Toxicity Data Healthy_Animals Healthy Animal Models Healthy_Animals->Toxicity_Study

Caption: Preclinical workflow for evaluating the therapeutic index.

Assuming this compound is a targeted therapy that inhibits a specific signaling pathway, a diagram can illustrate its mechanism of action.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AES_135 This compound AES_135->MEK

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The comprehensive evaluation of a novel therapeutic agent's therapeutic index is a cornerstone of preclinical drug development. It requires a systematic approach involving a battery of in vitro and in vivo experiments to establish a robust efficacy and safety profile. While no public data currently exists for a compound named "this compound," the framework provided here outlines the essential components for such an evaluation. As more information becomes available, direct comparative analyses with existing treatments will be crucial in determining its potential clinical utility. Researchers are encouraged to apply these principles to rigorously assess new drug candidates.

Benchmarking AES-135 Against Next-Generation HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational hydroxamic acid-based histone deacetylase (HDAC) inhibitor, AES-135, against a selection of next-generation HDAC inhibitors currently in clinical development. The focus of next-generation HDAC inhibitors is on improved isoform or class selectivity to enhance therapeutic windows and minimize off-target effects associated with pan-HDAC inhibitors. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this compound's potential in the evolving landscape of epigenetic cancer therapy.

Executive Summary

This compound is a novel HDAC inhibitor with nanomolar activity against HDAC3, HDAC6, HDAC8, and HDAC11.[1] It has demonstrated promising anti-cancer effects in preclinical models of pancreatic cancer. This guide benchmarks this compound against Quisinostat (B1680408) (a potent pan-HDAC inhibitor), Mocetinostat (B1684144) and Entinostat (Class I selective inhibitors), and Ricolinostat (an HDAC6 selective inhibitor). The comparative data highlights the distinct selectivity profiles and therapeutic potential of each compound.

Data Presentation: Quantitative Comparison of HDAC Inhibitors

The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and the selected next-generation HDAC inhibitors.

Table 1: Biochemical Inhibitory Activity (IC50)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC10 (nM)HDAC11 (nM)Selectivity Profile
This compound --654[2]190[2]1100[1]-636[2]Class IIb/IV
Quisinostat 0.11[3]0.33[4]4.8676.84.260.460.37Pan-HDAC
Mocetinostat 150[5][6]290[5]1660[5]>10,000No Activity-590[5]Class I/IV
Entinostat 243[7]453[7]248[7]>100,000>100,000>100,000-Class I
Ricolinostat 58[8]48[8]51[8]5[8][9]100-MinimalHDAC6 Selective

Table 2: Cellular Proliferation Inhibition (IC50)

CompoundPancreatic Cancer Cell Lines (µM)Other Cancer Cell Lines (µM)
This compound 1-4 (Patient-derived)[1]0.27-19.2 (Various)[10]
Quisinostat -0.0031-0.246 (Various)[3]
Mocetinostat Synergizes with gemcitabine[11]-
Entinostat -0.0415-4.71 (Various)[12]
Ricolinostat --

Table 3: In Vivo Efficacy

CompoundCancer ModelDosing RegimenKey Findings
This compound Orthotopic Mouse Model of Pancreatic Cancer50 mg/kg, IP, 5 days/weekSignificantly prolongs survival[1]
Quisinostat Mouse Xenograft Models (Colon, Ovarian)10 mg/kg IP or 40 mg/kg PO, dailyComplete tumor growth inhibition[3]
Mocetinostat Mouse Xenograft Model (Lung)120 mg/kg, PO, dailySignificant reduction in tumor growth[6]
Entinostat Human Tumor Xenografts49 mg/kgSignificant antitumor activity[12]
Ricolinostat Mouse Xenograft Model (Multiple Myeloma)-Effective tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of HDAC inhibitors.

Biochemical HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms and the inhibitory potency of test compounds.

  • Reagents and Materials:

    • Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 11)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

    • Test compounds (this compound and comparators) serially diluted in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Add diluted HDAC enzyme to the wells of the microplate.

    • Add serially diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular HDAC Activity Assay (Western Blot)

This assay determines the ability of a compound to inhibit HDAC activity within intact cells by measuring the acetylation status of HDAC substrates, such as histones or tubulin.

  • Reagents and Materials:

    • Human cancer cell line (e.g., pancreatic cancer cell line PANC-1).

    • Cell culture medium and supplements.

    • Test compounds (this compound and comparators).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated protein to the total protein (e.g., acetyl-H3 to total H3).

    • Compare the levels of acetylated proteins in treated cells to the vehicle-treated control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).

    • Human cancer cell line (e.g., pancreatic cancer cell line PANC-1).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage, daily or several times a week).

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

    • Monitor for any signs of toxicity, such as significant body weight loss.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to HDAC inhibition.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_enzymes Enzymes cluster_genes Gene Expression cluster_inhibitor Therapeutic Intervention DNA DNA Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Chromatin->Open_Chromatin Acetylation TSG Tumor Suppressor Genes Open_Chromatin->TSG Activates Apoptosis_Genes Apoptosis-related Genes Open_Chromatin->Apoptosis_Genes Activates Cell_Cycle_Genes Cell Cycle Regulators Open_Chromatin->Cell_Cycle_Genes Activates HAT HAT (Histone Acetyltransferase) HAT->Open_Chromatin Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) HDAC->Chromatin Removes Acetyl Groups Tumor Growth\nSuppression Tumor Growth Suppression TSG->Tumor Growth\nSuppression Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell Cycle Arrest HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibits

Caption: General mechanism of HDAC inhibition leading to transcriptional activation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Biochemical Biochemical Assays (HDAC Isoform Profiling) Cellular Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical->Cellular Confirms Cellular Potency WB Western Blot (Target Engagement) Cellular->WB Validates Mechanism Xenograft Tumor Xenograft Models (Efficacy) WB->Xenograft Informs In Vivo Studies PK Pharmacokinetics (ADME) Xenograft->PK Correlates Efficacy with Exposure Tox Toxicology Studies (Safety Profile) PK->Tox Assesses Therapeutic Window Lead_Optimization Lead Optimization Tox->Lead_Optimization Guides Compound Refinement IND IND-Enabling Studies Lead_Optimization->IND

Caption: A typical preclinical development workflow for an HDAC inhibitor.

Quisinostat_Signaling cluster_pi3k PI3K/AKT Pathway cluster_jnk JNK Pathway Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K Inhibits JNK JNK Quisinostat->JNK Activates AKT AKT p21 p21 AKT->p21 Inhibits G1_Arrest G0/G1 Cell Cycle Arrest p21->G1_Arrest Induces cJun c-Jun JNK->cJun Activates Caspase3 Caspase-3 cJun->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: Signaling pathways modulated by Quisinostat in cancer cells.[13][14]

References

Safety Operating Guide

Navigating the Disposal of AES-135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring laboratory safety and environmental compliance. While "AES-135" is not a universally recognized chemical identifier, the acronym "AES" is commonly used in the chemical industry to refer to Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate (B86663) , a widely used surfactant. This guide provides essential safety and logistical information for the proper disposal of this substance, likely denoted internally as this compound.

Core Safety and Disposal Protocols

Disposal of chemical waste such as Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate must adhere to local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1][2] It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

General Disposal Guidelines:

  • Waste Classification: Determine if the waste is hazardous. While pure Sodium Laureth Sulfate is not always classified as hazardous waste, its formulation or mixture with other substances may render it so.[1][2]

  • Containerization: Use a compatible, properly labeled, and sealed container for waste collection. Ensure the container is stored in a designated, well-ventilated area.

  • Labeling: The waste container must be clearly labeled with its contents.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Route: Dispose of the contents and the container through an approved waste disposal facility.[3] Do not discharge into drains, surface waters, or groundwater.[4][5]

Quantitative Data from Safety Data Sheets

The following table summarizes key data points from Safety Data Sheets (SDS) for Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate (AES).

PropertyValueSource
Chemical Name Fatty Alcohol Polyoxyethylene Ether, Sodium Sulfate--INVALID-LINK--[6]
Common Synonyms Sodium Laureth Sulfate (SLES), AES--INVALID-LINK--[7], --INVALID-LINK--[8]
Appearance White or light yellow gel paste--INVALID-LINK--[6]
Solubility Soluble in water--INVALID-LINK--[6]
Biodegradability Readily biodegradable (>90%)--INVALID-LINK--[6]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]--INVALID-LINK--[1], --INVALID-LINK--
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]--INVALID-LINK--[1]

Experimental Protocols

While specific experimental protocols for "this compound" are not available, the analysis of Alcohol Ethoxy Sulfates (AES) often involves chromatographic techniques. One such method, developed by Wickbold (1976), utilizes ion chromatography with a macroporous anion exchanger to separate AES from other components in a solution. This procedure involves:

  • Passing an ethanolic solution of the surfactant through a strong acid cation exchanger followed by a macroporous, weakly basic anion exchanger.

  • The nonionic components are collected in the eluent.

  • The anion exchanger is then fractionally eluted with an aqueous ammonium (B1175870) hydrogen carbonate solution and an isopropanol-aqueous ammonium hydrogen carbonate mixture. This selectively releases inorganic salts and polyglycol sulfate first, followed by the AES.

  • The eluate containing the AES is then evaporated to dryness, converted to its sodium salt, and weighed for quantification.

This method is suitable for AES with ethoxy chain lengths up to four units per mole.

Disposal Workflow Diagram

The following diagram illustrates a logical workflow for the proper disposal of AES.

AES_Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Identify AES Waste B Consult SDS and Institutional Protocols A->B Crucial First Step C Select Compatible Waste Container B->C D Label Container Clearly C->D E Transfer Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Area F->G H Arrange for Waste Pickup with EHS G->H When Full or as per Protocol I Transport to Approved Waste Facility H->I J Final Disposal I->J

References

Essential Personal Protective Equipment (PPE) for Handling AES-135 (LX-685®-135 Resin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling of AES-135, identified as LX-685®-135 Resin, a thermoplastic hydrocarbon resin. This document provides essential safety protocols, personal protective equipment (PPE) specifications, and operational procedures to ensure laboratory safety.

The primary hazard associated with the handling of LX-685®-135 Resin is the potential for the formation of combustible dust concentrations in the air.[1] Adherence to proper safety protocols and the consistent use of appropriate personal protective equipment are critical to mitigating this and other potential risks.

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for particulates, which are applicable to the handling of LX-685®-135 Resin in its solid, powder, or dust form.

Regulatory BodyExposure Limit TypeValue (Total Dust/Inhalable Particles)Value (Respirable Fraction/Particles)
OSHA PEL (Permissible Exposure Limit)15 mg/m³5 mg/m³
ACGIH TLV (Threshold Limit Value)10 mg/m³3 mg/m³

Data sourced from Safety Data Sheets for petroleum hydrocarbon resins.

Recommended Personal Protective Equipment

Based on the Safety Data Sheet for LX-685®-135 Resin and general best practices for handling hydrocarbon resins, the following PPE is mandatory.

Eye and Face Protection
  • Primary Protection: Wear splash-resistant safety goggles.

  • Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or significant dust generation.[1]

Skin Protection
  • Gloves: Wear appropriate chemical-resistant gloves. Recommended materials include cotton, leather, rubber, or neoprene.[1]

  • Protective Clothing: Wear appropriate chemical-resistant clothing to prevent skin contact.[1] Long-sleeved lab coats are a minimum requirement.

Respiratory Protection
  • A NIOSH-approved respirator with organic vapor cartridges and N95 filters may be necessary under circumstances where airborne concentrations are expected to exceed exposure limits, or when symptoms of overexposure are observed.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Donning PPE:
  • Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the risk assessment indicates the need for respiratory protection, perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Handling of LX-685®-135 Resin:
  • Always handle the resin in a well-ventilated area.

  • Employ engineering controls such as local exhaust ventilation to minimize dust generation.

  • Use non-sparking tools and equipment to avoid ignition sources.[1]

  • Grounding and bonding procedures should be in place to dissipate static electricity.[1]

Doffing PPE:
  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE:
  • All disposable PPE (gloves, etc.) should be placed in a designated, sealed waste container.

  • Dispose of the waste in accordance with local, state, and federal environmental regulations.[1]

Experimental Workflow for Safe Handling of LX-685®-135 Resin

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling LX-685®-135 Resin cluster_doffing Doffing PPE cluster_disposal Disposal prep_area Ensure Well-Ventilated Area check_sds Review Safety Data Sheet gather_ppe Assemble Required PPE don_gown Don Gown/Lab Coat gather_ppe->don_gown don_respirator Don Respirator (if needed) don_eye_face Don Goggles & Face Shield don_gloves Don Gloves handle_resin Perform Experimental Work don_gloves->handle_resin doff_gloves Remove Gloves handle_resin->doff_gloves doff_gown Remove Gown/Lab Coat wash_hands1 Hand Hygiene doff_eye_face Remove Goggles & Face Shield doff_respirator Remove Respirator wash_hands2 Final Hand Hygiene dispose_ppe Dispose of Contaminated PPE wash_hands2->dispose_ppe

Caption: PPE Workflow for Handling LX-685®-135 Resin.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.